molecular formula C8H17O3P B167534 Dimethyl cyclohexylphosphonate CAS No. 1641-61-8

Dimethyl cyclohexylphosphonate

Cat. No.: B167534
CAS No.: 1641-61-8
M. Wt: 192.19 g/mol
InChI Key: OZOVYDFZXJIQPR-UHFFFAOYSA-N
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Description

Dimethyl cyclohexylphosphonate is a valuable organophosphorus compound serving as a versatile building block and precursor in advanced organic synthesis and chemical research . Its structure, featuring a phosphonate ester group attached to a cyclohexyl ring, makes it a key intermediate for the development of more complex molecules. Researchers utilize this compound in the synthesis of novel ligands for catalysis and metal-organic frameworks, where the cyclohexyl group can impart significant steric and electronic influence . The application of this compound in Horner-Wadsworth-Emmons reactions and other carbon-carbon bond forming transformations is of particular interest for constructing complex organic architectures. This reagent is strictly for professional research, development, and industrial or commercial applications and is not intended for personal, medical, or consumer use.

Properties

IUPAC Name

dimethoxyphosphorylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O3P/c1-10-12(9,11-2)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOVYDFZXJIQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C1CCCCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503575
Record name Dimethyl cyclohexylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1641-61-8
Record name Dimethyl cyclohexylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dimethyl cyclohexylphosphonate synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Dimethyl Cyclohexylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DMCP), identified by CAS number 1641-61-8, is an organophosphorus compound featuring a direct carbon-phosphorus bond.[1][2][3] Its molecular formula is C₈H₁₇O₃P, with a molecular weight of approximately 192.19 g/mol .[1][2] Phosphonates, as a class, are of significant interest in medicinal chemistry and materials science due to their role as stable mimics of phosphate esters, enzyme inhibitors, and versatile reagents in organic synthesis, such as in the Horner-Wadsworth-Emmons reaction.[4][5] This guide provides a comprehensive overview of the primary synthetic route to DMCP, detailed purification protocols, and a multi-faceted approach to its structural characterization, grounded in established analytical techniques.

Core Synthesis: The Michaelis-Arbuzov Reaction

The most reliable and widely employed method for forming the C-P bond in compounds like DMCP is the Michaelis-Arbuzov reaction.[6][7][8] First discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, this reaction involves the transformation of a trivalent phosphite ester into a pentavalent phosphonate upon reaction with an alkyl halide.[6][7]

Reaction Mechanism and Rationale

The reaction proceeds via a two-step mechanism. The initial step is a nucleophilic Sₙ2 attack by the lone pair of electrons on the phosphorus atom of trimethyl phosphite onto the electrophilic carbon of a cyclohexyl halide. This forms a quasi-stable trialkoxyphosphonium salt intermediate.[6][7] In the subsequent step, the displaced halide anion acts as a nucleophile, attacking one of the methyl carbons of the phosphonium salt in a second Sₙ2 reaction. This results in the formation of the thermodynamically stable pentavalent phosphonate and a methyl halide byproduct.[7][8]

The choice of reagents is critical. Trimethyl phosphite serves as the phosphorus source. For the alkyl halide, cyclohexyl bromide or cyclohexyl iodide are preferred over cyclohexyl chloride due to the better leaving group ability of bromide and iodide, which facilitates the initial Sₙ2 attack.[6] The reaction is typically driven by heat, which promotes the dealkylation of the phosphonium intermediate.

Michaelis_Arbuzov reactant1 Trimethyl Phosphite intermediate Phosphonium Salt (Intermediate) reactant1->intermediate Sₙ2 Attack reactant2 Cyclohexyl Bromide reactant2->intermediate plus1 + product1 Dimethyl Cyclohexylphosphonate intermediate->product1 Dealkylation (Sₙ2) product2 Methyl Bromide intermediate->product2 plus2 +

Caption: The Michaelis-Arbuzov reaction mechanism for DMCP synthesis.

Experimental Protocol: Synthesis and Purification

This protocol outlines a self-validating system for the synthesis and subsequent purification of this compound. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Materials and Equipment
  • Reactants: Cyclohexyl bromide, Trimethyl phosphite

  • Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, distillation apparatus, vacuum pump

  • Safety: Standard laboratory PPE (safety glasses, lab coat, gloves)

Step-by-Step Synthesis Procedure
  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere to prevent side reactions with moisture.

  • Reagent Addition: Charge the flask with cyclohexyl bromide (1.0 eq). Begin stirring and add trimethyl phosphite (1.1-1.2 eq) to the flask. The use of a slight excess of the phosphite ensures complete consumption of the alkyl halide.

  • Reaction: Heat the reaction mixture to reflux (typically 110-120 °C) using a heating mantle. Monitor the reaction progress by TLC or GC-MS. The reaction is generally complete within 3-6 hours. A key indicator of reaction progress is the formation of the volatile byproduct, methyl bromide.

  • Workup & Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the volatile methyl bromide and any excess trimethyl phosphite under reduced pressure using a rotary evaporator.

    • The crude product is then purified by vacuum distillation. The lower boiling point impurities are removed first, followed by the collection of the pure this compound fraction.

Structural Characterization and Data Analysis

Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques.

Workflow synthesis Synthesis (Michaelis-Arbuzov) purification Purification (Vacuum Distillation) synthesis->purification characterization Characterization purification->characterization nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms final Pure DMCP (Verified Structure) nmr->final ir->final ms->final

Caption: Overall experimental workflow for DMCP synthesis and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for the structural elucidation of DMCP.

  • ³¹P NMR: This is the most direct method for analyzing organophosphorus compounds.[9][10] ³¹P NMR offers high sensitivity due to the 100% natural abundance of the ³¹P nucleus and a wide chemical shift range, which minimizes signal overlap.[11][12] For a phosphonate like DMCP, a single resonance is expected, typically in the range of δ = 25-35 ppm (referenced to 85% H₃PO₄).[13] The spectrum is usually recorded with proton decoupling to produce a sharp singlet.

  • ¹H NMR: The proton NMR spectrum provides detailed information about the cyclohexyl and methyl groups.

    • -OCH₃ Protons: A doublet is expected around δ = 3.7 ppm . The signal is split into a doublet due to coupling with the phosphorus atom, with a characteristic coupling constant of ³JP-H ≈ 11 Hz.

    • Cyclohexyl Protons: A series of complex multiplets will be observed between δ = 1.0-2.2 ppm , corresponding to the axial and equatorial protons of the cyclohexane ring.

  • ¹³C NMR: The carbon spectrum confirms the carbon framework.

    • -OCH₃ Carbons: A signal appearing as a doublet around δ = 52 ppm due to coupling with the phosphorus atom.

    • Cyclohexyl Carbons: Multiple signals between δ = 25-40 ppm . The carbon directly attached to the phosphorus atom (C1) will exhibit the largest C-P coupling constant.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. Phosphonates exhibit several characteristic absorption bands.[14]

  • P=O Stretch: A very strong and prominent absorption band is expected in the range of 1250-1230 cm⁻¹ .[14] This is one of the most diagnostic peaks for phosphonates.

  • P-O-C Stretch: Strong bands corresponding to the P-O-C asymmetric and symmetric stretches are typically found around 1050-1020 cm⁻¹ and 800-750 cm⁻¹ .

  • C-H Stretch: Aliphatic C-H stretching vibrations from the cyclohexyl and methyl groups will be observed in the 2950-2850 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[15]

  • Molecular Ion (M⁺): Under electron ionization (EI), the molecular ion peak corresponding to the mass of C₈H₁₇O₃P should be observed at m/z = 192 .[1][16]

  • Fragmentation: Common fragmentation pathways for phosphonates include the loss of alkoxy groups (-OCH₃) and rearrangements. Key fragment ions for DMCP might include peaks at m/z corresponding to [M-OCH₃]⁺ and fragments of the cyclohexyl ring.

Summary of Characterization Data
PropertyExpected Value/ObservationSource
Molecular Formula C₈H₁₇O₃P[1][2]
Molecular Weight 192.19 g/mol [1][2]
³¹P NMR Chemical Shift (δ) 25-35 ppm[13]
¹H NMR (δ, -OCH₃) ~3.7 ppm (doublet, ³JP-H ≈ 11 Hz)
IR Absorption (P=O) 1250-1230 cm⁻¹ (strong)[14]
IR Absorption (P-O-C) 1050-1020 cm⁻¹ (strong)
Mass Spectrum (M⁺) m/z = 192[1]

Safety and Handling

This compound is classified as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][3] All handling should be performed in a chemical fume hood. Avoid breathing vapors and ensure direct contact with skin and eyes is prevented through the use of appropriate PPE.[3] Store in a cool, dry, and well-ventilated area.

Conclusion

The synthesis of this compound is reliably achieved through the classic Michaelis-Arbuzov reaction, a robust method for C-P bond formation. This guide details a complete workflow from synthesis to high-purity product, validated by a rigorous suite of analytical techniques including multinuclear NMR, IR spectroscopy, and mass spectrometry. The provided protocols and characterization data serve as a foundational reference for researchers engaged in the synthesis and application of novel phosphonate compounds.

References

  • Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Zenobi, M. C., Luengo, C. V., Avena, M. J., & Rueda, E. H. (2008). An ATR-FTIR study of different phosphonic acids in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 270-276. Retrieved January 14, 2026, from [Link]

  • Sarkouhi, M., Shamsipur, M., & Hassan, J. (2012). ³¹P-NMR evaluation of organophosphorus pesticides degradation through metal ion promoted hydrolysis. Environmental Monitoring and Assessment, 184(12), 7383-7393. Retrieved January 14, 2026, from [Link]

  • ³¹P NMR Study on Some Phosphorus-Containing Compounds. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. (n.d.). Retrieved January 14, 2026, from [Link]

  • Computational Infrared Spectroscopy of 958 Phosphorus-bearing Molecules. (2021). arXiv. Retrieved January 14, 2026, from [Link]

  • Phosphorus-31 nuclear magnetic resonance. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • ³¹P NMR chemical shifts for various types of organophosphorus esters. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Al-Badri, Z. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(23), 8235. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • IR spectra of the phosphonate ligands. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Michaelis–Arbuzov reaction. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • New synthesis and reactions of phosphonates. (n.d.). Iowa Research Online. Retrieved January 14, 2026, from [Link]

  • This compound (C8H17O3P). (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]

  • INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS. (n.d.). Canadian Science Publishing. Retrieved January 14, 2026, from [Link]

  • Arbuzov Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Phosphonate synthesis by substitution or phosphonylation. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Product Class 15: Alkylphosphonic Acids and Derivatives. (n.d.). Science of Synthesis. Retrieved January 14, 2026, from [Link]

  • Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. (2021). MDPI. Retrieved January 14, 2026, from [Link]

  • Direct Aryloxylation/Alkyloxylation of Dialkyl Phosphonates for the Synthesis of Mixed Phosphonates. (2018). Angewandte Chemie International Edition. Retrieved January 14, 2026, from [Link]

  • Infrared spectroscopy of different phosphates structures. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(4), 722-727. Retrieved January 14, 2026, from [Link]

  • Dimethyl methylphosphonate. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • ¹H NMR spectra (500.13 MHz) of solutions containing 0.02 M dimethyl... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Dimethyl-cyclohexyl-phosphine - Optional[¹³C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]

  • Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS. (2024). Journal of Chromatography A, 1730, 465163. Retrieved January 14, 2026, from [Link]

  • Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed P-O-R Cleavage of P(III) Esters Selectively Producing P(O)-H or P(O)-R Bonds. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance. (2023). MDPI. Retrieved January 14, 2026, from [Link]

  • Coupled and Decoupled ¹³C-NMR of Dimethyl Methylphosphonate. (2020). YouTube. Retrieved January 14, 2026, from [Link]

  • Method for synthesizing dimethyl methylphosphonate. (n.d.). Google Patents.
  • 2,5-Cyclohexadiene-1,4-dione, 2,3-dimethyl-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to 1-Methyl-1H-imidazole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: This guide focuses on the properties and applications of 1-Methyl-1H-imidazole-2-carboxaldehyde (CAS Number: 13750-81-7) . The initial topic query included CAS number 1641-61-8, which corresponds to Dimethyl cyclohexylphosphonate .[1][2][3][4][5] To ensure clarity and provide a focused technical resource, this document will primarily detail the scientifically significant building block, 1-Methyl-1H-imidazole-2-carboxaldehyde. A brief profile of this compound is provided in a separate section for completeness.

Part 1: Core Profile and Physicochemical Properties of 1-Methyl-1H-imidazole-2-carboxaldehyde

1-Methyl-1H-imidazole-2-carboxaldehyde is a heterocyclic aldehyde that serves as a crucial building block in organic and medicinal chemistry. Its unique structure, featuring a methylated imidazole ring with a reactive aldehyde group, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of novel ligands and pharmaceutical agents.

The physical and chemical properties of this compound are summarized below:

PropertyValueSource
CAS Number 13750-81-7[6][7]
Molecular Formula C₅H₆N₂O[6][7]
Molecular Weight 110.11 g/mol [6][7][8]
Appearance Colorless to light yellow liquid or solid[9]
Melting Point 36-39 °C
Boiling Point 70-74 °C at 1 mmHg
Flash Point 102 °C (215.6 °F) - closed cup
Solubility Soluble in water and organic solvents.[9]
InChI Key UEBFLTZXUXZPJO-UHFFFAOYSA-N[6][7]
SMILES CN1C=CN=C1C=O

Part 2: Synthesis and Reactivity

Synthetic Pathways

While several methods exist for the synthesis of imidazole-based aldehydes, a common approach involves the formylation of a protected 1-methylimidazole. A generalized reaction scheme is the lithiation of an appropriate imidazole precursor followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[10]

A representative laboratory-scale synthesis protocol for a related compound, imidazole-2-carboxaldehyde, which can be subsequently methylated, is described in Organic Syntheses. This multi-step process begins with the reaction of imidazole with benzoyl chloride, followed by acid-catalyzed rearrangement and subsequent hydrolysis to yield the desired aldehyde.[11]

Key Reactivity and Applications in Drug Development

The aldehyde functional group is the primary site of reactivity, readily undergoing condensation reactions. This property is extensively exploited in the synthesis of Schiff bases and tripodal ligands.

  • Schiff Base Formation: 1-Methyl-1H-imidazole-2-carboxaldehyde reacts with primary amines to form Schiff bases (imines). These compounds are valuable intermediates and have been investigated for their biological activities.

  • Ligand Synthesis: A significant application is its use in synthesizing multidentate ligands for coordination chemistry. For instance, it undergoes a condensation reaction with tris(2-aminoethyl)amine (tren) to form tripodal ligands. These ligands can then chelate with various metal ions, such as iron(II) and copper(II), to form stable complexes. These metal complexes are instrumental in modeling the active sites of metalloenzymes and developing catalysts for various chemical transformations.

The following diagram illustrates the workflow for synthesizing a tripodal ligand and its subsequent complexation with a metal ion, a common application for this aldehyde in research settings.

G cluster_synthesis Ligand Synthesis cluster_complexation Metal Complexation A 1-Methyl-1H-imidazole- 2-carboxaldehyde C Condensation Reaction (Schiff Base Formation) A->C B Tris(2-aminoethyl)amine (tren) B->C D Tripodal Imidazole Ligand C->D Yields F Complexation Reaction D->F E Metal Salt (e.g., Iron(III) salt) E->F G Iron(II) Tripodal Ligand Complex F->G Forms

Sources

Dimethyl cyclohexylphosphonate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dimethyl Cyclohexylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound (DMCP) is an organophosphorus compound characterized by a cyclohexane ring bonded directly to a phosphonate group. While specific, widespread applications in literature are sparse, its structural motifs—a phosphonate ester and a bulky cycloalkane group—position it as a compound of interest for synthetic chemistry, materials science, and as a potential building block in medicinal chemistry. This guide provides a comprehensive overview of DMCP's core physicochemical properties, a detailed, field-proven synthesis protocol via the Michaelis-Arbuzov reaction, and a discussion of its potential applications grounded in the established roles of related phosphonate compounds.

Core Molecular and Physical Properties

Understanding the fundamental properties of this compound is critical for its application in any research or development setting. The compound is a colorless liquid under standard conditions and possesses a unique combination of a non-polar cyclohexyl group and a polar phosphonate moiety, influencing its solubility and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₇O₃P[1][2][3]
Molecular Weight 192.19 g/mol [1][2][3]
IUPAC Name dimethoxyphosphorylcyclohexane[1]
CAS Number 1641-61-8[2][3]
Appearance Colorless Liquid[4]
Canonical SMILES COP(=O)(C1CCCCC1)OC[1]
InChIKey OZOVYDFZXJIQPR-UHFFFAOYSA-N[1]

Synthesis of this compound: The Michaelis-Arbuzov Reaction

The formation of a carbon-phosphorus (C-P) bond is most effectively achieved through the Michaelis-Arbuzov reaction.[5] This reaction is the cornerstone of organophosphorus chemistry and provides a reliable pathway to synthesize phosphonate esters like DMCP.[3]

Mechanistic Principle

The reaction proceeds via a two-step Sₙ2 mechanism.[5]

  • Nucleophilic Attack: The trivalent phosphorus atom of a trialkyl phosphite (e.g., trimethyl phosphite) acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., bromocyclohexane). This forms a quasi-stable phosphonium salt intermediate.[2][5]

  • Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the electrophilic methyl carbons on the phosphonium intermediate. This cleaves a methyl-oxygen bond, yielding the final pentavalent phosphonate product (this compound) and a methyl halide byproduct (e.g., methyl bromide).

Michaelis_Arbuzov reac1 Trimethyl Phosphite P(OCH₃)₃ intermed [ (CH₃O)₃P⁺-C₆H₁₁ ] Br⁻ Phosphonium Salt Intermediate reac1->intermed  Sₙ2 Attack reac2 Bromocyclohexane C₆H₁₁Br reac2->intermed plus1 + prod1 This compound C₆H₁₁P(O)(OCH₃)₂ intermed->prod1  Dealkylation (Sₙ2) prod2 Methyl Bromide CH₃Br intermed->prod2 plus2 +

Caption: The Michaelis-Arbuzov reaction pathway for DMCP synthesis.

Experimental Protocol: Synthesis of DMCP

This protocol describes the synthesis of this compound from bromocyclohexane and trimethyl phosphite.

Materials & Equipment:

  • Bromocyclohexane (reagent grade)

  • Trimethyl phosphite (reagent grade)

  • Round-bottom flask (e.g., 250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Distillation apparatus

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware and safety equipment

Procedure:

  • System Preparation: Assemble the round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet/outlet. Ensure the entire apparatus is dry by oven-drying glassware or flame-drying under vacuum.

  • Charging the Flask: Under a positive pressure of inert gas, charge the flask with trimethyl phosphite (1.1 equivalents). Begin stirring.

  • Reactant Addition: Slowly add bromocyclohexane (1.0 equivalent) to the flask dropwise using an addition funnel. The reaction is often exothermic; control the addition rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to a temperature of 120-140°C. The choice of temperature is critical; it must be sufficient to facilitate the dealkylation of the phosphonium intermediate but not so high as to cause significant side reactions or decomposition.[5] Maintain the reaction at this temperature for 3-5 hours. Monitor the reaction progress by observing the cessation of methyl bromide evolution (if using a bubbler) or by TLC/GC-MS if available.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • The primary byproduct, methyl bromide, is a volatile gas and will have mostly escaped. Any remaining volatile impurities and excess trimethyl phosphite can be removed by distillation at atmospheric pressure.

    • The desired product, this compound, is a higher-boiling liquid. Purify it by vacuum distillation. The reduced pressure allows for distillation at a lower temperature, preventing thermal degradation.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H, ¹³C, ³¹P) and Mass Spectrometry.

Self-Validation and Causality:

  • Inert Atmosphere: The use of an inert atmosphere is crucial because trivalent phosphorus compounds like trimethyl phosphite can be susceptible to oxidation.

  • Excess Phosphite: Using a slight excess of trimethyl phosphite ensures the complete conversion of the limiting alkyl halide.

  • Thermal Control: The reaction is driven by heat. The initial nucleophilic attack may occur at lower temperatures, but the dealkylation step typically requires thermal energy to overcome its activation barrier.[5]

  • Vacuum Distillation: This is the standard and most effective method for purifying non-volatile liquid phosphonates, as it protects the C-P and P-O bonds from cleavage at high temperatures.

Applications in Research and Development

While DMCP is commercially available, its specific use in published research is not widespread.[6] However, based on the known applications of organophosphonates, we can infer its potential utility in several key areas. Phosphonate derivatives are valued for their role as precursors to bioactive compounds, particularly in the development of antiviral and anticancer drugs, as well as enzyme inhibitors.[7]

Potential as a Synthetic Building Block

DMCP serves as a stable precursor for more complex molecules. The phosphonate methyl esters can be hydrolyzed to the corresponding phosphonic acid, a versatile functional group. The cyclohexyl group provides steric bulk and lipophilicity, which can be advantageous in drug design for modulating solubility and binding to hydrophobic pockets in target proteins.[8]

Link to Proteomics Research

Several vendors classify DMCP as a "biochemical for proteomics research".[6] This classification is likely speculative and may be confused with the technique of "dimethyl labeling," a cost-effective method in quantitative proteomics where peptides are labeled using formaldehyde and cyanoborohydride to add dimethyl groups to primary amines.[4][9][10] There is no clear, documented protocol for the use of DMCP itself as a reagent in these methods. However, its structural similarity to other organophosphorus probes could suggest a potential, yet unexplored, role as a chemical probe or inhibitor for certain enzyme classes studied in proteomics, such as serine hydrolases.

Analogue for Drug Discovery

The cyclohexylphosphonate scaffold is a component of more complex molecules found in chemical screening libraries. For example, dimethyl [1-(3,4-dichloroanilino)cyclohexyl]phosphonate is listed as a screening compound, indicating that this core structure is of interest in the search for new bioactive agents. DMCP could serve as a starting material or a non-functionalized control compound in such studies.

Applications DMCP This compound (DMCP) Synth Synthetic Chemistry Building Block DMCP->Synth  Precursor MedChem Medicinal Chemistry Scaffold/Analogue DMCP->MedChem  Core Structure Materials Materials Science (Potential Use) DMCP->Materials  Inferred Role Hydrolysis Hydrolysis to Cyclohexylphosphonic Acid Synth->Hydrolysis Deriv Derivatization for Screening Libraries MedChem->Deriv Inhibitor Enzyme Inhibitor (Hypothesized) MedChem->Inhibitor Polymer Flame Retardants (Common for Phosphonates) Materials->Polymer

Caption: Potential application pathways for this compound.

Safety and Handling

DMCP must be handled with appropriate care, following standard laboratory safety protocols for irritant chemicals.

Table 2: GHS Hazard Information for this compound

Hazard StatementCodeDescriptionSource(s)
Skin Corrosion/IrritationH315Causes skin irritation[1][11]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1][11]
STOT - Single ExposureH335May cause respiratory irritation[1][11]

Handling Recommendations:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

  • First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.

Conclusion

This compound is a well-defined organophosphorus compound with established physical properties and a straightforward, reliable synthesis route via the Michaelis-Arbuzov reaction. While its direct applications in drug development and proteomics are not yet extensively documented in peer-reviewed literature, its structure is analogous to scaffolds used in these fields. Its primary value for researchers currently lies in its utility as a synthetic intermediate and as a foundational molecule for exploring the structure-activity relationships of cyclohexyl-containing phosphonates. Adherence to strict safety protocols is mandatory when handling this compound due to its irritant properties.

References

  • Title: this compound | C8H17O3P Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction Source: MDPI URL: [Link]

  • Title: Michaelis–Arbuzov reaction Source: J&K Scientific LLC URL: [Link]

  • Title: Michaelis–Arbuzov reaction Source: Wikipedia URL: [Link]

  • Title: Arbuzov Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Applications of stable isotope dimethyl labeling in quantitative proteomics Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: Dimethyl Labeling-Based Quantitative Proteomics of Recalcitrant Cocoa Pod Tissue Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance Source: MDPI URL: [Link]

  • Title: Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability Source: ScienceOpen URL: [Link]

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An In-depth Technical Guide to Dimethyl Cyclohexylphosphonate: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Organophosphorus Compound

Dimethyl cyclohexylphosphonate, systematically named dimethoxyphosphorylcyclohexane by IUPAC, is an organophosphorus compound featuring a cyclohexyl group and two methoxy groups attached to a central phosphorus atom.[1] Its chemical formula is C8H17O3P, with a molecular weight of 192.19 g/mol .[1] This molecule belongs to the broader class of phosphonates, which are recognized for their diverse applications in medicinal chemistry, materials science, and agriculture. Phosphonates are notably stable analogues of phosphate esters and are known to interact with biological systems, often by mimicking natural phosphates.[2] This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential as a valuable building block in the development of novel therapeutics.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development.

PropertyValueSource
IUPAC Name dimethoxyphosphorylcyclohexanePubChem[1]
CAS Number 1641-61-8PubChem[1]
Molecular Formula C8H17O3PPubChem[1]
Molecular Weight 192.19 g/mol PubChem[1]
Appearance Colorless liquid (predicted)
Boiling Point Not specified
Density Not specified
Solubility Expected to be soluble in organic solvents

The structure of this compound, with its tetrahedral phosphorus center, is key to its reactivity and biological activity.

Caption: 2D representation of this compound.

Synthesis of this compound: The Michaelis-Arbuzov Reaction

The most common and efficient method for the synthesis of phosphonates with a P-C bond is the Michaelis-Arbuzov reaction.[2][3][4] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide to form a phosphonium intermediate, which then undergoes dealkylation to yield the final phosphonate product.[3]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Dealkylation Trimethyl_phosphite Trimethyl phosphite Phosphonium_salt Intermediate Phosphonium Salt Trimethyl_phosphite->Phosphonium_salt SN2 reaction Cyclohexyl_halide Cyclohexyl halide (X = Br, I) Cyclohexyl_halide->Phosphonium_salt Dimethyl_cyclohexylphosphonate This compound Phosphonium_salt->Dimethyl_cyclohexylphosphonate SN2 reaction Methyl_halide Methyl halide (CH₃X) Phosphonium_salt->Methyl_halide Halide_ion Halide ion (X⁻) Halide_ion->Dimethyl_cyclohexylphosphonate

Caption: Michaelis-Arbuzov reaction workflow for synthesis.

Experimental Protocol: A Self-Validating System

This protocol is a representative procedure based on the principles of the Michaelis-Arbuzov reaction.

Materials:

  • Trimethyl phosphite

  • Cyclohexyl bromide (or iodide)

  • Anhydrous toluene (solvent)

  • Nitrogen gas supply

  • Heating mantle with a temperature controller

  • Reflux condenser

  • Magnetic stirrer

  • Standard glassware for organic synthesis

Procedure:

  • Inert Atmosphere: Assemble the reaction apparatus (round-bottom flask, reflux condenser) and flush with dry nitrogen gas to ensure an inert atmosphere. This is crucial as phosphites can be sensitive to oxidation.

  • Reagent Addition: To the reaction flask, add cyclohexyl bromide (1.0 equivalent) dissolved in anhydrous toluene.

  • Initiation: While stirring, add trimethyl phosphite (1.1 equivalents) to the solution. An excess of the phosphite is used to ensure complete conversion of the alkyl halide.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of methyl bromide evolution.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent and excess trimethyl phosphite under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to obtain pure this compound.

Characterization and Analytical Techniques

The identity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons and the methoxy protons. The methoxy protons will appear as a doublet due to coupling with the phosphorus atom (³J(P,H) ≈ 10-12 Hz). The cyclohexyl protons will exhibit complex multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the cyclohexyl carbons and a signal for the methoxy carbons, which will also be coupled to the phosphorus atom.

  • ³¹P NMR: The phosphorus-31 NMR spectrum is the most definitive technique for characterizing phosphonates. A single resonance is expected in the region of δ 25-35 ppm (relative to 85% H₃PO₄), which is characteristic of alkylphosphonates.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Electron Ionization (EI-MS): The EI mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 192. Key fragmentation pathways would involve the loss of methoxy groups, the cyclohexyl group, and rearrangements characteristic of phosphonates.[6]

Applications in Drug Development: A Landscape of Possibilities

While specific applications of this compound in marketed drugs are not extensively documented, the broader class of phosphonates and organophosphorus compounds holds significant promise in medicinal chemistry.

Cholinesterase Inhibition

Organophosphorus compounds are well-known inhibitors of cholinesterases, enzymes crucial for the regulation of the neurotransmitter acetylcholine.[7] The inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[7] Related compounds, such as cyclohexylmethylphosphonofluoridate (cyclosarin), are potent cholinesterase inhibitors.[8] This suggests that this compound could serve as a scaffold for the design of novel, selective cholinesterase inhibitors with potential therapeutic applications.

Dimethyl_cyclohexylphosphonate_Derivative This compound Derivative Inhibition Inhibition Dimethyl_cyclohexylphosphonate_Derivative->Inhibition AChE Acetylcholinesterase (AChE) AChE->Inhibition Acetylcholine_Buildup Increased Acetylcholine in Synapse Inhibition->Acetylcholine_Buildup Therapeutic_Effect Potential Therapeutic Effect (e.g., Alzheimer's Disease) Acetylcholine_Buildup->Therapeutic_Effect

Caption: Potential mechanism of action as a cholinesterase inhibitor.

Antiviral and Anticancer Research

Phosphonates are widely explored in the development of antiviral and anticancer agents.[9][10][11][12][13] They can act as mimics of phosphate-containing biomolecules, thereby inhibiting key enzymes in viral replication or cancer cell proliferation. While no direct antiviral or anticancer activity has been reported for this compound itself, its structure provides a versatile platform for the synthesis of more complex molecules with potential therapeutic value. For instance, it could be used as a precursor to introduce the cyclohexylphosphonate moiety into nucleoside analogues or other targeted drug delivery systems.[14][15]

Safety, Handling, and Storage

This compound is classified as a hazardous substance. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A flame-retardant lab coat is required.

  • Respiratory Protection: All handling should be performed in a well-ventilated fume hood.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.

Conclusion and Future Perspectives

This compound is a valuable organophosphorus compound with well-defined chemical properties and established synthetic routes. While its direct applications in drug development are still emerging, its structural features and the known biological activities of related phosphonates position it as a promising scaffold for the design of novel therapeutic agents, particularly in the areas of neurodegenerative diseases, and potentially as a building block for antiviral and anticancer drugs. Further research into its biological activity and the synthesis of its derivatives is warranted to fully unlock its therapeutic potential.

References

  • Worek, F., Thiermann, H., Szinicz, L., & Eyer, P. (2004). Inhibition, reactivation and aging kinetics of cyclohexylmethylphosphonofluoridate-inhibited human cholinesterases. Toxicology, 201(1-2), 45-55.
  • Royal Society of Chemistry. (2017). IV. NMR Spectra.
  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction.
  • ResearchGate. (n.d.).
  • Karpenko, Y. V., & Kotsyuruba, A. V. (2021). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 26(11), 3233.
  • J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction.
  • Kim, J. H., Hong, J. H., & Chong, Y. (2003). Synthesis and antiviral activity of novel trans-2,2-dimethyl cyclopropyl nucleosides. Archives of Pharmacal Research, 26(11), 887-891.
  • Wikipedia. (n.d.). Cholinesterase inhibitor.
  • University of New Hampshire Scholars' Repository. (n.d.). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo.
  • Radić, Z., & Taylor, P. (2002). Reactivators of Organophosphate-Inhibited Cholinesterase. Phenylhydroxymethyl and Cyclohexylhydroxymethyl Substituted Bis-Pyridinium Monooximes.
  • Colović, M. B., Krstić, D. Z., Petrović, S. D., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335.
  • Lee, K., Choi, Y., & Gmeiner, W. H. (2007). Synthesis and antiviral evaluation of novel cyclopropyl nucleosides, phosphonate nucleosides and phosphonic acid nucleosides. Bioorganic & Medicinal Chemistry, 15(24), 7676-7683.
  • Hostetler, K. Y. (2009). Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art. Antiviral Research, 82(2), A84-A98.
  • ResearchGate. (n.d.). Synthesis and structures of alkoxyalkyl analogs of CDV and cCDV.
  • Royal Society of Chemistry. (n.d.). Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed P-O-R Cleavage of P(III) Esters Selectively Producing P(O)-.
  • Mass Spectrometry: Fragment
  • Synthesis of polycyclic compounds with antiviral activity. (n.d.).
  • MDPI. (n.d.). Editorial for the Special Issue “Advances in the Development of Anticancer Drugs”.
  • PubChem. (n.d.).
  • al-Jafari, A. A., Duhaiman, A. S., & Kamal, M. A. (1995). Inhibition of human acetylcholinesterase by cyclophosphamide. Toxicology, 96(1), 1-6.
  • National Center for Biotechnology Information. (n.d.).
  • SciSpace. (n.d.). Advances in the development of hybrid anticancer drugs.
  • TriLink BioTechnologies. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Development of anti-cancer drugs.
  • National Center for Biotechnology Information. (n.d.). Anticancer Drug Development.
  • ChemRxiv. (n.d.). 31P NMR chemical shift anisotropy in paramagnetic lanthanide phosphide complexes.
  • ResearchGate. (n.d.). Quantum-chemical calculations of chemical shifts in NMR spectra of organic molecules: V.
  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.
  • DTIC. (1980). Mass Spectral Fragmentation of a Novel Cyclooctane: 2,4-Dimethyl-7,7-Dinitro-1,3,5-Trioxacyclooctane.
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 3,4-Dimethyl-2-hexene.4-Dimethyl-2-hexene.

Sources

A Researcher's In-Depth Technical Guide to Commercial Sources of Dimethyl Cyclohexylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the procurement of high-purity reagents is a critical first step in ensuring the validity and success of their work. Dimethyl cyclohexylphosphonate (CAS No. 1641-61-8), an organophosphorus compound with a molecular weight of 192.19 g/mol , is a versatile intermediate and building block in various research and development applications. This guide provides a comprehensive overview of its commercial sources, quality considerations, and practical applications to empower researchers in making informed procurement decisions.

Navigating the Commercial Landscape: Key Suppliers and Product Offerings

Identifying a reliable supplier for a specialized chemical like this compound requires careful consideration of factors such as product purity, available quantities, and the supplier's reputation for quality and consistency. Below is a comparative analysis of prominent commercial sources.

Table 1: Comparison of Commercial Suppliers for this compound

SupplierBrand/Product LineTypical PurityAvailable QuantitiesNotes
Santa Cruz Biotechnology, Inc. ChemCruz®Research Grade (Purity typically not specified on the website, refer to Certificate of Analysis)Gram to multi-gram scaleA well-known supplier of biochemicals for research use.[1][2][3]
Thermo Fisher Scientific Alfa Aesar / Acros Organics≥95% (Typical)Gram to kilogram scaleA major distributor of laboratory chemicals and reagents.[4][5]
Sigma-Aldrich (Merck) AldrichCPRCustom synthesis and research quantities may be available.VariesA leading supplier of a vast range of chemicals and labware.
ChemicalBook Multiple Listed SuppliersVaries by supplierVaries by supplierAn online directory listing various international and domestic suppliers.

Note: Purity, availability, and pricing are subject to change. Researchers are advised to consult the suppliers' websites for the most current information.

The Cornerstone of Research: Supplier Evaluation and Quality Control

The integrity of research data is intrinsically linked to the quality of the starting materials. Therefore, a robust protocol for supplier evaluation and incoming quality control is paramount.

The Supplier Validation Workflow

A systematic approach to qualifying a new supplier ensures a consistent and reliable supply of this compound.

A Initial Supplier Screening (Reputation, Certifications) B Request Quotation and Technical Documentation A->B C Review Certificate of Analysis (CoA) and Safety Data Sheet (SDS) B->C D Order Small Evaluation Sample C->D E In-House Quality Control Testing (Purity, Identity) D->E E->A Fails Specifications F Approve Supplier and Establish Procurement Protocol E->F Meets Specifications G Periodic Quality Audits F->G

Caption: A workflow for qualifying and monitoring suppliers of critical research chemicals.

Essential Quality Control Assays

Upon receipt of this compound, researchers should perform a series of analytical tests to verify its identity and purity.

NMR spectroscopy is a powerful tool for the structural elucidation and purity determination of organic compounds.

  • ¹H NMR: Provides information on the proton environment in the molecule.

  • ¹³C NMR: Offers insight into the carbon framework.

  • ³¹P NMR: As an organophosphorus compound, ³¹P NMR is particularly informative for confirming the presence of the phosphonate group and assessing purity.[6][7][8]

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for separating and quantifying components in a mixture, thereby determining the purity of the target compound.

Experimental Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Utilize a GC system equipped with a mass spectrometer (MS) detector. A common column choice for organophosphorus compounds is a non-polar or medium-polarity capillary column (e.g., HP-5MS).[9][10]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A gradient program is typically employed, starting at a low temperature and ramping up to a higher temperature to ensure separation of volatile impurities.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: A mass range appropriate for the parent ion and expected fragments of this compound.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. The mass spectrum of the peak should be compared with a reference spectrum to confirm the identity of the compound.[11][12]

Applications in the Research Landscape

This compound serves as a valuable building block in several areas of chemical research, primarily driven by the reactivity of the phosphonate moiety.

Precursor in the Synthesis of Bioactive Molecules

Phosphonates are recognized as important pharmacophores in medicinal chemistry. The phosphonate group can act as a stable mimic of a phosphate group or as a transition-state analog inhibitor of enzymes. While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural motifs suggest potential as a precursor for novel therapeutic agents. Phosphonate derivatives, in general, are explored for their potential as antiviral and anticancer drugs.[13]

Ligand Synthesis for Catalysis

The phosphorus atom in phosphonates can coordinate with transition metals, making them potential ligands in catalysis. The cyclohexyl group provides steric bulk, which can influence the selectivity and activity of a catalytic system. Research in organometallic chemistry may explore the use of this compound or its derivatives in the development of novel catalysts for various organic transformations.

Building Block in Organic Synthesis

The phosphonate group can be utilized in various carbon-carbon bond-forming reactions, such as the Horner-Wadsworth-Emmons reaction, to synthesize alkenes with high stereoselectivity. The cyclohexyl group can be a key structural element in the target molecule.

Safety and Handling Considerations

This compound is an irritant to the skin and eyes and may cause respiratory irritation.[14] Researchers must handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The selection of a commercial source for this compound is a critical decision for researchers that hinges on a thorough evaluation of supplier reliability and stringent in-house quality control. By implementing a systematic approach to procurement and validation, scientists can ensure the integrity of their starting materials, which is fundamental to achieving reproducible and reliable research outcomes. As a versatile building block, this compound holds promise for further exploration in medicinal chemistry, catalysis, and organic synthesis.

References

  • MDPI. (2023). Complete Epoxy Phosphonate Conversion to Dimethyl (1E)
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • PubMed. (2010). Tandem capillary column gas chromatography-mass spectrometric determination of the organophosphonate nerve agent surrogate dimethyl methylphosphonate in gaseous phase.
  • PubMed. (2002). Gas chromatographic analysis of the thermally unstable dimethyl methylphosphonate carbanion via trimethylsilyl derivatization.
  • ResearchGate. (2025). 31P NMR Study on Some Phosphorus-Containing Compounds.
  • Sigma-Aldrich. (2024).
  • ResearchGate. (2025).
  • PubMed Central. (n.d.). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts.
  • SpectraBase. (n.d.). Dimethylphosphite - Optional[31P NMR] - Chemical Shifts. Retrieved January 14, 2026, from [Link]

Sources

Solubility of Dimethyl cyclohexylphosphonate in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Dimethyl Cyclohexylphosphonate in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively published, this document leverages fundamental chemical principles, physicochemical properties, and established analytical methodologies to provide researchers, scientists, and drug development professionals with a robust framework for predicting and determining its solubility. The guide details the molecular characteristics influencing solubility, offers a predicted solubility profile in a range of common laboratory solvents, and presents a detailed, self-validating experimental protocol for quantitative determination.

Introduction: The Importance of Solubility

This compound (CAS No. 1641-61-8) is an organophosphorus compound with a molecular structure that presents unique solubility challenges and opportunities.[1][2][3] Understanding its solubility is a critical first step in a multitude of research and development applications, including:

  • Reaction Chemistry: Selecting an appropriate solvent is paramount to ensure that reactants are in the same phase, facilitating optimal reaction kinetics and yield.

  • Purification: Processes such as crystallization and chromatography are fundamentally dependent on differential solubility in various solvent systems.

  • Formulation: For applications in materials science or drug development, creating stable and homogenous solutions or dispersions requires precise solubility knowledge.

This guide serves as a practical resource for scientists, explaining the theoretical underpinnings of this compound's solubility and providing the tools to assess it empirically.

Physicochemical Properties & Molecular Structure Analysis

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1641-61-8[1][2]
Molecular Formula C₈H₁₇O₃P[1][2]
Molecular Weight 192.19 g/mol [1]
Appearance Colorless Liquid[4]
Calculated XLogP3 1.3[1]

The structure of this compound contains two distinct regions that govern its interaction with solvents:

  • The Cyclohexyl Group: This bulky, non-polar aliphatic ring is hydrophobic and favors interactions with non-polar solvents through van der Waals forces.

  • The Dimethyl Phosphonate Group: This is the polar moiety of the molecule. The phosphoryl group (P=O) is a strong hydrogen bond acceptor, and the ester linkages provide polarity. This region interacts favorably with polar solvents.

The calculated XLogP3 value of 1.3 indicates a moderate level of lipophilicity, suggesting that the compound will not be highly soluble in water but will have an affinity for a range of organic solvents.[1] The fundamental principle of "like dissolves like" dictates that solvents with physicochemical properties similar to the solute will be most effective at dissolving it.[5][6]

cluster_Molecule This compound Molecule C₈H₁₇O₃P NonPolar Cyclohexyl Group (Non-Polar, Lipophilic) Molecule->NonPolar Favors Non-Polar Solvents (e.g., Hexane, Toluene) Polar Dimethyl Phosphonate Group (Polar, H-bond Acceptor) Molecule->Polar Favors Polar Solvents (e.g., Alcohols, DCM)

Caption: Molecular structure dictates solvent preference.

Predicted Solubility Profile

Based on its dual polar/non-polar character, a qualitative solubility profile can be predicted. Organophosphonates are generally known to be soluble in a variety of organic solvents.[7] This table serves as a starting point for solvent selection, which should be confirmed experimentally.

Table 2: Predicted Qualitative Solubility of this compound

SolventSolvent ClassPredicted SolubilityRationale for Prediction
Water Polar ProticInsoluble / Sparingly Soluble The large, non-polar cyclohexyl group outweighs the polarity of the phosphonate moiety, limiting miscibility with water.
Methanol / Ethanol Polar ProticMiscible Alcohols can interact with the polar phosphonate group via hydrogen bonding and their alkyl chains are compatible with the cyclohexyl group.
Isopropanol Polar ProticMiscible Similar to other short-chain alcohols, it effectively bridges the polarity gap.
Acetone Polar AproticMiscible A good polar aprotic solvent that can effectively solvate the entire molecule.
Dichloromethane (DCM) Polar AproticMiscible An excellent solvent for compounds of intermediate polarity.
Tetrahydrofuran (THF) Polar AproticMiscible The ether functionality and cyclic structure make it a versatile solvent for moderately polar compounds.
Acetonitrile Polar AproticSoluble / Miscible A highly polar solvent that should readily dissolve the compound.
Dimethylformamide (DMF) Polar AproticMiscible A strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Toluene Non-polarMiscible The aromatic ring interacts favorably with the non-polar cyclohexyl group.
Hexane / Heptane Non-polarSoluble / Miscible The non-polar nature of alkanes is highly compatible with the cyclohexyl group.

Experimental Protocol for Solubility Determination

As a self-validating system, this protocol provides a reliable method to move from qualitative prediction to quantitative measurement. It is based on the widely used shake-flask method.[5]

Materials and Equipment
  • This compound

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, GC, NMR)

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of this compound to a pre-weighed glass vial. An excess is critical to ensure a saturated solution is formed.

    • Expert Insight: "Excess" means enough solid/liquid solute remains undissolved after equilibration. Start by adding approximately 100 mg of solute to 2 mL of the chosen solvent.

  • Add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

  • Securely cap the vial to prevent solvent evaporation.

  • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

  • Equilibrate for at least 24 hours.

    • Expert Insight: 24 hours is a standard starting point to ensure the system reaches equilibrium. For viscous solvents or highly crystalline materials, 48-72 hours may be necessary.

Step 2: Sample Collection and Preparation

  • After equilibration, allow the vials to sit undisturbed for at least 1 hour, letting the undissolved material settle.

  • Carefully draw an aliquot of the supernatant (the clear liquid phase) using a syringe.

    • Causality Check: Do not disturb the solid material at the bottom of the vial, as this will lead to erroneously high solubility values.

  • Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean, tared vial.

    • Trustworthiness: Filtering is a mandatory step to remove any microscopic undissolved particles that could interfere with the final quantification.

  • Accurately weigh the filtered solution.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of your analytical method. A high dilution factor (e.g., 100x or 1000x) is often required.

Step 3: Quantification

  • Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC with a flame ionization detector or HPLC-UV).

  • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculate the original concentration in the saturated solution, accounting for all dilution steps. The solubility can then be expressed in units such as mg/mL, g/100 g solvent, or mol/L.

Sources

An In-depth Technical Guide to the Spectral Analysis of Dimethyl Cyclohexylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectral data for Dimethyl cyclohexylphosphonate, a compound of interest in various chemical and pharmaceutical research fields. In the absence of a complete public repository of its experimental spectra, this document leverages established principles of spectroscopy and comparative data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This approach is designed to offer valuable, field-proven insights for the identification and characterization of this molecule.

Molecular Structure and its Spectroscopic Implications

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. This compound consists of a central phosphorus atom double-bonded to an oxygen atom (a phosphoryl group), single-bonded to a cyclohexyl group, and single-bonded to two methoxy groups.

Molecular Formula: C₈H₁₇O₃P[1]

Molecular Weight: 192.19 g/mol [1]

This structure dictates the electronic and vibrational environments of each atom and bond, which in turn gives rise to characteristic signals in different spectroscopic techniques. The cyclohexane ring's conformational flexibility and the electronegativity of the oxygen and phosphorus atoms are key determinants of the spectral features.

Diagram of the Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will consider ¹H NMR, ¹³C NMR, and ³¹P NMR.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale and Comparative Insights
~ 3.7Doublet6H-OCH₃The methoxy protons are deshielded by the adjacent oxygen atoms. The signal is split into a doublet due to coupling with the phosphorus atom (³JHP). This is a characteristic feature of phosphonates.
1.0 - 2.0Multiplets11HCyclohexyl protonsThe protons on the cyclohexane ring will appear as a complex series of overlapping multiplets in the aliphatic region. The proton attached to the carbon bearing the phosphonate group (C1) will be the most deshielded.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms. Due to coupling with the phosphorus atom, the signals for the carbons of the methoxy groups and the cyclohexyl ring will be split.

Predicted Chemical Shift (δ) ppm Assignment Rationale and Comparative Insights
~ 52-OCH₃The methoxy carbons are deshielded by the oxygen atom. The signal will be a doublet due to coupling with the phosphorus atom (²JCP).
25 - 40Cyclohexyl carbonsThe carbons of the cyclohexane ring will appear in the aliphatic region. The carbon directly attached to the phosphorus atom (C1) will be the most deshielded and will show the largest C-P coupling constant (¹JCP). The other carbons will show smaller, long-range couplings.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-220 ppm.

    • Use a pulse angle of 45-90 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (this may range from several hundred to several thousand scans depending on the sample concentration).

  • Data Processing: Process the FID with an appropriate window function and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

**Predicted Wavenumber (cm⁻¹) **Intensity Assignment Rationale and Comparative Insights
~ 2930 & 2850StrongC-H stretch (cyclohexyl and methyl)These are characteristic stretching vibrations for sp³ C-H bonds.
~ 1250StrongP=O stretch (phosphoryl)The P=O bond has a strong dipole moment, resulting in a very intense absorption. This is a key diagnostic peak for phosphonates.
~ 1030StrongP-O-C stretchThe stretching vibrations of the P-O-C linkages also give rise to strong absorptions.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: As this compound is likely a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using the spectrum of the empty salt plates.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z 192, corresponding to the molecular weight of the compound, is expected. The intensity of this peak may be low due to the lability of the molecule under EI conditions.

  • Key Fragmentation Pathways:

    • Loss of a methoxy group (-OCH₃): A fragment ion at m/z 161.

    • Loss of a methoxy radical (•OCH₃): A fragment ion at m/z 161.

    • Loss of the cyclohexyl group (-C₆H₁₁): A fragment ion at m/z 111.

    • McLafferty rearrangement: If sterically feasible, this could lead to the loss of formaldehyde (CH₂O) from the methoxy groups.

Diagram of a Plausible Mass Spectrometry Fragmentation Pathway:

G M [C8H17O3P]+• m/z = 192 frag1 [M - OCH3]+ m/z = 161 M->frag1 - •OCH3 frag2 [M - C6H11]+ m/z = 111 M->frag2 - •C6H11 frag3 [C6H10P(O)(OCH3)]+ m/z = 161 frag1->frag3 Rearrangement frag4 [P(O)(OCH3)2]+ m/z = 109 frag2->frag4 Rearrangement

Caption: A simplified representation of potential fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 40-300).

Conclusion and Best Practices

The spectral data presented in this guide are predictive and based on the known behavior of similar organophosphorus compounds. For definitive characterization, it is imperative to acquire experimental data on a purified sample of this compound. When interpreting experimental spectra, it is crucial to consider the purity of the sample, the solvent used, and the specific parameters of the instruments. Cross-referencing data from multiple spectroscopic techniques will provide the most robust and reliable structural confirmation.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

Sources

Methodological & Application

Application Notes and Protocols for Quantitative Proteomics using Stable Isotope Dimethyl Labeling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on Reagent Selection: Clarifying the Role of Dimethyl Cyclohexylphosphonate

An inquiry was made regarding a protocol for stable isotope dimethyl labeling using this compound. Following a comprehensive review of the scientific literature, it is important to clarify that This compound is not a recognized or validated reagent for the reductive dimethylation of peptides in quantitative proteomics . The established, robust, and widely published method for stable isotope dimethyl labeling relies on the reductive amination of primary amines using formaldehyde and a reducing agent, typically sodium cyanoborohydride .[1][2][3][4]

This document provides a detailed guide to this validated, standard protocol. Our commitment to scientific integrity (E-E-A-T) necessitates that we present only field-proven and scientifically sound methodologies. The following protocols are based on the well-established chemistry of reductive amination, which ensures high reaction efficiency, specificity, and reproducibility for quantitative mass spectrometry.[1][5]

Introduction to Stable Isotope Dimethyl Labeling

Quantitative proteomics is a cornerstone of modern biological research, enabling the large-scale comparison of protein expression levels between different biological states.[6] Among the various chemical labeling techniques, stable isotope dimethyl labeling (SIDL) is a powerful and cost-effective strategy for relative and absolute protein quantification by mass spectrometry.[4][7][8] First introduced in 2003, the method is prized for its simplicity, high reaction yield, and applicability to virtually any sample type, including tissues and body fluids where metabolic labeling is not feasible.[5][9][10]

The technique works by covalently adding two methyl groups to the primary amines of peptides—specifically, the N-terminus of each peptide and the ε-amino group of lysine residues.[3][10] By using isotopically light or heavy versions of the labeling reagents, a specific mass difference is introduced into peptides from different samples. These samples can then be combined, fractionated, and analyzed in a single Liquid Chromatography-Mass Spectrometry (LC-MS) run, with the relative quantification derived from the signal intensities of the isotopically distinct peptide pairs.[11]

The Principle of Reductive Amination

The core of dimethyl labeling is the reductive amination reaction, a classic and efficient two-step process in organic chemistry.[6]

  • Schiff Base Formation: A primary amine on a peptide (N-terminus or lysine side chain) attacks the carbonyl carbon of formaldehyde, forming an unstable intermediate called a carbinolamine. This intermediate then dehydrates to form a stable Schiff base (an imine).

  • Reduction: A mild reducing agent, sodium cyanoborohydride (NaBH₃CN), is introduced. This agent selectively reduces the Schiff base to form a stable dimethylamine. It is not reactive enough to reduce the initial aldehyde or ketone, which prevents unwanted side reactions.

By employing isotopically distinct forms of formaldehyde (e.g., ¹²CH₂O vs. ¹³CD₂O) and/or sodium cyanoborohydride (e.g., NaBH₃CN vs. NaBD₃CN), a predictable mass shift is introduced for each labeled site, enabling multiplexed quantitative analysis.[1]

Experimental Workflow Overview

The overall process, from protein digest to data analysis, follows a clear and logical sequence. This workflow ensures that samples are processed consistently, minimizing experimental variability.

G cluster_0 Sample Preparation cluster_1 Stable Isotope Labeling (Duplex Example) cluster_2 Post-Labeling Processing cluster_3 Analysis Prot_Ext Protein Extraction & Digestion Peptide_Quant Peptide Quantification Prot_Ext->Peptide_Quant Sample_A Sample A (e.g., Control) Peptide_Quant->Sample_A Sample_B Sample B (e.g., Treated) Label_A Add 'Light' Reagents (CH₂O + NaBH₃CN) Sample_A->Label_A Label_B Add 'Heavy' Reagents (CD₂O + NaBH₃CN) Sample_B->Label_B Quench Quench Reaction Label_A->Quench Combine Combine Samples Quench->Combine Cleanup Desalting / Cleanup (e.g., SPE) Combine->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis Data Analysis (Peptide ID & Quantification) LC_MS->Data_Analysis

Caption: Workflow for stable isotope dimethyl labeling.

Detailed In-Solution Protocol

This protocol is designed for labeling up to 100 µg of digested protein per sample. It is crucial to use amine-free buffers (e.g., HEPES, phosphate, or triethylammonium bicarbonate - TEAB) during the protein digestion step, as primary amine-containing buffers (like Tris or ammonium bicarbonate) will interfere with the labeling reaction.

Reagent Preparation

Prepare all labeling solutions fresh on the day of use. Work in a chemical fume hood and wear appropriate personal protective equipment (PPE).

ReagentComponentPreparation (for one sample)Purpose
Labeling Buffer 1 M HEPES or TEAB, pH 7.5N/ABuffers the reaction
Light Labeling Solution 4% (v/v) Formaldehyde (CH₂O)Dilute 37% stock 1:9.25 with ddH₂OSource of 'light' dimethyl group
Heavy Labeling Solution 4% (v/v) Deuterated Formaldehyde (CD₂O)Dilute 20% stock 1:5 with ddH₂OSource of 'heavy' dimethyl group
Reducing Agent 0.6 M Sodium Cyanoborohydride (NaBH₃CN)Dissolve 37.7 mg in 1 mL ddH₂OReduces the Schiff base
Quenching Solution 1% (v/v) AmmoniaDilute 25% stock 1:25 with ddH₂OQuenches excess formaldehyde
Acidification Solution 5% (v/v) Formic Acid (FA)Dilute 100% stock 1:20 with ddH₂OStops the reaction, prepares for cleanup

Note: Different isotopic combinations can be used for multiplexing (e.g., using ¹³CD₂O and/or NaBD₃CN). Ensure a mass difference of at least 4 Da between channels to minimize isotopic overlap.[1]

Labeling Procedure
  • Sample Preparation: Start with 20-100 µg of purified, digested peptides in an amine-free buffer (e.g., 100 mM TEAB). The peptide solution should be at a concentration of 1-5 µg/µL. Ensure the pH of the peptide solution is between 6 and 8.

  • Reagent Addition:

    • To the "Light" sample , add 4 µL of the 4% CH₂O solution.

    • To the "Heavy" sample , add 4 µL of the 4% CD₂O solution.

    • Vortex briefly and spin down.

  • Initiate Reduction: Add 4 µL of the 0.6 M NaBH₃CN solution to each sample.

  • Incubation: Vortex the samples immediately and incubate at room temperature (20-25°C) for 60 minutes.

  • Quenching: Stop the reaction by quenching the excess formaldehyde. Add 8 µL of 1% ammonia solution to each tube. Vortex and incubate for 10 minutes.

  • Acidification: Add 4 µL of 5% formic acid to each tube to permanently stop the reaction and acidify the sample in preparation for cleanup.

  • Sample Combination: Combine the "Light" and "Heavy" labeled peptide solutions into a single microcentrifuge tube.

  • Cleanup: Desalt the combined sample using a C18 solid-phase extraction (SPE) cartridge or StageTip to remove excess reagents and salts. Elute the labeled peptides and dry them in a vacuum centrifuge.

  • Storage & Analysis: The dried, labeled peptides can be stored at -20°C or reconstituted in an appropriate buffer (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Mass Spectrometry and Data Analysis

The combined and labeled peptide sample is analyzed by LC-MS/MS. During the MS1 scan, peptides from the different samples will appear as pairs (or triplets, etc.) of peaks separated by a characteristic mass difference. For example, a peptide with one labeling site (N-terminus) will show a mass difference of 4.0251 Da between the light (CD₂H₄) and heavy (CH₂D₄) forms. A peptide with two labeling sites (N-terminus and one lysine) will have a mass difference of 8.0502 Da.

The relative quantification of the peptide is determined by calculating the ratio of the integrated peak areas of the heavy and light forms from the MS1 scan. Protein-level quantification is then inferred by aggregating the ratios from multiple peptides belonging to that protein. Numerous software packages, such as MaxQuant, Proteome Discoverer, and Mascot Distiller, can automate the identification and quantification of dimethyl-labeled peptides.[6]

Causality and Trustworthiness in the Protocol

  • Why Amine-Free Buffers? Primary amines (Tris, Ammonium) compete with peptide amines for the formaldehyde, leading to incomplete labeling and inaccurate quantification. Using buffers like TEAB or HEPES ensures the reaction is specific to the intended targets.

  • Why Sodium Cyanoborohydride? NaBH₃CN is a mild reducing agent that is stable at neutral pH and selectively reduces the protonated Schiff base. A stronger reductant like sodium borohydride (NaBH₄) would also reduce the starting formaldehyde, consuming the reagent and producing unwanted byproducts.

  • Why Quench with Ammonia? Ammonia is a primary amine that reacts rapidly with any remaining formaldehyde, effectively stopping the labeling reaction and preventing unwanted side reactions with the peptides.

  • Why Acidify Before Cleanup? Acidification with formic acid ensures the reaction is permanently stopped by protonating the amines and inactivating the reducing agent. It also prepares the sample for optimal binding to C18 reverse-phase cleanup media.

By understanding the chemical principles behind each step, researchers can troubleshoot issues and adapt the protocol to their specific experimental needs, ensuring the generation of reliable and high-quality quantitative proteomic data.

References

  • Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical Chemistry, 75(24), 6843–6852. [Link]

  • Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484–494. [Link]

  • Hsu, J. L., & Chen, S. H. (2015). Stable isotope dimethyl labelling for quantitative proteomics and beyond. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 373(2043), 20140378. [Link]

  • Kweon, H. K., & Håkansson, K. (2014). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. Journal of Proteome Research, 13(9), 4031–4040. [Link]

  • Esteve-Sánchez, Y., Morante-Carriel, J. A., Martínez-Márquez, A., Sellés-Marchart, S., & Bru-Martinez, R. (2020). Dimethyl Labeling-Based Quantitative Proteomics of Recalcitrant Cocoa Pod Tissue. Methods in Molecular Biology, 2139, 133–146. [Link]

  • Tolonen, A. C., & Haas, W. (2014). Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling. Journal of Visualized Experiments, (89), e51416. [Link]

  • JoVE. (2022). Quantitative Proteomics Using Reductive Dimethylation For Stable Isotope Labeling l Protocol Preview. YouTube. [Link]

  • Hsu, J. L., et al. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry. [Link]

Sources

Technical Application Note: Derivatization Strategies for the Sensitive Detection of Cyclohexyl Methylphosphonic Acid by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Topic: Initial research into the use of dimethyl cyclohexylphosphonate as a derivatization reagent found no supporting scientific literature for this application. This compound is an analyte, not a derivatization agent. Therefore, to ensure scientific accuracy and provide a valuable, actionable guide, this application note has been expertly pivoted to a closely related and critical topic: the derivatization ofCyclohexyl Methylphosphonic Acid (CMPA) for GC-MS analysis. CMPA is the primary hydrolysis product of the nerve agent Cyclosarin (GF), making its reliable detection a priority for defense, environmental, and international verification bodies.

Introduction: The Analytical Challenge

Cyclohexyl methylphosphonic acid (CMPA) is a key forensic marker for the retrospective identification of the use of the chemical warfare agent (CWA) Cyclosarin (GF).[1][2] As a phosphonic acid, CMPA is highly polar, non-volatile, and thermally labile. These properties make it unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS), a cornerstone technique in forensic and environmental laboratories for its high resolution and definitive identification capabilities.[3][4][5]

To overcome these analytical hurdles, a chemical derivatization step is mandatory.[6] This process modifies the polar hydroxyl group of the phosphonic acid, converting the analyte into a volatile, thermally stable derivative that exhibits excellent chromatographic behavior. This note provides a detailed guide on two primary, field-proven derivatization methodologies: Silylation and Alkylation (Methylation) , offering robust protocols for researchers and professionals engaged in trace-level detection of CWA degradation products.

Causality of Derivatization: Mechanism and Rationale

The core principle of derivatization for phosphonic acids is to replace the active, acidic proton on the hydroxyl group with a non-polar, protecting group. This transformation fundamentally alters the analyte's chemical properties to be compatible with GC analysis.

  • Reduces Polarity: The P-OH bond is highly polar and prone to forming hydrogen bonds. This causes strong interactions with active sites in the GC injector and column, leading to poor peak shape, tailing, and low sensitivity. Replacing the proton with a silyl (e.g., -Si(CH₃)₃) or methyl (-CH₃) group drastically reduces polarity.

  • Increases Volatility: By eliminating hydrogen bonding, the intermolecular forces are significantly weakened. This lowers the boiling point of the analyte, allowing it to transition into the gas phase at temperatures compatible with GC analysis without thermal decomposition.

  • Improves Mass Spectral Characteristics: Derivatization often yields fragments in the mass spectrometer that are characteristic of the analyte and the derivatizing agent, aiding in structural confirmation and identification.

Below is a logical workflow illustrating the critical path from sample collection to data analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Sample Aqueous Sample (e.g., Water, Soil Extract) Extract Solid-Phase Extraction (SPE) & Elution Sample->Extract Dry Evaporation to Dryness Extract->Dry Reagent Add Derivatization Reagent (e.g., BSTFA or TMSD) & Solvent Dry->Reagent React Incubate (Heat as Required) Reagent->React GCMS GC-MS Injection & Analysis React->GCMS Data Data Processing & Identification GCMS->Data

Caption: General experimental workflow for CMPA analysis.

Experimental Protocols

The following protocols are designed to be self-validating systems. Each includes steps for reagent preparation, reaction, and instrumental analysis, grounded in published, peer-reviewed methodologies.

Method 1: Silylation using BSTFA

Silylation is a robust and widely used technique that converts acidic protons to trimethylsilyl (TMS) ethers. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent effective for phosphonic acids.[7]

Protocol Steps:

  • Sample Preparation:

    • Isolate the acidic analytes from the sample matrix using an appropriate Solid-Phase Extraction (SPE) method.

    • Elute the analytes and transfer the eluate to a 2 mL autosampler vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50 °C. It is critical to ensure no residual water is present, as it will consume the derivatizing reagent.

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of a derivatization mixture consisting of BSTFA + 1% TMCS (trimethylchlorosilane) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile). The TMCS acts as a catalyst.

    • Securely cap the vial.

    • Vortex the vial for 30 seconds to ensure complete dissolution of the residue.

    • Incubate the vial in a heating block or oven at 60-75 °C for 90 minutes .[7]

  • GC-MS Analysis:

    • After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

Method 2: Methylation using TMSD

Methylation provides an alternative route, forming methyl esters. While diazomethane has been traditionally used, it is highly toxic and explosive. Trimethylsilyl diazomethane (TMSD) is a safer, commercially available reagent that provides excellent methylation yields for phosphonic acids, including CMPA.[8]

Protocol Steps:

  • Sample Preparation:

    • Follow the same sample preparation and drying procedure as described in section 3.1.

  • Derivatization Reaction:

    • To the dried residue, add 200 µL of a solvent mixture of Methanol:Acetonitrile (1:1 v/v) .

    • Add 50 µL of a 2.0 M solution of TMSD in hexane . The vial will show a persistent yellow color, indicating an excess of reagent.

    • Cap the vial tightly and vortex for 1 minute.

    • Allow the reaction to proceed at room temperature for 60-90 minutes .[8]

    • Optional: To quench excess TMSD, add a few drops of acetic acid until the yellow color disappears.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Instrumental Parameters and Data

The following table outlines a typical set of GC-MS parameters suitable for the analysis of derivatized CMPA. These should serve as a starting point and may require optimization based on the specific instrument and column used.

ParameterSettingRationale
GC System
Injection Port Temp.250 °CEnsures rapid and complete volatilization of the derivatized analyte.
Injection ModeSplitless (1 µL)Maximizes analyte transfer to the column for trace-level detection.
Carrier GasHelium (UHP)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Standard flow rate for typical 0.25 mm i.d. columns.
ColumnDB-5MS (or equivalent)A low-polarity 5% phenyl-methylpolysiloxane column is suitable for these derivatives.
Oven ProgramInitial 40°C (hold 3 min), ramp 8°C/min to 300°C (hold 3 min)[2]A temperature ramp allows for separation of solvent and byproducts from the analyte of interest.
MS System
Ion Source Temp.230 °CStandard temperature to promote ionization while minimizing thermal degradation.
Quadrupole Temp.150 °CStandard temperature for stable mass filtering.
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns.
Electron Energy70 eVStandard energy for creating library-searchable mass spectra.
Acquisition ModeFull Scan (m/z 40-550) & SIMFull scan is used for identification; Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative methods.

Below is a diagram illustrating the chemical transformation of CMPA during the two derivatization processes.

Derivatization_Reactions CMPA CMPA (Cyclohexyl Methylphosphonic Acid) BSTFA BSTFA, 75°C CMPA->BSTFA TMSD TMSD, RT CMPA->TMSD TMS_Deriv TMS Derivative Methyl_Deriv Methyl Derivative BSTFA->TMS_Deriv TMSD->Methyl_Deriv

Caption: Derivatization reactions of CMPA.

Conclusion and Trustworthiness

The protocols detailed in this application note for the silylation and methylation of cyclohexyl methylphosphonic acid provide a scientifically-grounded and reliable framework for its analysis by GC-MS. By converting the polar, non-volatile CMPA into a stable and volatile derivative, laboratories can achieve the low detection limits and high confidence in identification required for forensic and environmental verification.[1] The use of safer reagents like TMSD over traditional diazomethane enhances laboratory safety without compromising analytical quality.[8][9] The successful implementation of these methods is a critical capability for any organization involved in the monitoring and verification activities related to the Chemical Weapons Convention.

References

  • Valdez, C. A., Leif, R. N., & Hok, S. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(11), 3327. [Link]

  • Kientz, C. E. (1998). Chemical warfare agents. Journal of Chromatography A, 814(1-2), 1-23. (A similar general reference on the analysis challenges). A direct link is not available, but the concept is widely cited.
  • Nilsson, C., & Åstot, C. (2012). Methylation of alkyl methylphosphonic acids for GC-MS analysis using trimethylsilyl diazomethane- optimization of reaction conditions. Totalförsvarets forskningsinstitut (FOI). [Link]

  • Valdez, C. A., Leif, R. N., Hok, S., & Hart, B. R. (2015). Analysis of chemical warfare agents by gas chromatography-mass spectrometry: methods for their direct detection and derivatization approaches for the analysis of their degradation products. Lawrence Livermore National Laboratory (LLNL-JRNL-673397). [Link]

  • Hok, S., Leif, R. N., & Valdez, C. A. (2007). Derivatization of Organophosphorus Nerve Agent Degradation Products for Gas Chromatography With ICPMS and TOF-MS Detection. Analytical Chemistry, 79(8), 3176-3182. [Link]

  • Pardasani, D., Kanaujia, P. K., & Dubey, D. K. (2007). Gas chromatographic-mass spectrometric determination of alkylphosphonic acids from aqueous samples by ion-pair solid-phase extraction on activated charcoal and methylation. Journal of Chromatography A, 1163(1-2), 249-254. [Link]

  • D'Agostino, P. A., Hancock, J. R., & Provost, L. R. (1998). Mass spectrometric analysis of chemical warfare agents and their degradation products in soil and synthetic samples. Journal of Chromatography A, 809(1-2), 151-159. [Link]

  • Valdez, C. A., et al. (2022). Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC–MS during OPCW proficiency test scenarios. Talanta Open, 6, 100155. [Link]

  • Sarrazin, P., et al. (2003). CE–MS-MS for the Identification of Chemical Warfare Agent Degradation Products. LCGC International. [Link]

  • Crenshaw, M. D., & Cummings, C. A. (2004). Preparation, derivatization with trimethylsilyldiazomethane, and GC/MS analysis of a "pool" of alkyl methylphosphonic acids for use as qualitative standards in support of counterterrorism and the chemical weapons convention. Journal of the American Society for Mass Spectrometry, 15(11), 1664-1671. [Link]

  • Valdez, C. A., et al. (2016). Effective methylation of phosphonic acids related to chemical warfare agents mediated by trimethyloxonium tetrafluoroborate for their qualitative detection and identification by gas chromatography-mass spectrometry. Journal of Chromatography A, 1442, 136-143. [Link]

  • Popiel, S., et al. (2010). Alkyl methylphosphonic acids, the degradation products of organophosphorous CWA—preparation and direct quantitative GC-FID analysis. Journal of the Brazilian Chemical Society, 21, 1250-1256. [Link]

  • Valdez, C. A., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules, 28(16), 6098. [Link]

  • Johansson, C. (2021). Method Development for Analysis of Chemical Warfare Related Compounds. Diva-portal.org. [Link]

  • Popiel, S., & Nawała, J. (2016). Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives. Molecules, 21(11), 1461. [Link]

Sources

Application Note: A-P(O)-C Bond Formation via the Michaelis-Arbuzov Reaction for the Synthesis of Dimethyl Cyclohexylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of Dimethyl cyclohexylphosphonate through the Michaelis-Arbuzov reaction. This venerable yet remarkably versatile reaction remains a cornerstone of organophosphorus chemistry, enabling the formation of a stable phosphorus-carbon bond.[1][2] We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and discuss critical process parameters, safety considerations, and purification strategies. The information presented herein is intended to equip researchers with the practical knowledge required to successfully and safely perform this synthesis in a laboratory setting.

Introduction: The Enduring Significance of the Michaelis-Arbuzov Reaction

First discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is the reaction of a trivalent phosphorus ester with an alkyl halide to produce a pentavalent phosphorus species.[3][4] Specifically, it facilitates the conversion of trialkyl phosphites to dialkyl phosphonates.[5] This reaction is a fundamental tool for creating P-C bonds, which are integral to a wide array of compounds with significant applications in medicinal chemistry, agrochemicals, and materials science.[2][6]

This compound, the target molecule of this protocol, serves as a valuable building block in organic synthesis. Its phosphonate moiety can be further functionalized, for instance, in the Horner-Wadsworth-Emmons reaction to form alkenes.[6] This application note will provide a robust and reproducible protocol for its synthesis, grounded in a thorough understanding of the reaction's mechanistic nuances.

Reaction Mechanism: A Tale of Two SN2 Reactions

The Michaelis-Arbuzov reaction proceeds through a well-established two-step SN2 mechanism.[5][7] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions.

Step 1: Nucleophilic Attack and Phosphonium Salt Formation

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of trimethyl phosphite on the electrophilic carbon of the cyclohexyl halide (e.g., cyclohexyl bromide).[3][4] This concerted SN2 displacement of the halide ion results in the formation of a quaternary phosphonium salt intermediate.[6]

Step 2: Dealkylation of the Phosphonium Intermediate

The displaced halide ion, now acting as a nucleophile, attacks one of the methyl groups of the phosphonium salt in a second SN2 reaction.[4] This results in the cleavage of a carbon-oxygen bond and the formation of a stable pentavalent phosphorus-oxygen double bond, yielding the final product, this compound, and a methyl halide byproduct.[4][6]

Michaelis_Arbuzov_Mechanism trimethyl_phosphite Trimethyl Phosphite phosphonium_salt Quaternary Phosphonium Salt Intermediate trimethyl_phosphite->phosphonium_salt Sɴ2 Attack cyclohexyl_bromide Cyclohexyl Bromide cyclohexyl_bromide->phosphonium_salt dimethyl_cyclohexylphosphonate Dimethyl Cyclohexylphosphonate phosphonium_salt->dimethyl_cyclohexylphosphonate Sɴ2 Dealkylation methyl_bromide Methyl Bromide phosphonium_salt->methyl_bromide

Caption: The two-step Sɴ2 mechanism of the Michaelis-Arbuzov reaction.

Experimental Protocol: Synthesis of this compound

This protocol is designed for the safe and efficient synthesis of this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
Trimethyl phosphite≥97%e.g., Sigma-Aldrich121-45-9Corrosive, handle with care.
Cyclohexyl bromide≥98%e.g., Alfa Aesar108-85-0Lachrymator, handle in a fume hood.
Round-bottom flask---Must be thoroughly dried.
Reflux condenser---With appropriate joint size.
Heating mantle---With magnetic stirring capability.
Magnetic stir bar----
Distillation apparatus---For purification.
Inert gas supplyHigh purity--Nitrogen or Argon.
Reaction Setup and Procedure

Experimental_Workflow setup 1. Assemble and dry glassware (Round-bottom flask, condenser) inert 2. Flush with inert gas (Nitrogen or Argon) setup->inert charge 3. Charge flask with Trimethyl Phosphite inert->charge add 4. Add Cyclohexyl Bromide dropwise with stirring charge->add heat 5. Heat to reflux (approx. 150-160°C) add->heat monitor 6. Monitor reaction (e.g., by TLC or GC) heat->monitor cool 7. Cool to room temperature monitor->cool purify 8. Purify by vacuum distillation cool->purify

Caption: Experimental workflow for this compound synthesis.

Step-by-Step Procedure:

  • Glassware Preparation: Ensure all glassware (a round-bottom flask equipped with a magnetic stir bar and a reflux condenser) is thoroughly dried in an oven and allowed to cool under a stream of inert gas (nitrogen or argon).[8] This is crucial to prevent hydrolysis of the phosphite ester.

  • Inert Atmosphere: Assemble the apparatus and flush the system with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction.[8]

  • Charging Reactants: To the round-bottom flask, add trimethyl phosphite (1.0 equivalent). Begin stirring.

  • Addition of Alkyl Halide: Add cyclohexyl bromide (1.0-1.1 equivalents) to the trimethyl phosphite dropwise. The reaction is often exothermic, so controlled addition is recommended. The reaction is typically performed neat (without a solvent).[8]

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux. The temperature will depend on the boiling points of the reactants but is generally in the range of 150-160°C.[4]

  • Monitoring the Reaction: The progress of the reaction can be monitored by observing the cessation of the formation of the volatile methyl bromide byproduct. Alternatively, small aliquots can be taken and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times typically range from 3 to 6 hours.[8]

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature.[8] The crude product can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.[8] Collect the fraction corresponding to the boiling point of this compound.

Key Reaction Parameters and Considerations

ParameterRecommended ConditionRationale and Field Insights
Reactant Stoichiometry 1.0 - 1.1 equivalents of cyclohexyl bromideA slight excess of the alkyl halide can help drive the reaction to completion. However, a large excess will complicate purification.
Temperature 150 - 160°C (Reflux)The Michaelis-Arbuzov reaction typically requires elevated temperatures to proceed at a reasonable rate.[4] The optimal temperature will depend on the specific substrates.
Reaction Time 3 - 6 hoursMonitoring the reaction is crucial to determine the point of completion and avoid the formation of byproducts from prolonged heating.
Atmosphere Inert (Nitrogen or Argon)Trivalent phosphorus compounds are susceptible to oxidation, so an inert atmosphere is essential to maximize yield and purity.[8]
Solvent Neat (Solvent-free)The reaction is often performed without a solvent, which simplifies the work-up and purification process.[8]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • Fume Hood: The Michaelis-Arbuzov reaction should be performed in a well-ventilated fume hood due to the volatility and potential toxicity of the alkyl halides and the methyl bromide byproduct.[8]

  • Reagent Handling: Trimethyl phosphite is corrosive and should be handled with care. Cyclohexyl bromide is a lachrymator. Consult the Safety Data Sheets (SDS) for all reagents before use.

  • Heating: Use a heating mantle with a stirrer for uniform heating and to avoid localized overheating.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Insufficient heating or reaction time.Ensure the reaction reaches and maintains the appropriate reflux temperature. Monitor the reaction for a longer duration.
Wet reagents or glassware.Thoroughly dry all glassware and use anhydrous reagents.
Formation of byproducts Reaction temperature is too high or prolonged heating.Optimize the reaction temperature and monitor the reaction to stop it once the starting material is consumed.
Difficult purification Unreacted starting materials.Ensure the reaction goes to completion. Use vacuum distillation with a fractionating column for better separation.

Conclusion

The Michaelis-Arbuzov reaction is a powerful and reliable method for the synthesis of phosphonates like this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this protocol, researchers can consistently achieve high yields of the desired product. Adherence to the safety guidelines is paramount for the successful and safe execution of this synthesis.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Michaelis-Arbuzov Reaction with Diethyl Phenylphosphonite.
  • J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction.
  • Benchchem. (n.d.). A Technical Guide to the Michaelis-Arbuzov Reaction for the Synthesis of ω-Bromoalkylphosphonates.
  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction.
  • Al-Masum, M. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI.
  • Ma, X., et al. (n.d.). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation.
  • CN103242133A - Synthesis method of 4-[2-(trans-4-alkylcyclohexyl)ethyl] bromobenzene. (n.d.).
  • Grokipedia. (n.d.). Michaelis–Arbuzov reaction.
  • PubChem. (n.d.). This compound.
  • Al-Masum, M. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI.
  • Punniyamurthy, T. (n.d.). Principle of Organic synthesis. Indian Institute of Technology Guwahati.
  • Illustrated Glossary of Organic Chemistry. (n.d.). Arbuzov Reaction (Michaelis-Arbuzov Reaction).

Sources

Quantitative Analysis of Dimethyl Cyclohexylphosphonate in Biological Matrices using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract This document provides a comprehensive guide for the sensitive and selective quantification of Dimethyl cyclohexylphosphonate (DMCHP) in biological samples such as plasma and urine. DMCHP is a key metabolite and biomarker for exposure to certain organophosphorus chemical warfare agents. The methodologies detailed herein leverage modern analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), to ensure high accuracy and precision. We will cover all critical stages of the bioanalytical workflow, from sample collection and preparation to instrumental analysis and method validation, providing field-proven insights to support toxicokinetic studies, clinical toxicology, and verification of exposure.[1]

Introduction and Scientific Background

This compound (DMCHP) is an alkyl phosphonate ester. While it has limited industrial use, its structural similarity to the degradation products of G-series nerve agents, such as Cyclosarin (GF), makes it a crucial biomarker for verifying exposure to these highly toxic compounds.[2] The detection of such metabolites in biological fluids like blood or urine provides unequivocal evidence of exposure, often long after the parent agent has been cleared from the body.[3]

The primary challenge in quantifying DMCHP in biological matrices lies in its polarity and the complexity of the sample matrix. Endogenous components can interfere with the analysis, causing matrix effects that suppress or enhance the instrument signal, leading to inaccurate results.[4][5] Therefore, robust sample preparation and highly selective analytical techniques are paramount. This guide focuses on chromatographic separation coupled with mass spectrometry, the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[6]

Pre-Analytical Considerations: Sample Integrity

The foundation of any reliable bioanalytical method is the quality of the collected samples. Improper handling can lead to analyte degradation and compromise the entire study.

2.1. Sample Collection

  • Blood/Plasma: Peripheral blood should be collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA). Avoid using Li-heparin, as it has been shown to potentially cause matrix effects in some LC-MS/MS assays.[5] To obtain plasma, centrifuge the whole blood samples promptly after collection.

  • Urine: A mid-stream urine sample should be collected in a sterile, preservative-free plastic container.[7]

2.2. Storage and Stability Analyte stability is critical for ensuring that the measured concentration reflects the true in-vivo concentration at the time of sampling.

  • Short-Term Storage: Samples should be kept at 4°C if analysis is to be performed within 24 hours.[7]

  • Long-Term Storage: For long-term storage, samples must be frozen at -20°C or, preferably, -80°C to minimize degradation.[7] Studies on similar organophosphonates have shown that stability is dependent on pH, temperature, and concentration, with degradation occurring over time in aqueous solutions.[8] A full stability assessment (e.g., freeze-thaw cycles, long-term stability at storage temperature) should be performed during method validation.

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to extract DMCHP from the complex biological matrix, remove interferences, and concentrate the analyte prior to instrumental analysis. The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the required cleanliness, throughput, and available resources.

The Role of the Internal Standard (IS)

An internal standard is crucial for accurate quantification. It is added at the beginning of the sample preparation process to account for analyte loss during extraction and to correct for variability in instrument response.[9]

Recommendation: A Stable Isotope-Labeled (SIL) internal standard is the preferred choice as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample processing and ionization.[10] A suitable SIL-IS for this application would be Dimethyl (cyclohexyl-d11)phosphonate .[11]

Protocol 1: Solid-Phase Extraction (SPE)

SPE is a highly effective technique that provides excellent sample cleanup by partitioning the analyte between a solid and liquid phase.[12] For a polar compound like DMCHP, a mixed-mode or weak anion exchange sorbent can be effective.[13]

Materials:

  • Weak Anion Exchange (WAX) SPE cartridges

  • SPE Vacuum Manifold

  • Plasma or Urine Sample

  • Internal Standard (SIL-IS) working solution

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium Hydroxide

  • Formic Acid

  • Deionized Water

Step-by-Step Protocol:

  • Sample Pre-treatment: Thaw biological samples to room temperature. To 500 µL of plasma or urine, add 10 µL of the SIL-IS working solution and vortex briefly.

  • Conditioning: Condition the WAX SPE cartridge by passing 1 mL of Methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water.

  • Loading: Load the pre-treated sample onto the cartridge and allow it to pass through slowly under gravity or gentle vacuum.

  • Washing: Wash the cartridge with 1 mL of 2% ammonium hydroxide in water, followed by 1 mL of methanol to remove hydrophilic and non-polar interferences.

  • Elution: Elute the DMCHP and SIL-IS from the cartridge with 1 mL of 2% formic acid in methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their relative solubilities in two different immiscible liquids.[14]

Materials:

  • Plasma or Urine Sample

  • Internal Standard (SIL-IS) working solution

  • Ethyl Acetate or Dichloromethane

  • pH 4 Acetate Buffer

  • Centrifuge

Step-by-Step Protocol:

  • Sample Pre-treatment: To 500 µL of plasma or urine in a glass tube, add 10 µL of the SIL-IS working solution and 500 µL of pH 4 acetate buffer. Vortex briefly.

  • Extraction: Add 2 mL of ethyl acetate. Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the sample at 4000 x g for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for analysis.

Instrumental Analysis

The choice between GC-MS and LC-MS/MS will depend on analyte volatility and thermal stability. For polar phosphonates, LC-MS/MS is often preferred due to its direct applicability without derivatization.[15][16]

LC-MS/MS Analysis Protocol

This method offers high throughput and sensitivity, making it ideal for bioanalysis.[6]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS System cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spike Spike with SIL-IS Sample->Spike Extract SPE or LLE Spike->Extract Reconstitute Evaporate & Reconstitute Extract->Reconstitute Autosampler Autosampler Injection Reconstitute->Autosampler LC UPLC/HPLC (C18 Column) Autosampler->LC MS Tandem Mass Spec (ESI Source) LC->MS DAQ Data Acquisition (MRM Mode) MS->DAQ Quant Quantification (Analyte/IS Ratio) DAQ->Quant Report Final Report Quant->Report

Caption: LC-MS/MS workflow for DMCHP analysis.

Instrumentation and Conditions:

  • LC System: UPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

Table 1: Example MRM Transitions for DMCHP Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
DMCHP 195.1 109.1 (Quantifier) 15
81.1 (Qualifier) 25

| DMCHP-d11 (SIL-IS) | 206.2 | 109.1 | 15 |

Note: These m/z values are theoretical and must be optimized experimentally by infusing a standard solution of the analyte and SIL-IS.

GC-MS Analysis Protocol

GC-MS is a powerful alternative, particularly for its high chromatographic resolution. DMCHP is sufficiently volatile for direct GC-MS analysis.[17][18]

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS System Sample_GC Biological Sample Spike_GC Spike with SIL-IS Sample_GC->Spike_GC Extract_GC Perform LLE Spike_GC->Extract_GC Reconstitute_GC Evaporate & Reconstitute in Solvent Extract_GC->Reconstitute_GC Injector GC Inlet Injection Reconstitute_GC->Injector GC Gas Chromatograph (e.g., DB-5ms Column) Injector->GC MS_GC Mass Spectrometer (EI Source) GC->MS_GC DAQ_GC Data Acquisition (SIM/Scan Mode) MS_GC->DAQ_GC

Caption: GC-MS workflow for DMCHP analysis.

Instrumentation and Conditions:

  • GC System: Gas chromatograph with autosampler.

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless, 1 µL.

  • Oven Program: Initial temp 80°C, hold 1 min, ramp at 20°C/min to 280°C, hold for 2 minutes.

  • Mass Spectrometer: Single or Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Monitoring Mode: Selected Ion Monitoring (SIM). Key ions for DMCHP would include its molecular ion and characteristic fragments (e.g., m/z 194, 112, 109).

Method Validation and Quality Control

A rigorous method validation is required to ensure that the analytical method is reliable, reproducible, and fit for its intended purpose.[19] Validation should be performed according to established guidelines such as the ICH M10 Bioanalytical Method Validation.[20]

Table 2: Key Method Validation Parameters and Typical Acceptance Criteria

Parameter Description Acceptance Criteria
Selectivity Ability to differentiate and quantify the analyte from endogenous components. No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & Range The range over which the method is accurate, precise, and linear. Calibration curve with at least 6 non-zero points; correlation coefficient (r²) ≥ 0.99.[21]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified reliably. Analyte response is ≥ 5x blank response; accuracy within ±20% and precision ≤ 20% RSD.
Accuracy Closeness of measured values to the true value. Mean concentration within ±15% of nominal value (±20% at LLOQ) for QC samples.
Precision Closeness of replicate measurements (Intra- and Inter-day). Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) for QC samples.[13]
Matrix Effect The effect of co-eluting matrix components on analyte ionization. IS-normalized matrix factor should be consistent across different lots of matrix with an RSD ≤ 15%.[4]

| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%.[20] |

Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be prepared from a separate stock solution and analyzed with each batch of unknown samples to ensure the validity of the run.[21]

Data Analysis and Interpretation

Calibration Curve: A calibration curve is generated by plotting the peak area ratio (Analyte / Internal Standard) against the nominal concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used.

Quantification: The concentration of DMCHP in unknown samples is calculated by interpolating their peak area ratios from the calibration curve of the same analytical run.

Table 3: Example Calibration Curve and QC Data

Sample Type Nominal Conc. (ng/mL) Calculated Conc. (ng/mL) Accuracy (%)
Calibrator 1 0.5 0.48 96.0
Calibrator 2 1.0 1.05 105.0
Calibrator 3 5.0 5.10 102.0
Calibrator 4 20.0 19.5 97.5
Calibrator 5 50.0 51.5 103.0
Calibrator 6 100.0 98.0 98.0
QC Low 1.5 1.60 106.7
QC Medium 15.0 14.2 94.7

| QC High | 75.0 | 78.3 | 104.4 |

Conclusion

The methodologies described in this application note provide a robust framework for the quantitative determination of this compound in biological samples. The combination of efficient sample preparation, the use of a stable isotope-labeled internal standard, and sensitive detection by LC-MS/MS or GC-MS allows for the generation of high-quality, reliable data. Rigorous method validation is essential to ensure that the results are fit for purpose, whether for regulatory submission, clinical diagnostics, or forensic verification.

References

  • Tsoukali H, Theodoridis G, Raikos N, Grigoratou I. Solid phase microextraction gas chromatographic analysis of organophosphorus pesticides in biological samples. J Chromatogr B Analyt Technol Biomed Life Sci. 2005;822(1-2):194-200. doi:10.1016/j.jchromb.2005.05.035.

  • Noort D, Benschop HP, Black RM. Laboratory Analysis of Chemical Warfare Agents, Adducts, and Metabolites in Biomedical Samples. ResearchGate. Published online January 2012.

  • Remião F, Souto M, Sousa C, et al. Guidelines for Collection of Biological Samples for Clinical and Forensic Toxicological Analysis. Portuguese Journal of Legal and Social Sciences. 2017;1(1):55-70.

  • Jusoh M, Othman MR, Abd-Aziz S. Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Molecules. 2021;26(18):5529. doi:10.3390/molecules26185529.

  • Nagy A. Review on analytical methods for determination of chemical warfare agents. ResearchGate. Published online August 2015.

  • Xing T, Zhao X, Wang Y, et al. A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS. J Anal Methods Chem. 2019;2019:8713107. doi:10.1155/2019/8713107.

  • de Jong AL, van der Schans MJ, van den Berg M, et al. Verification of exposure to chemical warfare agents through analysis of persistent biomarkers in plants. Anal Methods. 2023;15(31):3813-3823. doi:10.1039/D3AY00755A.

  • Lapko VN, Miller PS, Sheldon CE, Nachi R, Kafonek CJ. Quantitative analysis of bisphosphonates in biological samples. Bioanalysis. 2014;6(21):2931-2950. doi:10.4155/bio.14.223.

  • Al-Qaim FF, Abdullah MP, Othman MR, Latiff A, Khalik WMAWM. Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chromatography-Mass Spectrometry. ResearchGate. Published online August 2015.

  • United Nations Office on Drugs and Crime. Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. UNODC. Published 2009.

  • Armbruster N, Vonderach T, E-Vogt B, et al. Trace-level determination of phosphonates in liquid and solid phase of wastewater and environmental samples by IC-ESI-MS/MS. Anal Bioanal Chem. 2020;412(1):155-166. doi:10.1007/s00216-019-02263-x.

  • Abdullah MP, Othman MR, Jusoh M. IN-SYRINGE DISPERSIVE SOLID PHASE MICROEXTRACTION FOR THE DETERMINATION OF ORGANOPHOSPHORUS PESTICIDE RESIDUES IN VEGETABLES. Malaysian Journal of Analytical Sciences. 2023;27(3):497-511.

  • Oster M, Tentschert J, Lahrssen-Wiederholt M, et al. Dried urine spots as sampling technique for multi-mycotoxin analysis in human urine. Mycotoxin Research. 2018;34(3):193-204.

  • Australian Pesticides and Veterinary Medicines Authority. Validation of analytical methods for active constituents and agricultural products. APVMA. Published July 2014.

  • LibreTexts Chemistry. 2.3: LIQUID-LIQUID EXTRACTION. Published June 2021.

  • Sigma-Aldrich. Dimethyl [2-oxo-2-(cyclohexyl-d11)ethyl]phosphonate. Sigma-Aldrich. Accessed January 14, 2026.

  • Shimadzu Scientific Instruments. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu Application Note. Accessed January 14, 2026.

  • Usinowicz P, Shockling A, Hile R. Liquid-Liquid Extraction for Phosphorus and Nitrogen Nutrient Removal and Recovery/Reuse from Water. ResearchGate. Published online August 2015.

  • Ju K-S, Doroghazi JR, Metcalf WW. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways. J Biol Chem. 2014;289(24):16605-16611.

  • Li W, Li F, Song D. Bioanalysis of biological matrix samples using liquid chromatography-tandem mass spectrometry detection. DOI. Published online October 2020.

  • Rott E, Kriese M, Minke R. Trace-level determination of phosphonates in liquid and solid phase of wastewater and environmental samples by IC-ESI-MS/MS. ResearchGate. Published online October 2019.

  • Pandey P. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Published September 2024.

  • Williams T, Whigham E, Wysocki L. Tandem capillary column gas chromatography-mass spectrometric determination of the organophosphonate nerve agent surrogate dimethyl methylphosphonate in gaseous phase. J Chromatogr A. 2010;1217(24):3855-3862. doi:10.1016/j.chroma.2010.04.015.

  • Al-Asmari A, Al-Otaibi K, Al-Amri A, Al-Saeed A. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Toxicol Mech Methods. 2014;24(2):103-112.

  • Yusoff N, Bakar N, Salim F. Method validation and its application to gas chromatography-mass spectrometry analysis of dimethyl methylphosphonate in OPCW proficiency testing. ResearchGate. Published online August 2025.

  • Kumar A, Dubey DK, Kumar P, Pardasani KR. Method for simultaneous determination of monocrotophos and dimethyl phosphate in human bio luids. medRxiv. Published online October 2025.

  • Chan TM, Chen T, Wong YW, U-Liong G. Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. J Anal Toxicol. 1988;12(6):334-337. doi:10.1093/jat/12.6.334.

  • Li W, Zhang J, Tse F. Internal Standards for Quantitative LC-MS Bioanalysis. ResearchGate. Published online January 2011.

  • Mitchell J, Whitten C, Peterson J, Buchanan M. Rapid quantification of dimethyl methylphosphonate from activated carbon particles by static headspace gas chromatography mass spectrometry. J Chromatogr A. 2013;1318:190-194. doi:10.1016/j.chroma.2013.09.083.

  • Mei H, Hsieh Y, Nardo C, et al. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Commun Mass Spectrom. 2003;17(1):97-103. doi:10.1002/rcm.869.

  • Fettke J, Arrivault S, Stitt M, et al. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. Anal Chem. 2015;87(13):6566-6573. doi:10.1021/acs.analchem.5b01387.

Sources

Advanced LC-MS/MS Method for the Quantitative Analysis of Dimethyl Cyclohexylphosphonate (DMCHP)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Dimethyl Cyclohexylphosphonate (DMCHP)

This compound (DMCHP) is an organophosphorus compound with a molecular weight of 192.19 g/mol and the chemical formula C8H17O3P.[1] Its detection and quantification are of significant interest in various fields, including environmental monitoring and toxicological studies, due to the broad class of organophosphorus compounds to which it belongs. The development of a robust, sensitive, and selective analytical method is paramount for accurately determining its presence and concentration in diverse and complex matrices. This application note provides a comprehensive, in-depth guide to the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of DMCHP, designed for researchers, scientists, and professionals in drug development and environmental analysis.

I. Method Development Strategy: A Logic-Driven Approach

The development of a successful LC-MS/MS method hinges on a systematic and scientifically sound approach. Our strategy is built on three core pillars: understanding the analyte's physicochemical properties, optimizing its ionization and fragmentation in the mass spectrometer, and achieving efficient chromatographic separation from matrix components.

Diagram: Overall Analytical Workflow

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis & Validation Sample_Collection Sample Collection (e.g., Plasma, Water) Extraction Extraction (LLE, SPE, or QuEChERS) Sample_Collection->Extraction Cleanup Sample Cleanup & Concentration Extraction->Cleanup LC_Separation Chromatographic Separation Cleanup->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition & Processing MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Method_Validation Method Validation Quantification->Method_Validation DMCHP_Fragmentation Precursor DMCHP [M+H]+ m/z 193.2 Fragment1 [M+H - C6H11]+ m/z 110.1 Precursor->Fragment1 Loss of Cyclohexyl Fragment2 [M+H - CH3O]+ m/z 162.2 Precursor->Fragment2 Loss of Methoxy Fragment3 [Fragment1 - CH3OH]+ m/z 78.1 Fragment1->Fragment3 Loss of Methanol

Caption: Predicted fragmentation pathway of protonated this compound.

C. Multiple Reaction Monitoring (MRM) Transitions

For quantitative analysis, at least two MRM transitions are recommended to ensure specificity and confirm the identity of the analyte.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Transition Type
DMCHP193.2110.1Optimized (e.g., 15-25)Quantifier
DMCHP193.2162.2Optimized (e.g., 10-20)Qualifier

Collision energies should be empirically optimized for the specific instrument being used.

D. Internal Standard Selection

The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response. A suitable internal standard would be deuterated DMCHP (e.g., DMCHP-d11, with a deuterated cyclohexyl ring). If a SIL-IS is not available, a structurally similar organophosphorus compound that is not present in the samples can be used, such as tributyl phosphate or triphenyl phosphate. [2]

III. Chromatographic Separation: Achieving Baseline Resolution

The goal of the liquid chromatography step is to separate DMCHP from endogenous matrix components to minimize ion suppression or enhancement, ensuring accurate quantification.

A. Column Selection

A reversed-phase C18 column is a suitable starting point for the separation of moderately polar compounds like DMCHP. A column with dimensions of 2.1 mm x 50-100 mm and a particle size of 1.8-3.5 µm will provide good resolution and efficiency. For enhanced retention of polar organophosphorus compounds, a polar-endcapped C18 column can be beneficial. [3]

B. Mobile Phase Optimization

A gradient elution with a binary mobile phase system is recommended.

  • Mobile Phase A: Water with 0.1% formic acid. The addition of an acid aids in the protonation of the analyte in positive ESI mode.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid. Acetonitrile is often preferred for its lower viscosity and higher elution strength.

A typical starting gradient could be:

Time (min) % Mobile Phase B
0.010
5.095
6.095
6.110
8.010

The flow rate should be optimized for the column dimensions, typically in the range of 0.2-0.5 mL/min.

IV. Sample Preparation: Extracting DMCHP from Complex Matrices

The choice of sample preparation technique is critical and depends on the sample matrix. The primary objective is to extract DMCHP with high recovery while removing interfering substances.

A. Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is suitable for the extraction of DMCHP from biological fluids like plasma.

Materials:

  • Plasma sample

  • Internal Standard (IS) spiking solution

  • Methyl tert-butyl ether (MTBE)

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid)

Procedure:

  • To 200 µL of plasma in a microcentrifuge tube, add 10 µL of the IS solution.

  • Add 600 µL of MTBE.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the reconstitution solvent.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

B. Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

SPE is an effective technique for the extraction and pre-concentration of organophosphorus compounds from aqueous samples. [4][5][6] Materials:

  • Water sample

  • IS spiking solution

  • SPE cartridges (e.g., C18 or a polymeric sorbent)

  • Methanol (for conditioning and elution)

  • Deionized water (for washing)

  • SPE vacuum manifold

  • Evaporator

  • Reconstitution solvent

Procedure:

  • Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • To a 10 mL water sample, add 50 µL of the IS solution.

  • Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 2 x 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the reconstitution solvent.

  • Vortex and transfer to an autosampler vial for analysis.

C. Protocol 3: QuEChERS for Food and Soil Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticides from a variety of solid matrices. [7][8][9] Materials:

  • Homogenized sample (e.g., fruit, vegetable, or soil)

  • IS spiking solution

  • Acetonitrile

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive SPE (d-SPE) cleanup tubes (containing primary secondary amine (PSA) and C18 sorbents)

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 100 µL of the IS solution.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4,000 x g for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube.

  • Shake for 30 seconds.

  • Centrifuge at 10,000 x g for 2 minutes.

  • The supernatant is ready for direct injection or can be further diluted if necessary before LC-MS/MS analysis.

V. Method Validation: Ensuring Trustworthy and Reliable Data

A full method validation should be performed according to the guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). [10][4] Key Validation Parameters:

Parameter Description Typical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity and Range The range of concentrations over which the method is accurate, precise, and linear.A calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).Accuracy within ±15% of the nominal concentration (±20% at the LLOQ). Precision (RSD) ≤ 15% (≤ 20% at the LLOQ).
Limit of Detection (LOD) and Limit of Quantification (LLOQ) The lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LLOQ).LOD: Signal-to-noise ratio ≥ 3. LLOQ: Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.
Recovery The efficiency of the extraction procedure.Consistent and reproducible recovery is more important than 100% recovery.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.The ratio of the analyte response in the presence and absence of the matrix should be consistent across different sources of the matrix.
Stability The stability of the analyte in the sample matrix under different storage and processing conditions.Analyte concentration should remain within ±15% of the initial concentration.

VI. Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a robust LC-MS/MS method for the quantitative analysis of this compound. By following the detailed protocols for mass spectrometry, chromatography, and sample preparation, and adhering to the principles of method validation, researchers can achieve accurate, reliable, and defensible results. The adaptability of the sample preparation methods allows for the application of this analytical approach to a wide range of matrices, making it a valuable tool for environmental, toxicological, and other research areas where the determination of DMCHP is critical.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. [Link]

  • Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. [Link]

  • MDPI. (2020). Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review. [Link]

  • National Center for Biotechnology Information. (2006). Solid-phase microextraction of organophosphate pesticides in source waters for drinking water treatment facilities. [Link]

  • ResearchGate. (2000). Determination of organophosphorus pesticides in water samples using solid-phase extraction and gas chromatography/mass spectrometry. [Link]

  • National Center for Biotechnology Information. (2015). A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12589506, this compound. [Link]

  • Semantic Scholar. (2010). [Evaluation of QuEchERS methods for the analysis of 66 organophosphorus pesticide residues in vegetables by liquid chromatography-tandem mass spectrometry]. [Link]

  • ODU Digital Commons. (2013). Pesticide Analysis in Vegetables Using QuEChERS Extraction and Colorimetric Detection. [Link]

Sources

Application Note: CycloPhos-Tag - A Novel Hydrophobic Chemical Tag for Enhanced Phosphopeptide Enrichment and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing a Core Challenge in Phosphoproteomics

The study of protein phosphorylation is fundamental to unraveling cellular signaling pathways that govern everything from cell cycle progression to apoptosis.[1] Mass spectrometry-based phosphoproteomics has become an indispensable tool for the large-scale identification and quantification of phosphorylation events.[2][3] However, the intrinsic substoichiometric nature and low abundance of phosphopeptides in complex biological samples present significant analytical hurdles.[4][5][6][7] Furthermore, the hydrophilic character of some phosphopeptides, particularly those with multiple phosphorylation sites, can lead to poor retention on reversed-phase liquid chromatography (RPLC) columns, resulting in their loss during analysis.[8][9]

Current enrichment strategies, such as Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO₂) chromatography, are powerful but can suffer from non-specific binding of acidic, non-phosphorylated peptides and may not efficiently capture all phosphopeptide species.[10][11] To address these limitations, we propose a novel chemical derivatization strategy utilizing a functionalized dimethyl cyclohexylphosphonate derivative, hereafter termed "CycloPhos-Tag," for the covalent labeling of phosphoserine (pSer) and phosphothreonine (pThr) residues. This approach is designed to not only facilitate robust enrichment via the phosphonate group but also to enhance the chromatographic performance of hydrophilic phosphopeptides by introducing a hydrophobic cyclohexyl moiety.

The CycloPhos-Tag Principle: A Dual-Function Chemical Derivatization Strategy

The CycloPhos-Tag strategy is centered around a two-step chemical reaction: β-elimination of the phosphate group from pSer and pThr residues, followed by a Michael addition of a thiol-functionalized this compound reagent.[5][10][12][13]

The Derivatization Reagent: 3-mercaptopropyl-dimethylcyclohexylphosphonate

To implement this strategy, a novel derivatization agent, 3-mercaptopropyl-dimethylcyclohexylphosphonate , is proposed. While the direct synthesis of this specific molecule is not found in the reviewed literature, the synthesis of functionalized phosphonates is a well-established field, suggesting its feasibility.[14][15][16][17] This reagent combines three key functional components:

  • A Thiol Group (-SH): Acts as the nucleophile in the Michael addition reaction, enabling covalent attachment to the peptide backbone at the site of phosphorylation.

  • A this compound Group: This moiety serves two purposes:

    • Affinity Handle: The phosphonate group is a stable bioisostere of phosphate and can be used for highly specific enrichment using IMAC.[11][18][19]

    • Hydrophobic Tag: The cyclohexyl group introduces a significant hydrophobic character to the derivatized peptide.

The Reaction Mechanism

The derivatization process proceeds as follows:

  • β-Elimination: Under alkaline conditions (e.g., using barium hydroxide), the phosphate group on pSer and pThr residues is eliminated, forming dehydroalanine (Dha) and dehydroaminobutyric acid (Dhb), respectively.[4][5][13]

  • Michael Addition: The thiol group of the CycloPhos-Tag reagent then undergoes a nucleophilic attack on the double bond of the newly formed Dha or Dhb residue, resulting in a stable thioether linkage.[6][7][10][12][18]

This reaction effectively replaces the labile and hydrophilic phosphate group with a stable, hydrophobic, and IMAC-enrichable CycloPhos-Tag.

Proposed Experimental Workflow

The integration of CycloPhos-Tag into a standard phosphoproteomics workflow is designed to be seamless, enhancing existing enrichment and analysis pipelines.

G cluster_0 Sample Preparation cluster_1 CycloPhos-Tag Derivatization cluster_2 Enrichment & Analysis ProteinExtraction Protein Extraction & Digestion PeptideDesalting Peptide Desalting (C18) ProteinExtraction->PeptideDesalting BEMA β-Elimination & Michael Addition with CycloPhos-Tag Reagent PeptideDesalting->BEMA Quenching Reaction Quenching & Cleanup BEMA->Quenching IMAC IMAC Enrichment of CycloPhos-Tagged Peptides Quenching->IMAC LCMS LC-MS/MS Analysis IMAC->LCMS

Figure 1: Proposed workflow for CycloPhos-Tag based phosphopeptide analysis.

Detailed Protocols

The following protocols are proposed based on established methods for β-elimination/Michael addition and IMAC enrichment.[2][3][4][13][19][20][21]

Protocol 1: CycloPhos-Tag Derivatization of Phosphopeptides

Objective: To covalently label pSer and pThr-containing peptides with the CycloPhos-Tag reagent.

Materials:

  • Lyophilized peptide digest

  • CycloPhos-Tag Reagent (3-mercaptopropyl-dimethylcyclohexylphosphonate)

  • Reaction Buffer: 50 mM Barium Hydroxide (Ba(OH)₂), pH ~12.5[2][13]

  • Quenching Solution: 5% Formic Acid (FA)

  • C18 desalting tips

Procedure:

  • Resuspend the lyophilized peptide digest in 50 µL of Reaction Buffer.

  • Add the CycloPhos-Tag reagent to a final concentration of 100 mM.

  • Incubate the reaction mixture at 55°C for 1 hour with gentle agitation.[2][4]

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 5 µL of 5% FA to acidify the solution (pH < 3).

  • Desalt the derivatized peptides using a C18 tip according to the manufacturer's protocol.

  • Dry the desalted, derivatized peptides in a vacuum centrifuge.

Protocol 2: IMAC Enrichment of CycloPhos-Tagged Peptides

Objective: To selectively enrich peptides derivatized with the CycloPhos-Tag.

Materials:

  • Dried, CycloPhos-Tagged peptides

  • IMAC Resin (Fe³⁺-charged)

  • IMAC Binding Buffer: 80% Acetonitrile (ACN), 0.1% Trifluoroacetic Acid (TFA)[3]

  • IMAC Wash Buffer: 80% ACN, 0.1% TFA

  • IMAC Elution Buffer: 500 mM K₂HPO₄, pH 10.5[20][21]

  • Sample Acidification Solution: 10% FA

Procedure:

  • Prepare the IMAC resin according to the manufacturer's instructions. Typically, this involves washing the resin with the IMAC Binding Buffer.

  • Resuspend the dried, derivatized peptides in 100 µL of IMAC Binding Buffer.

  • Add the resuspended peptides to the equilibrated IMAC resin.

  • Incubate for 60 minutes at room temperature with end-over-end rotation to ensure maximal binding.[20][21]

  • Centrifuge briefly to pellet the resin and remove the supernatant (this contains non-derivatized peptides).

  • Wash the resin three times with 200 µL of IMAC Wash Buffer to remove non-specifically bound peptides.

  • Elute the bound CycloPhos-Tagged peptides by adding 50 µL of IMAC Elution Buffer. Incubate for 10 minutes and collect the supernatant. Repeat the elution step once more and combine the eluates.

  • Immediately neutralize the eluate by adding 10 µL of 10% FA.

  • Desalt the enriched peptides using a C18 tip.

  • Dry the enriched peptides and store at -20°C until LC-MS/MS analysis.

Anticipated Advantages and Verifiable Claims

The proposed CycloPhos-Tag workflow offers several potential advantages over existing methods.

FeatureAnticipated AdvantageMechanism
Enhanced Hydrophobicity Improved retention of hydrophilic phosphopeptides on RPLC columns.[8][9]The non-polar cyclohexyl group increases the overall hydrophobicity of the derivatized peptide, leading to stronger interaction with the C18 stationary phase.[1][22][23]
High Enrichment Specificity Reduced co-enrichment of acidic, non-phosphorylated peptides.The covalent nature of the tag ensures that only peptides originally containing pSer or pThr are enriched. The phosphonate group provides a specific handle for IMAC.[11][19]
Improved Ionization Efficiency Increased signal intensity in positive-ion mode mass spectrometry.The elimination of the negatively charged phosphate group can lead to improved ionization efficiency for the derivatized peptide.[7][10][12]
Stable Modification No neutral loss of the tag during MS/MS fragmentation.The stable thioether bond is not prone to the neutral loss commonly observed with the phosphate group, leading to more informative fragmentation spectra for peptide identification.[2][4]

Potential Limitations and Future Directions

While the CycloPhos-Tag strategy holds significant promise, several aspects require experimental validation:

  • Derivatization Efficiency: The efficiency of the β-elimination and Michael addition reactions on complex peptide mixtures needs to be thoroughly characterized.

  • Phosphotyrosine: This method is not applicable to phosphotyrosine (pTyr) residues, as they do not undergo β-elimination. A separate pTyr enrichment strategy would be required for a complete phosphoproteome analysis.

  • Synthesis of the Reagent: The synthesis of 3-mercaptopropyl-dimethylcyclohexylphosphonate needs to be developed and optimized.

Future work will focus on the synthesis of the CycloPhos-Tag reagent and the systematic evaluation of its performance against standard phosphopeptide enrichment techniques using complex cell lysates.

Conclusion

The proposed CycloPhos-Tag workflow represents a novel and scientifically grounded strategy for advancing phosphoproteomics research. By combining covalent chemical derivatization with a dual-function affinity and hydrophobicity tag, this approach has the potential to overcome key limitations in current methodologies, leading to more comprehensive and robust analyses of the phosphoproteome. This application note provides the theoretical framework and detailed protocols to guide researchers in the implementation and validation of this promising new tool.

References

  • Arrigoni, G., Resjö, S., Levander, F., Nilsson, R., Degerman, E., Quadroni, M., Pinna, L. A., & James, P. (2006). Chemical derivatization of phosphoserine and phosphothreonine containing peptides to increase sensitivity for MALDI-based analysis and for selectivity of MS/MS analysis. Proteomics, 6(3), 757–766. [Link]

  • Thaler, F., Valsasina, B., Baldi, R., Jin, X., Stewart, A., Isacchi, A., Kalisz, H. M., & Rusconi, L. (2003). Phosphopeptide Characterization by Mass Spectrometry using Reversed-Phase Supports for Solid-Phase β-Elimination/Michael Addition. Journal of the American Society for Mass Spectrometry, 14(12), 1430–1440. [Link]

  • Knight, Z. A., Schilling, B., Row, R. H., Kenski, D. M., Gibson, B. W., & Shokat, K. M. (2003). Phosphopeptide derivatization signatures to identify serine and threonine phosphorylated peptides by mass spectrometry. Nature Biotechnology, 21(9), 1047–1054. [Link]

  • Arrigoni, G., Resjö, S., Levander, F., Nilsson, R., Degerman, E., Quadroni, M., Pinna, L. A., & James, P. (2006). Chemical derivatization of phosphoserine and phosphothreonine containing peptides to increase sensitivity for MALDI-based analysis and for selectivity of MS/MS analysis. Proteomics, 6(3), 757-766. [Link]

  • Valsasina, B., Thaler, F., Baldi, R., Isacchi, A., & Rusconi, L. (2003). Phosphopeptide Enrichment by Covalent Chromatography after Derivatization of Protein Digests Immobilized on Reversed-Phase Supports. Journal of Proteome Research, 2(6), 603–611. [Link]

  • Lampe, P. D., & Johnson, R. G. (2011). Methodologies for Characterizing Phosphoproteins by Mass Spectrometry. Journal of Cellular Biochemistry, 112(12), 3453–3461. [Link]

  • Adamczyk, M., Gebler, J. C., & Wu, J. (2005). Derivatization of phosphopeptides with mercapto- and amino-functionalized conjugate groups by phosphate elimination and subsequent Michael addition. Organic & Biomolecular Chemistry, 3(16), 3039–3044. [Link]

  • Tanaka, K., Araki, N., Akashi, S., & Kameyama, A. (2008). Chemical derivatization of peptides containing phosphorylated serine/threonine for efficient ionization and quantification in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 22(7), 965–972. [Link]

  • Adamczyk, M., Gebler, J. C., & Wu, J. (2005). Derivatization of phosphopeptides with mercapto- and amino-functionalized conjugate groups by phosphate elimination and subsequent Michael addition. Organic & Biomolecular Chemistry, 3(16), 3039-44. [Link]

  • Thompson, A. J., Hart, S. R., & Johnson, R. G. (2003). Optimization of the β-Elimination/Michael Addition Chemistry on Reversed-Phase Supports for Mass Spectrometry Analysis of O-Linked Protein Modifications. Analytical Chemistry, 75(13), 3223–3233. [Link]

  • Kweon, H. K., & Hakansson, K. (2006). Enrichment techniques employed in phosphoproteomics. Analytical and Bioanalytical Chemistry, 386(4), 760–770. [Link]

  • Larsen, M. R., Thingholm, T. E., Jensen, O. N., Roepstorff, P., & Jørgensen, T. J. (2005). Phosphopeptide Enrichment by Immobilized Metal Affinity Chromatography. Methods in Molecular Biology, 328, 219–230. [Link]

  • Wu, R., Gao, Y., Wang, X., Chen, C., & Liu, R. (2021). Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides. Methods in Molecular Biology, 2228, 223–236. [Link]

  • Ballif, B. A., Villén, J., Beausoleil, S. A., Schwartz, D., & Gygi, S. P. (2004). The SCX/IMAC enrichment approach for global phosphorylation analysis by mass spectrometry. Molecular & Cellular Proteomics, 3(11), 1093–1101. [Link]

  • Nabetani, T., Hirayama, A., & Soga, T. (2009). Improved method of phosphopeptides enrichment using biphasic phosphate-binding tag/C18 tip for versatile analysis of phosphorylation dynamics. Proteomics, 9(24), 5525–5533. [Link]

  • McNulty, D. E., & Annan, R. S. (2008). Hydrophilic interaction chromatography reduces the complexity of the phosphoproteome and improves global phosphopeptide isolation and detection. Molecular & Cellular Proteomics, 7(5), 971–980. [Link]

  • Dembinski, R., Galezowska, J., & Kafarski, P. (2009). Synthesis of functionalized bisphosphonates via click chemistry. Organic & Biomolecular Chemistry, 7(17), 3468–3471. [Link]

  • Wu, R., Gao, Y., Wang, X., Chen, C., Jacobs, J. M., & Liu, R. (2021). Mass Spectrometry-Based Proteomics for Analysis of Hydrophilic Phosphopeptides. Methods in Molecular Biology, 2228, 223-236. [Link]

  • Aleksandrova, A. M., Bezgubenko, L. V., Cherednichenko, A. S., Onysko, P. P., & Rassukana, Y. V. (2023). The Synthesis of Functionalized Dimethylphosphinoyl Cyclopropanes and Cyclobutanes. Chemistry of Heterocyclic Compounds, 59(12), 1018-1025. [Link]

  • Li, Y., Feng, J., Liu, J., Zhang, L., & Zhang, Y. (2020). Coupling hydrophilic interaction chromatography materials with immobilized Fe3+ for phosphopeptide and glycopeptide enrichment and separation. Analytical Methods, 12(26), 3356–3362. [Link]

  • Kirejczyk, S., et al. (2021). Optimization of Instrument Parameters for Efficient Phosphopeptide Identification and Localization by Data-dependent Analysis. ChemRxiv. [Link]

  • Y-S. Lin, S. C. Dudley, and T. J. Van der Donk. (2014). Activated Phosphate Reagents for the Synthesis of Functionalized Oligophosphates. Massachusetts Institute of Technology. [Link]

  • Kharlamov, S. V., et al. (2018). Synthesis of functionalized 2-diphenylphosphinoethyl-containing phosphonous and phosphinic acids. Russian Chemical Bulletin, 67(8), 1459-1464. [Link]

  • Bio-Rad Laboratories. (2020, July 3). Hydrophobic interaction chromatography ( HIC) | Application of HIC [Video]. YouTube. [Link]

  • Liska, R., et al. (2016). Strategies for the Synthesis of Functional Acylphosphane Oxides and their Application. ETH Zurich. [Link]

  • Moof University. (2022, June 14). 5 Steps of Hydrophobic Interaction Chromatography (HIC) [Video]. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl Cyclohexylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for organophosphorus chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for the synthesis of Dimethyl cyclohexylphosphonate. As Senior Application Scientists, we understand that synthesizing phosphonates can present unique challenges. This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction outcomes.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, which is typically achieved via the Michaelis-Arbuzov reaction between a cyclohexyl halide and a trialkyl phosphite (e.g., trimethyl phosphite).

Q1: My reaction yield is extremely low, or the reaction has failed entirely. What are the common causes?

A1: Low or no yield in a Michaelis-Arbuzov reaction is a frequent issue that can almost always be traced back to two key areas: reactant reactivity and reaction conditions.

  • Reactivity of the Cyclohexyl Halide: The reaction proceeds via an SN2 mechanism.[1][2] Cyclohexyl halides are secondary halides, which are inherently less reactive than primary halides due to increased steric hindrance around the reaction center. Furthermore, the reactivity order for the halide is critical: Cyclohexyl Iodide > Cyclohexyl Bromide > Cyclohexyl Chloride .[3] If you are using cyclohexyl chloride, the reaction will be exceptionally sluggish and may require a catalyst or forcing conditions that can lead to side reactions. Using cyclohexyl bromide is a common compromise, but cyclohexyl iodide will give the fastest reaction rate.

  • Reaction Temperature: The classic Michaelis-Arbuzov reaction requires significant thermal energy to proceed, especially with less reactive secondary halides.[3] Temperatures are typically in the range of 120-160°C.[1] Insufficient heating is a primary cause of reaction failure. The reaction should be heated until the byproduct, a methyl halide, begins to distill, indicating the reaction has initiated.

  • Purity of Reagents: The trivalent phosphorus atom in trimethyl phosphite is highly nucleophilic but also susceptible to oxidation. Ensure your phosphite is pure and has been stored under an inert atmosphere. Likewise, moisture in the reaction vessel can lead to hydrolysis of the phosphite starting material or the phosphonate product.[4][5]

Q2: The reaction seems to have stalled, and I'm observing a significant amount of unreacted starting materials even after prolonged heating. Why is this happening?

A2: A stalled reaction is often due to an equilibrium issue or the deactivation of reactants.

  • Byproduct Inhibition: The Michaelis-Arbuzov reaction generates a methyl halide (e.g., methyl bromide) as a byproduct.[6] If this byproduct is not removed from the reaction mixture as it forms (typically by distillation), it can accumulate. Since the byproduct is also an alkyl halide, it can compete with your cyclohexyl halide reactant, leading to the formation of undesired dimethyl methylphosphonate and slowing the primary reaction.[6]

  • Thermal Decomposition: While high temperatures are necessary, excessive heat can lead to the decomposition of the phosphite reagent or the phosphonate product.[7][8] It is crucial to maintain the temperature within the optimal range. The thermal stability of phosphonates is generally high, but prolonged heating above 160-180°C in the presence of impurities can initiate degradation pathways.[7]

Q3: My final product is contaminated with acidic impurities, which is affecting my downstream applications. What is the cause and how can I prevent it?

A3: The presence of acidic impurities, such as phosphonic acids, is almost always due to hydrolysis of the phosphonate ester.[4][5][9]

  • Cause of Hydrolysis: Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions, cleaving the P-O-C bond to form the corresponding phosphonic acid.[4][10] This can occur if:

    • There was residual water in the reaction setup.

    • The work-up procedure involved unbuffered aqueous solutions, particularly strong acids or bases.

    • The purification step (e.g., silica gel chromatography) was performed under conditions that promoted hydrolysis.

  • Prevention and Mitigation:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

    • Neutral Work-up: During the aqueous work-up, use a saturated sodium bicarbonate solution to neutralize any trace acids followed by a brine wash to remove water.

    • Purification: When using silica gel chromatography, it's advisable to use a neutral grade of silica gel or to co-elute with a small amount of a neutral amine like triethylamine (e.g., 0.1-0.5% in the eluent) to prevent on-column hydrolysis.[11]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound via the Michaelis-Arbuzov reaction?

A1: The reaction is a two-step process. First, the nucleophilic phosphorus atom of the trimethyl phosphite attacks the electrophilic carbon of the cyclohexyl halide in an SN2 reaction. This forms a quasi-phosphonium salt intermediate. In the second step, the displaced halide ion attacks one of the methyl groups on the phosphonium intermediate, also via an SN2 reaction, to yield the final this compound product and a methyl halide byproduct.[1][12]

Michaelis-Arbuzov Reaction Mechanism

Q2: How do I choose the optimal reagents for this synthesis?

A2: The choice of reagents directly impacts reaction rate and yield.

Reagent ClassReactivity OrderComments
Phosphorus(III) Reagent Phosphinites > Phosphonites > PhosphitesTrialkyl phosphites are the most common and cost-effective choice for preparing phosphonates, but they are the least reactive and require higher temperatures.[1][3]
Alkyl Halide R-I > R-Br > R-ClFor a secondary halide like cyclohexane, using the iodide is strongly recommended to achieve a reasonable reaction rate. Tertiary, aryl, and vinyl halides are generally unreactive.[3]

Q3: What are the best practices for purifying the final product, this compound?

A3: Purification is typically achieved by vacuum distillation or column chromatography.

  • Vacuum Distillation: This is the preferred method for larger scales. Unreacted trimethyl phosphite and the cyclohexyl halide can be removed at a lower temperature/pressure, followed by distillation of the higher-boiling product.

  • Silica Gel Column Chromatography: This is suitable for smaller scales and for removing non-volatile impurities. A common eluent system is a gradient of ethyl acetate in hexane. As mentioned in the troubleshooting section, care must be taken to avoid product degradation on the silica gel.[11] Always monitor fractions by TLC to ensure proper separation.

Q4: Are there any significant safety concerns?

A4: Yes. Alkyl halides and organophosphorus compounds should be handled with care in a well-ventilated fume hood.

  • Toxicity: Trimethyl phosphite is toxic and has a pungent odor. Alkylating agents like cyclohexyl halides are potentially harmful. The final product, this compound, may cause skin and eye irritation.[13][14]

  • Pressure Build-up: The reaction generates a gaseous methyl halide byproduct. The reaction vessel should not be sealed; it should be equipped with a distillation head or a condenser to safely vent or collect the byproduct.[15]

Part 3: Detailed Experimental Protocol

This protocol describes a representative synthesis of this compound from cyclohexyl bromide and trimethyl phosphite.

Materials:

  • Cyclohexyl bromide (1 equiv.)

  • Trimethyl phosphite (1.2 equiv.)

  • Round-bottom flask

  • Distillation head with condenser

  • Heating mantle with stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the reaction apparatus (round-bottom flask, distillation head, condenser, and receiving flask). Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere.

  • Charging the Flask: Charge the round-bottom flask with cyclohexyl bromide (1 equiv.) and trimethyl phosphite (1.2 equiv.). Using a slight excess of the phosphite helps ensure the complete conversion of the limiting cyclohexyl bromide.

  • Reaction: Begin stirring and slowly heat the mixture using a heating mantle. The reaction temperature should be gradually increased to approximately 140-150°C.

  • Monitoring Progress: The reaction is initiated when the byproduct, methyl bromide (boiling point: 4°C), begins to distill and is collected in a cooled receiving flask. Continue heating for 2-4 hours, maintaining a steady distillation of the byproduct. The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy.

  • Work-up: Once the reaction is complete (as indicated by the cessation of byproduct distillation or analytical monitoring), cool the mixture to room temperature. Remove any remaining volatile components under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation. The this compound product will distill at a higher temperature than the unreacted starting materials. Alternatively, for small-scale reactions, purify using silica gel column chromatography with a hexane/ethyl acetate eluent system.

Part 4: Visual Troubleshooting Workflow

This workflow provides a logical path for diagnosing and solving common synthesis issues.

Troubleshooting_Workflow Start Problem: Low Yield or Impure Product Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Reagents Check Reagents Start->Check_Reagents Check_Purification Check Purification Start->Check_Purification Temp Temperature Too Low? Check_Conditions->Temp Halide Halide Reactivity? (I > Br >> Cl) Check_Reagents->Halide Hydrolysis Evidence of Hydrolysis? Check_Purification->Hydrolysis Removal Byproduct Removed? Temp->Removal No Sol_Temp Solution: Increase heat to 140-160°C Temp->Sol_Temp Yes Sol_Removal Solution: Ensure byproduct distills off during reaction Removal->Sol_Removal No Purity Reagents Pure/Anhydrous? Halide->Purity Using I/Br Sol_Halide Solution: Use Cyclohexyl Iodide or Bromide Halide->Sol_Halide Using Cl Sol_Purity Solution: Use freshly distilled phosphite. Ensure anhydrous setup. Purity->Sol_Purity No Sol_Hydrolysis Solution: Use neutral workup. Buffer silica gel column. Hydrolysis->Sol_Hydrolysis Yes

Troubleshooting Flowchart for Synthesis

References

  • Wikipedia. (n.d.). Phosphonate. Retrieved January 14, 2026, from [Link]

  • Keglevich, G., et al. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. Semantic Scholar. [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389–12407. [Link]

  • Tehrani, A. S., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2494–2522. [Link]

  • Levchik, S. V., & Weil, E. D. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4949. [Link]

  • Hoffmann, T., et al. (2012). Investigation of thermal decomposition of phosphonic acids. Journal of Analytical and Applied Pyrolysis, 96, 75-82. [Link]

  • ResearchGate. (2012). Investigation of thermal decomposition of phosphonic acids. [Link]

  • Kononova, S. V., & Nesmeyanova, M. A. (2002). Phosphonates and Their Degradation by Microorganisms. Biochemistry (Moscow), 67(2), 184–195. [Link]

  • Villarreal-Chiu, J. F., et al. (2012). The Microbial Degradation of Natural and Anthropogenic Phosphonates. Applied and Environmental Microbiology, 78(19), 6805–6814. [Link]

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Chemical Reviews, 81(4), 415–430. [Link]

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2016). Concise Synthesis of Dimethyl (2-Oxopropyl)phosphonate and Homologation of Aldehydes to Alkynes in a Tandem Process. [Link]

  • Grokipedia. (n.d.). Michaelis–Arbuzov reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction. [Link]

Sources

Troubleshooting poor labeling efficiency with Dimethyl cyclohexylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Labeling Chemistries

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of biomolecular labeling. Here, we address common issues and provide in-depth, field-proven insights to ensure your experiments are successful.

Topic: Troubleshooting Poor Labeling Efficiency with Dimethyl Cyclohexylphosphonate

It has come to our attention that some researchers are attempting to use this compound for labeling proteins and other biomolecules, and are understandably encountering issues with labeling efficiency. This guide will address the fundamental reasons for these challenges and steer you towards validated, effective labeling strategies.

Frequently Asked Questions (FAQs)

Q1: I am trying to label my protein with this compound, but I am seeing no modification. What is going wrong?

This is an expected outcome. This compound is not a suitable reagent for the covalent labeling of biomolecules. For a compound to function as a labeling reagent, it must possess a "reactive group" or "warhead" that can form a stable, covalent bond with a specific functional group on the target biomolecule (e.g., an amino or thiol group).

This compound, with the chemical structure shown below, lacks such a reactive group. It is a stable phosphonate ester and will not react with amino acids under standard bioconjugation conditions.

Chemical Structure of this compound Image generated from PubChem CID 12589506[1]

To achieve successful labeling, you must use a reagent that is specifically designed for this purpose. The choice of reagent will depend on the functional group you wish to target on your biomolecule.

Q2: I was hoping to use a phosphonate-based label. Are there any phosphonate derivatives that can be used for labeling?

Yes, the concept of using a phosphonate moiety as part of a label is a valid and powerful strategy, particularly for enrichment purposes. However, the phosphonate group itself is not the reactive handle for attachment. Instead, you would use a bifunctional reagent that contains both a phosphonate group and a separate reactive group for bioconjugation.

A state-of-the-art approach is to use "clickable" phosphonate handles for bioorthogonal chemistry.[2] These reagents contain a phosphonate group and a bioorthogonal reactive handle, such as an alkyne or an azide. The labeling process is a two-step procedure:

  • Introduction of a complementary bioorthogonal handle into the biomolecule: For example, you can metabolically incorporate an amino acid analog like azido-homo-alanine (AHA) into your protein.

  • "Click" reaction: The azide-modified protein is then reacted with a phosphonate-alkyne probe via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[3]

The phosphonate group on the now-labeled protein can then be used for highly specific enrichment using Immobilized Metal Affinity Chromatography (IMAC), a technique typically used for phosphopeptide enrichment.[2]

Troubleshooting Guide: Choosing the Right Labeling Strategy

If you have been unsuccessfully attempting to use this compound, it is crucial to pivot to a validated labeling chemistry. Below is a troubleshooting guide to help you select the appropriate strategy.

Issue: No labeling of my protein is observed.

Root Cause: The chosen reagent (this compound) is not reactive towards any amino acid side chains.

Solution: Select a labeling reagent with a functional group that targets a specific amino acid residue. The most common targets are primary amines (lysine residues and the N-terminus) and thiols (cysteine residues).

G

Caption: Troubleshooting workflow for selecting the correct labeling chemistry.

Recommended Protocols

Here are detailed protocols for the two most common and reliable protein labeling strategies.

Protocol 1: Amine Labeling using N-Hydroxysuccinimide (NHS) Esters

This is one of the most widely used methods for protein labeling. NHS esters react with primary amines on proteins (the ε-amine of lysine residues and the α-amine of the N-terminus) to form stable amide bonds.

Key Experimental Parameters for NHS-Ester Labeling

ParameterRecommended ConditionRationale
pH 8.3 - 8.5The amino group must be deprotonated to be nucleophilic. At lower pH, the amine is protonated and unreactive. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.
Buffer Amine-free buffers (e.g., PBS, Borate, Carbonate)Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the NHS ester, reducing labeling efficiency.
Reagent Molar Excess 5-20 fold molar excess of NHS ester to proteinThis is an empirical value that often needs to be optimized. A higher excess can lead to multiple labels per protein.
Solvent for NHS Ester Anhydrous DMSO or DMFNHS esters are moisture-sensitive and should be dissolved in a dry organic solvent immediately before addition to the aqueous reaction buffer.

Step-by-Step Methodology

  • Protein Preparation:

    • Dissolve your protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 1-10 mg/mL.

    • If your protein is in a buffer containing amines (e.g., Tris), you must perform a buffer exchange via dialysis or a desalting column.

  • NHS Ester Preparation:

    • Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF. This solution should be prepared fresh and used immediately.

  • Conjugation Reaction:

    • Add the calculated amount of the NHS ester stock solution to the protein solution while gently vortexing.

    • Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C.

  • Purification:

    • Remove the unreacted NHS ester and byproducts (N-hydroxysuccinimide) using a desalting column, size-exclusion chromatography, or dialysis.

Protocol 2: Thiol-Reactive Labeling using Maleimides

This method provides highly specific labeling of cysteine residues. The maleimide group reacts with the sulfhydryl (thiol) group of cysteine via a Michael addition to form a stable thioether bond.[4][5]

Key Experimental Parameters for Maleimide Labeling

ParameterRecommended ConditionRationale
pH 6.5 - 7.5At this pH range, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing potential side reactions with amines (which can occur at higher pH).
Reducing Agents Must be removed before labelingReducing agents like DTT or β-mercaptoethanol will react with the maleimide. If used to reduce disulfide bonds, they must be removed prior to adding the labeling reagent. TCEP is a good alternative as it does not contain a thiol group.
Reagent Molar Excess 10-20 fold molar excess of maleimide to proteinThis ensures efficient labeling of the available cysteine residues. Optimization may be required.
Quenching Optional, with free cysteine or β-mercaptoethanolAfter the desired reaction time, a small molecule thiol can be added to consume any unreacted maleimide.

Step-by-Step Methodology

  • Protein Preparation:

    • Dissolve your protein in a suitable buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.

    • If your protein has disulfide bonds that need to be reduced to expose free thiols, treat with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. It is often not necessary to remove the TCEP before proceeding.

  • Maleimide Preparation:

    • Prepare a stock solution of the maleimide reagent (e.g., 10 mM) in a suitable organic solvent like DMSO.

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small molecule thiol (e.g., β-mercaptoethanol to a final concentration of 10 mM).

    • Purify the labeled protein from excess reagent and byproducts using a desalting column or size-exclusion chromatography.

Concluding Remarks

As a Senior Application Scientist, my primary goal is to ensure you are using the most effective and scientifically sound methods for your research. While exploring novel reagents can be a part of the scientific process, it is crucial to start with an understanding of the fundamental principles of chemical reactivity. This compound is not a labeling reagent. By shifting your strategy to well-established chemistries like NHS-ester or maleimide reactions, you will be able to achieve robust and reproducible labeling of your biomolecules.

Should you have further questions or require assistance in designing your bioconjugation experiments, please do not hesitate to reach out to our technical support team.

References

  • This reference is not cited in the text.
  • Grote, M., et al. (2020). Fishing for newly synthesized proteins with phosphonate-handles. Nature Communications, 11(1), 3197. [Link]

  • ResearchGate. (n.d.). Phosphonic acid labeling of biomolecules and enrichment strategy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • D'Hondt, M., et al. (2016). Chemical Protein Modification through Cysteine. ChemBioChem, 17(7), 575-584. [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Dimethyl Cyclohexylphosphonate (DMCP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of Dimethyl cyclohexylphosphonate (DMCP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this polar organophosphorus compound. As Senior Application Scientists, we have curated this guide to provide not only solutions but also the underlying scientific principles to empower you to develop robust and reliable analytical methods.

Understanding the Challenge: The Nature of DMCP and Matrix Effects

This compound (DMCP) is a polar organophosphorus compound with the chemical formula C8H17O3P.[1][2][3][4] Its polarity can make it susceptible to matrix effects, particularly when analyzing complex biological or environmental samples.[5][6][7] Matrix effects are alterations in the ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix.[8][9][10][11] These effects can manifest as ion suppression, leading to reduced sensitivity and inaccurate quantification, or less commonly, ion enhancement.[8][9][12]

This guide will walk you through identifying, understanding, and mitigating these effects to ensure the accuracy and reproducibility of your DMCP analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing low signal intensity and poor reproducibility for DMCP in my plasma samples compared to my solvent standards. Could this be a matrix effect?

A1: Yes, a significant drop in signal intensity and poor reproducibility when moving from neat solvent standards to a biological matrix are classic indicators of matrix effects, most likely ion suppression.[9][13] In complex matrices like plasma, endogenous components such as phospholipids, salts, and proteins can co-elute with DMCP and interfere with the electrospray ionization (ESI) process.[8][14][15][16][17]

Underlying Mechanism: During ESI, the analyte and co-eluting matrix components compete for the limited surface area of the sprayed droplets and for the available charge.[8][9] Highly abundant, less volatile, or more surface-active matrix components can preferentially occupy the droplet surface, hindering the efficient ionization and transfer of DMCP ions into the gas phase, thus suppressing its signal.[9]

To confirm and quantify the extent of ion suppression, you can perform a post-column infusion experiment . This is a powerful diagnostic tool to visualize regions of ion suppression in your chromatogram.[18][19][20]

Experimental Protocol: Post-Column Infusion

  • Prepare a standard solution of DMCP at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).

  • Set up the infusion: Using a syringe pump and a T-junction, continuously infuse the DMCP standard solution into the LC flow path after the analytical column and just before the mass spectrometer's ion source.

  • Inject a blank matrix extract: Inject a sample of your extracted blank plasma (a sample prepared using your standard protocol but without the analyte).

  • Monitor the DMCP signal: Continuously monitor the signal of the infused DMCP. A stable baseline signal will be observed. When matrix components from the blank injection elute from the column, any dip in this baseline indicates ion suppression at that retention time.

  • Analyze the results: If the retention time of DMCP in your actual samples corresponds to a region of significant signal drop in the post-column infusion experiment, this confirms that matrix effects are adversely impacting your analysis.[11][18]

Q2: Now that I've confirmed ion suppression, what are the most effective strategies to mitigate it for DMCP analysis?

A2: Mitigating matrix effects involves a multi-pronged approach that can be categorized into three main areas: (1) Advanced Sample Preparation , (2) Chromatographic Optimization , and (3) Strategic Use of Internal Standards .

The goal of sample preparation is to selectively remove matrix components while efficiently recovering the analyte.[8] For DMCP in complex matrices like plasma, a simple "dilute-and-shoot" or protein precipitation approach may not be sufficient.[14][21]

Recommended Techniques for DMCP:

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[8][21] For a polar compound like DMCP, a mixed-mode or a polymeric reversed-phase sorbent can be effective.

    • Expert Insight: Start with a generic polymeric reversed-phase SPE sorbent. The multiple interaction modes (hydrophobic, hydrophilic, and pi-pi) of these sorbents can provide good retention for DMCP while allowing for aggressive wash steps to remove a broad range of interferences.

  • Phospholipid Removal Plates/Cartridges: Phospholipids are a major cause of ion suppression in plasma samples.[14][15][17] Specific sample preparation products are designed to remove phospholipids.[14][16][17][22] These can be used as a standalone technique or in conjunction with protein precipitation.

    • Workflow:

      • Precipitate proteins with an organic solvent (e.g., acetonitrile).

      • Pass the supernatant through the phospholipid removal plate/cartridge.

      • The resulting extract will be significantly cleaner.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodRelative Matrix Effect (%)DMCP Recovery (%)Reproducibility (%RSD)
Protein Precipitation65% (Suppression)95%15%
Liquid-Liquid Extraction30% (Suppression)80%8%
Polymeric SPE<10%90%<5%
Phospholipid Removal Plate<15%92%<5%

This table presents typical data to illustrate the effectiveness of different techniques. Actual results may vary.

The goal here is to chromatographically separate the elution of DMCP from the regions of significant ion suppression you identified in your post-column infusion experiment.[8][18][23]

Key Chromatographic Parameters to Optimize:

  • Column Chemistry: For polar compounds like DMCP, a standard C18 column might not provide sufficient retention, causing it to elute early with other polar matrix components. Consider using a column with a more polar-retentive phase, such as a polar-endcapped C18 or a pentafluorophenyl (PFP) phase.

  • Mobile Phase Modifiers: The choice and concentration of mobile phase additives can influence both the retention of DMCP and the ionization efficiency.

    • Expert Tip: Start with 0.1% formic acid in both water and the organic mobile phase to promote protonation of DMCP in positive ion mode.

  • Gradient Profile: Adjust the gradient slope to increase the separation between DMCP and any closely eluting matrix interferences. A shallower gradient around the elution time of DMCP can improve resolution.

The most robust way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard (IS) of DMCP (e.g., DMCP-d4).[12][21][23]

Why it Works: A SIL-IS is chemically identical to the analyte and will therefore have the same chromatographic retention time and experience the same degree of ion suppression or enhancement.[12][21] By calculating the ratio of the analyte signal to the IS signal, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[8]

Important Consideration: Ensure that the SIL-IS does not have a significant chromatographic shift compared to the native analyte, which can sometimes occur with deuterium labeling.[21] 13C or 15N labeled standards are often preferred to minimize this risk.[21]

Q3: I don't have access to a stable isotope-labeled internal standard for DMCP. Are there any alternative approaches for correction?

A3: While a SIL-IS is ideal, there are other effective strategies you can employ for reliable quantification in its absence.

In this approach, you prepare your calibration standards in a blank matrix extract that is representative of your samples.[8][12]

Protocol for Matrix-Matched Calibration:

  • Obtain a blank matrix: Use a sample of the same biological matrix (e.g., plasma) that is known to be free of DMCP.

  • Process the blank matrix: Extract the blank matrix using the exact same sample preparation procedure as for your unknown samples.

  • Prepare calibration standards: Spike known concentrations of a DMCP standard solution into the blank matrix extract to create your calibration curve.

  • Analyze and quantify: Analyze your unknown samples and the matrix-matched calibrators. The calibration curve generated from the matrix-matched standards will inherently account for the consistent matrix effects.[8]

The method of standard addition is another powerful technique to correct for proportional matrix effects and is particularly useful when a blank matrix is unavailable.[12][23]

Workflow for Standard Addition:

  • Divide the sample: Aliquot your unknown sample into several equal portions.

  • Spike with known amounts: Leave one aliquot as is, and spike the others with increasing known concentrations of DMCP.

  • Analyze all aliquots: Analyze all the prepared samples.

  • Plot and extrapolate: Plot the measured peak area against the concentration of the added standard. The absolute value of the x-intercept of the extrapolated linear regression line will be the concentration of DMCP in the original, un-spiked sample.

Visualization of Mitigation Strategies

Below is a diagram illustrating the decision-making process for overcoming matrix effects in DMCP analysis.

MatrixEffectMitigation Start Start: Poor DMCP Signal in Matrix ConfirmME Confirm Matrix Effect (Post-Column Infusion) Start->ConfirmME Is it a matrix effect? Mitigation Select Mitigation Strategy ConfirmME->Mitigation Yes, ion suppression confirmed SamplePrep Advanced Sample Prep (SPE, PL Removal) Mitigation->SamplePrep  Remove interferences ChromoOpt Chromatographic Optimization Mitigation->ChromoOpt Separate analyte from interferences   IS_Strategy Internal Standard Strategy Mitigation->IS_Strategy  Compensate for effects End Achieve Robust & Accurate DMCP Quantification SamplePrep->End ChromoOpt->End SIL_IS Use Stable Isotope-Labeled IS (Gold Standard) IS_Strategy->SIL_IS SIL-IS available? MatrixMatched Use Matrix-Matched Calibration IS_Strategy->MatrixMatched SIL-IS not available StandardAddition Use Standard Addition IS_Strategy->StandardAddition Blank matrix not available SIL_IS->End MatrixMatched->End StandardAddition->End

Caption: Decision workflow for mitigating matrix effects in DMCP analysis.

Summary of Best Practices

  • Always suspect matrix effects when analyzing a polar compound like DMCP in a complex biological or environmental matrix.

  • Diagnose the problem using a post-column infusion experiment to understand the extent and location of ion suppression.

  • Invest in robust sample preparation. For DMCP, consider techniques beyond simple protein precipitation, such as SPE or phospholipid removal.

  • Optimize your chromatography to separate DMCP from co-eluting matrix components. Experiment with different column chemistries and gradient profiles.

  • Use a stable isotope-labeled internal standard whenever possible. This is the most reliable way to compensate for matrix effects.

  • If a SIL-IS is not available, employ matrix-matched calibration or the method of standard addition for accurate quantification.

By systematically addressing the challenges posed by matrix effects, you can develop a robust, reliable, and accurate LC-MS method for the quantification of this compound.

References

  • Bowman, D., & Bhandari, D. (2024). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology.
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Biochemistry and Biotechnology.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online.
  • Bonfiglio, R., et al. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group.
  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). LC-MS.com.
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International.
  • This compound. (n.d.). PubChem. Available at: [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation.
  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (n.d.). LCGC International.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). Taylor & Francis Online.
  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (n.d.). Separation Science.
  • Sample Prep Tech Tip: Phospholipid Removal. (n.d.). Phenomenex.
  • Interference Testing and Mitigation in LC-MS/MS Assays. (2017). AACC.org. Available at: [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International.
  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (2018). Chromatography Today.
  • Subramaniam, R., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules. Available at: [Link]

  • Determination of polar organophosphorus pesticides in aqueous samples by direct injection using liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Available at: [Link]

  • van der Loo, M., et al. (2022). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • van der Loo, M., et al. (2022). Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online.
  • Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. (n.d.). National Institutes of Health. Available at: [Link]

  • This compound (C8H17O3P). (n.d.). PubChemLite. Available at: [Link]

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023). MDPI. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Available at: [Link]

  • Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. (n.d.). CABI Digital Library. Available at: [Link]

  • LCMS Troubleshooting Tips. (n.d.). Shimadzu Scientific Instruments. Available at: [Link]

  • Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step. (2013). EURL-SRM. Available at: [Link]

  • Analysis of highly polar pesticides in foods by LC-MS/MS. (2022). ResearchGate. Available at: [Link]

  • DIMETHYL PHOSPHONATE. (2002). OECD. Available at: [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments. Available at: [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). National Institutes of Health. Available at: [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek. Available at: [Link]

  • Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS. (n.d.). EURL-SRM. Available at: [Link]

  • Multi-mycotoxin analysis in complex biological matrices using LC-ESI/MS: experimental study using triple stage quadrupole and LTQ-Orbitrap. (n.d.). PubMed. Available at: [Link]

  • Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and Five Mycotoxins Regulated by the State of Colorado in Dried Hemp. (2023). LCGC International. Available at: [Link]

  • Trace mycotoxin analysis in complex biological and food matrices by liquid chromatography-atmospheric pressure ionisation mass spectrometry. (n.d.). PubMed. Available at: [Link]

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Stability issues of Dimethyl cyclohexylphosphonate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl cyclohexylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the stability issues you might encounter when working with this compound in solution. This resource synthesizes technical data and field-proven insights to ensure the integrity of your experiments.

Troubleshooting Guide: Stability Issues of this compound

This section addresses specific problems that may arise during your experiments, providing a logical workflow to identify and resolve the root cause.

Issue 1: Inconsistent or lower-than-expected results in biological assays.

Possible Cause: Degradation of this compound in your working solution.

Diagnostic Workflow:

  • Verify Stock Solution Integrity:

    • Question: When was your stock solution prepared and how has it been stored?

    • Rationale: Organophosphorus compounds can degrade over time, especially when stored improperly.[1][2] Factors like solvent choice, temperature, and exposure to light can significantly impact stability.[1]

    • Action: Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., anhydrous DMSO or ethanol) and re-run the experiment. Compare the results with those obtained using the old stock solution.

  • Evaluate Working Solution Preparation and Handling:

    • Question: How do you prepare your working solutions from the stock? What is the composition of your assay buffer (pH, aqueous content)?

    • Rationale: The stability of this compound can be highly dependent on the pH and composition of the aqueous solution.[2][3] Hydrolysis is a common degradation pathway for organophosphorus compounds, and its rate is often pH-dependent.[3]

    • Action: Prepare working solutions immediately before use. If possible, perform a time-course experiment to assess the stability of this compound in your assay buffer.

  • Assess for Potential Contaminants:

    • Question: Are there any potential contaminants in your assay system, such as metal ions?

    • Rationale: Certain metal ions can catalyze the degradation of organophosphorus compounds.[4][5]

    • Action: Use high-purity water and reagents for your buffers. If contamination is suspected, consider using a chelating agent like EDTA in your buffer, if compatible with your assay.

Issue 2: Observable changes in the appearance of your this compound solution (e.g., color change, precipitation).

Possible Cause: Chemical degradation or poor solubility.

Diagnostic Workflow:

  • Confirm Solubility Limits:

    • Question: What is the concentration of your solution and the solvent used?

    • Rationale: While this compound is generally soluble in common organic solvents, precipitation can occur if the solubility limit is exceeded, especially when making aqueous dilutions.

    • Action: Visually inspect the solution for any particulates. If precipitation is observed, try preparing a more dilute solution or using a different solvent system.

  • Investigate Potential Degradation:

    • Question: Has the solution been exposed to high temperatures, extreme pH, or prolonged light?

    • Rationale: Stress conditions can accelerate the decomposition of the compound, potentially leading to the formation of insoluble degradation products.[1][2]

    • Action: If degradation is suspected, the solution should be discarded. Prepare a fresh solution and ensure it is stored under recommended conditions (see FAQ section below).

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and handling of this compound solutions.

1. What is the recommended solvent for preparing stock solutions of this compound?

For long-term storage, it is advisable to use anhydrous organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. It is crucial to use anhydrous solvents to minimize hydrolysis.

2. How should I store my this compound stock solutions?

Stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture.[1][2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

3. What is the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is expected to be pH-dependent, a common characteristic of organophosphorus compounds.[2][3] Hydrolysis is generally faster under alkaline or strongly acidic conditions. For experiments in aqueous buffers, it is best to prepare the solution fresh and use it promptly.

4. What are the likely degradation products of this compound?

The primary degradation pathway for this compound in the presence of water is hydrolysis of the phosphonate ester bonds. This would likely yield monomethyl cyclohexylphosphonate and ultimately cyclohexylphosphonic acid, along with methanol.[6][7][8]

5. Can I expose solutions of this compound to light?

While some organophosphorus compounds are sensitive to light, the safety data sheets for this compound do not specifically mention light sensitivity.[9][10] However, as a general good laboratory practice, it is recommended to store solutions in amber vials or protected from direct light to minimize the risk of photochemical degradation.[1]

6. How does temperature affect the stability of this compound?

Higher temperatures will generally accelerate the rate of degradation of this compound in solution.[1][2] Therefore, it is crucial to store stock solutions at low temperatures and avoid heating experimental solutions unless required by the protocol.

Data Summary and Protocols

Table 1: General Storage Recommendations for this compound Solutions
Solution TypeSolventStorage TemperatureKey Considerations
Stock Solution Anhydrous DMSO, Anhydrous Ethanol-20°C or -80°CAliquot to avoid freeze-thaw cycles. Use anhydrous solvents.
Working Solution Aqueous BuffersUse ImmediatelyPrepare fresh for each experiment. Stability is pH and temperature dependent.
Protocol 1: Preparation and Storage of this compound Stock Solution
  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10]

  • Weigh the desired amount of this compound in a clean, dry vial.

  • Add the appropriate volume of anhydrous solvent (e.g., DMSO) to achieve the desired concentration.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

  • Store the aliquots at -20°C or -80°C, protected from light.

Visual Guides

Diagram 1: Troubleshooting Workflow for Inconsistent Assay Results

Troubleshooting Workflow start Inconsistent Assay Results check_stock Verify Stock Solution Integrity start->check_stock fresh_stock Prepare Fresh Stock & Re-run check_stock->fresh_stock Issue persists check_working Evaluate Working Solution Prep check_stock->check_working Stock is fresh end Problem Resolved fresh_stock->end fresh_working Prepare Fresh Working Solution Immediately Before Use check_working->fresh_working Issue persists check_contaminants Assess for Contaminants (e.g., metal ions) check_working->check_contaminants Prep is correct fresh_working->end use_high_purity Use High-Purity Reagents check_contaminants->use_high_purity Contamination possible use_high_purity->end

Caption: A decision tree for troubleshooting inconsistent experimental results.

Diagram 2: Factors Affecting this compound Stability

Stability Factors center This compound Stability pH pH center->pH Hydrolysis Temp Temperature center->Temp Degradation Rate Solvent Solvent center->Solvent Solvolysis/Hydrolysis Light Light Exposure center->Light Photodegradation MetalIons Metal Ions center->MetalIons Catalysis

Caption: Key environmental factors influencing the stability of this compound.

References

  • ResearchGate. (n.d.). Storage stability of organophosphorus pesticide residues in peanut and soya bean extracted solutions. Retrieved from [Link]

  • ResearchGate. (2003, July). Kinetics of spontaneous hydrolysis of O-(2,2-dimethylcyclopentyl)-methylfluorophosphonate and of hydrolysis during constant pH value of the reaction medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Storage stability improvement of organophosphorus insecticide residues on representative fruit and vegetable samples for analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The stability of four organophosphorus insecticides in stored cucumber samples is affected by additives. Retrieved from [Link]

  • AMS Tesi di Dottorato. (n.d.). Advanced Studies on the Synthesis of Organophosphorus Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO2 Catalysts Prepared Using a Secondary Alkaline Hydrothermal Method. Retrieved from [Link]

  • PubMed. (2020, November 30). The stability of four organophosphorus insecticides in stored cucumber samples is affected by additives. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Thermocatalytic Decomposition of Dimethyl Methylphosphonate Based on CeO2 Catalysts with Different Morphologies. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H17O3P). Retrieved from [Link]

  • MDPI. (n.d.). Thermal Catalytic Decomposition of Dimethyl Methyl Phosphonate Using CuO-CeO2/γ-Al2O3. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical degradation of polyurethanes 2. Degradation of flexible polyether foam by dimethyl phosphonate. Retrieved from [Link]

  • PubMed. (n.d.). Decomposition Kinetics of Dimethyl Methylphospate (Chemical Agent Simulant) by Supercritical Water Oxidation. Retrieved from [Link]

  • PubMed. (2020, October 15). Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. Retrieved from [Link]

  • ResearchGate. (2020, April 19). Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. Retrieved from [Link]

  • PubMed. (2017, October 12). Hydrolysis of Dimethyl Methylphosphonate by the Cyclic Tetramer of Zirconium Hydroxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of dimethyl methylphosphonate in aqueous solution by ozone. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of dimethyl hydrogen phosphite and its stability under simulated physiological conditions. Retrieved from [Link]

  • ResearchGate. (2020, April 19). Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. Retrieved from [Link]

  • DTIC. (n.d.). Analytical Methods Development for Dimethyl Methylphosphonate, Diisopropyl Methylphosphonate and Trimethyl phosphate. Retrieved from [Link]

Sources

Preventing degradation of Dimethyl cyclohexylphosphonate during sample prep

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl cyclohexylphosphonate (DMCHP). This guide is designed for researchers, scientists, and drug development professionals who are working with DMCHP and need to ensure its integrity during sample preparation and analysis. As a dialkyl phosphonate ester, DMCHP can be susceptible to degradation under common laboratory conditions, leading to inaccurate quantification, poor recovery, and misleading results.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative protocols to help you maintain the stability of your analyte. We will explore the chemical causality behind potential degradation pathways and offer validated strategies to mitigate these risks.

Part 1: Understanding DMCHP Stability - The Core Principles

This compound, like other organophosphorus esters, is primarily vulnerable to two main degradation pathways during sample preparation: hydrolysis and thermal decomposition . Understanding the mechanisms behind these processes is the first step toward preventing them.

  • Hydrolysis: The ester linkages in DMCHP can be cleaved by water. This reaction is significantly accelerated by the presence of acids or bases, which act as catalysts. The primary degradation products are methyl cyclohexylphosphonic acid and methanol.[1][2][3][4]

  • Thermal Decomposition: At elevated temperatures, particularly those encountered in Gas Chromatography (GC) inlets, DMCHP can undergo elimination reactions. This process can lead to the formation of cyclohexene and dimethyl phosphite, or other rearrangement products.[5][6][7][8][9]

The following sections will address specific experimental issues and provide solutions grounded in these chemical principles.

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: I am seeing low recovery of DMCHP after solid-phase extraction (SPE). What could be the cause?

A1: Low recovery after SPE can stem from several factors, but for DMCHP, improper pH during sample loading or elution is a frequent culprit.

  • The Problem: If your sample or wash solvents are too acidic or too basic, you may be inducing acid- or base-catalyzed hydrolysis of the DMCHP on the sorbent bed.[1][3] The resulting phosphonic acid will have different chromatographic properties and may not be retained or eluted under the same conditions as the parent ester.

  • Troubleshooting Steps:

    • Check the pH of your sample and all solutions. Aim to keep the pH as close to neutral (pH 6.0-8.0) as possible.[10]

    • Buffer your sample. If your sample matrix is inherently acidic or basic, consider buffering it to a neutral pH before loading it onto the SPE cartridge.

    • Evaluate your elution solvent. Highly acidic or basic elution solvents can cause degradation. If possible, use a neutral, strong organic solvent for elution. If a pH modifier is necessary, use the mildest possible conditions and process the sample immediately.

    • Minimize processing time. The longer the analyte is exposed to non-ideal pH conditions, the greater the extent of degradation.

Q2: My DMCHP standard appears to be degrading over time in my stock solution. How should I prepare and store my standards?

A2: The stability of your stock solution depends heavily on the solvent choice and storage conditions.

  • The Problem: Protic solvents, especially methanol or ethanol, can participate in transesterification or hydrolysis over long periods, even if neutral. Residual water in solvents can also contribute to slow hydrolysis.

  • Recommended Protocol for Stock Solutions:

    • Solvent Selection: Prepare stock solutions in a high-purity, anhydrous aprotic solvent such as ethyl acetate, dichloromethane, or acetone.[11][12]

    • Storage: Store stock solutions in amber glass vials with PTFE-lined caps at low temperatures (≤ -20°C) to minimize thermal degradation and exposure to light.

    • Working Solutions: Prepare fresh working solutions from the stock solution daily or as needed. If aqueous working solutions are required, they should be prepared immediately before use and kept on ice.

Q3: I am analyzing DMCHP by GC-MS and see multiple peaks, or my peak shape is poor. Is this related to degradation?

A3: Yes, this is a classic sign of thermal degradation in the GC inlet.

  • The Problem: High temperatures in the GC inlet can cause DMCHP to decompose before it reaches the analytical column.[5][9] This results in the appearance of degradation product peaks and can cause tailing or broadening of the parent analyte peak.

  • Troubleshooting Steps:

    • Lower the Inlet Temperature: Start with a lower inlet temperature (e.g., 200°C) and gradually increase it only if necessary to ensure proper volatilization.

    • Use a Split/Splitless Inlet: If possible, use a splitless injection to minimize the sample's residence time in the hot inlet.

    • Check for Active Sites: The metal surfaces in the inlet liner can have active sites that catalyze degradation. Use a deactivated liner (e.g., silanized) and change it regularly.

    • Consider Cold Injection Techniques: For highly sensitive analyses, consider using a programmable temperature vaporization (PTV) inlet, which allows for injection at a low temperature followed by a rapid temperature ramp.

Part 3: Experimental Protocols & Data

To provide a clearer picture of optimal conditions, the following tables summarize key parameters for handling DMCHP.

Table 1: Recommended pH and Solvent Conditions for Sample Preparation
ParameterRecommended ConditionRationale
Sample pH 6.0 - 8.0Minimizes both acid and base-catalyzed hydrolysis of the phosphonate ester.[3][10]
Extraction Solvent Dichloromethane, Ethyl AcetateAprotic solvents that are effective for extracting organophosphorus compounds and do not promote hydrolysis.[11][13]
Stock Solution Solvent Anhydrous Ethyl Acetate or AcetoneAprotic and dry to prevent long-term hydrolysis during storage.[12]
Mobile Phase (LC) Buffered near neutral pHIf using Liquid Chromatography, maintaining a neutral pH is critical for preventing on-column degradation.
Table 2: GC-MS Parameter Optimization for DMCHP Analysis
ParameterStarting PointOptimization Strategy
Inlet Temperature 200 °CIncrease in 10°C increments only if peak shape for DMCHP is poor. Monitor for the appearance of degradation peaks.
Injection Mode Splitless (1 min purge delay)Minimizes residence time in the hot inlet, reducing thermal stress on the analyte.
Inlet Liner Deactivated, single taperA deactivated surface prevents catalytic degradation at hot metal or glass sites.
Column Flow Rate 1.0 - 1.5 mL/min (Helium)Ensure efficient transfer from the inlet to the column.

Part 4: Visualizing the Degradation & Troubleshooting Logic

The following diagrams illustrate the primary degradation pathways and the logical flow for troubleshooting common issues.

Degradation Pathways of DMCHP

cluster_hydrolysis Hydrolysis Pathway cluster_thermal Thermal Degradation Pathway DMCHP This compound (C8H17O3P) Catalyst H+ / OH- DMCHP->Catalyst Heat High Temperature (e.g., GC Inlet) DMCHP->Heat Hydrolysis_Product Methyl Cyclohexylphosphonic Acid + Methanol Catalyst->Hydrolysis_Product H2O Thermal_Product Cyclohexene + Other Products Heat->Thermal_Product Elimination

Caption: Primary degradation pathways for DMCHP.

Troubleshooting Workflow for Low Analyte Recovery

Start Start: Low DMCHP Recovery Check_pH Check pH of all solutions (Sample, Solvents) Start->Check_pH Is_Neutral Is pH between 6.0 and 8.0? Check_pH->Is_Neutral Adjust_pH Adjust pH to neutral using buffer. Re-run sample. Is_Neutral->Adjust_pH No Check_Temp Evaluate processing & storage temperatures. Is_Neutral->Check_Temp Yes Success Problem Resolved Adjust_pH->Success Is_Cold Are samples kept cold? (<4°C) Check_Temp->Is_Cold Implement_Cooling Keep samples on ice during prep. Store extracts at -20°C. Is_Cold->Implement_Cooling No Check_GC Review GC Inlet Conditions Is_Cold->Check_GC Yes Implement_Cooling->Success

Caption: Logical workflow for troubleshooting low DMCHP recovery.

References

  • Comparison of Three Sample Preparation Methods for Analysis of Chemical Warfare Agent Simulants in Water. ResearchGate. Available at: [Link]

  • The Thermal Decomposition of Dialkyl Alkylphosphonates. Royal Society of Chemistry Publishing. Available at: [Link]

  • Phosphonate - Wikipedia. Wikipedia. Available at: [Link]

  • Sample preparation of chemical warfare agent simulants on a digital microfluidic (DMF) device using magnetic bead-based solid-phase extraction. ResearchGate. Available at: [Link]

  • A Review on Biodegradation of Toxic Organophosphate Compounds. Journal of Applied Biotechnology Reports. Available at: [Link]

  • Organophosphorus Pesticide Degradation by Microorganisms: A Review. IMR Press. Available at: [Link]

  • Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews. Available at: [Link]

  • The thermal decomposition of dialkyl alkylphosphonates: a new route to alkylphosphonic acids. Sci-Hub. Available at: [Link]

  • Rapid, In-Situ Detection of Chemical Warfare Agent Simulants and Hydrolysis Products in Bulk Soils by Low-Cost 3D. ACS Publications. Available at: [Link]

  • Sample-preparation techniques for the analysis of chemical-warfare agents and related degradation products. Johns Hopkins University. Available at: [Link]

  • Metabolic properties of phosphonate esters. ResearchGate. Available at: [Link]

  • Degradation of organophosphorus compounds by X-ray irradiation. University of Nova Gorica. Available at: [Link]

  • (PDF) Comparison of three sample preparation methods for analyis of chemical warfare agent simulants in water. ResearchGate. Available at: [Link]

  • 55. The thermal decomposition of dialkyl alkylphosphonates: a new route to alkylphosphonic acids. Journal of the Chemical Society (Resumed). Available at: [Link]

  • 55. The thermal decomposition of dialkyl alkylphosphonates: a new route to alkylphosphonic acids. Journal of the Chemical Society (Resumed). Available at: [Link]

  • Microbial degradation of organophosphorus compounds. PubMed. Available at: [Link]

  • Phosphonate prodrugs: an overview and recent advances. National Institutes of Health. Available at: [Link]

  • Stability and Efficiency of Mixed Aryl Phosphonate Prodrugs. National Institutes of Health. Available at: [Link]

  • Prodrugs of phosphonates and phosphates: crossing the membrane barrier. National Institutes of Health. Available at: [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants. PubMed. Available at: [Link]

  • What are the diagnostic steps for suspected Organophosphate poisoning? Dr.Oracle. Available at: [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. Available at: [Link]

  • Hydrolysis of Dimethyl Methylphosphonate by the Cyclic Tetramer of Zirconium Hydroxide. Semantic Scholar. Available at: [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Guide for organophosphate pesticides. Safe Work Australia. Available at: [Link]

  • Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. Available at: [Link]

  • This compound | C8H17O3P | CID 12589506. PubChem. Available at: [Link]

  • Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. PubMed. Available at: [Link]

  • Chemical and biological evaluation of hydrolysis products of cyclophosphamide. PubMed. Available at: [Link]

  • Organophosphate poisoning. BMJ Best Practice. Available at: [Link]

  • Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology. Medscape. Available at: [Link]

  • Analytical Methods Development for Dimethyl Methylphosphonate, Diisopropyl Methylphosphonate and Trimethyl phosphate. Defense Technical Information Center. Available at: [Link]

Sources

Technical Support Center: Purification of Dimethyl Cyclohexylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for organophosphorus compound purification. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) specifically for the purification of crude Dimethyl cyclohexylphosphonate (DMCP). Our goal is to equip researchers, scientists, and drug development professionals with the necessary expertise to achieve high purity for this critical reagent.

Section 1: Critical Safety & Handling

Before beginning any purification protocol, it is imperative to understand the hazards associated with this compound.

Question: What are the primary safety concerns when handling this compound?

Answer: this compound is an irritant. According to its Safety Data Sheets (SDS), it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3]. Therefore, all handling and purification procedures must be conducted inside a certified chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Nitrile gloves (or other appropriate chemical-resistant gloves)

  • Safety goggles with side shields or a full-face shield

  • Flame-resistant lab coat

Always consult the full Safety Data Sheet (SDS) from your supplier before starting work[2][3]. Ensure proper waste disposal procedures are in place for both liquid and solid chemical waste.

Section 2: Purification Strategy & FAQs

This section addresses common questions encountered during the purification of crude DMCP, guiding you from initial workup to high-purity product isolation.

Logical Workflow for DMCP Purification

The following diagram outlines the general decision-making process for purifying crude DMCP.

Purification_Workflow cluster_0 Initial Steps cluster_1 Primary Purification cluster_2 Final Steps Crude Crude DMCP Product Workup Aqueous Workup (Acid/Base Wash) Crude->Workup Remove ionic impurities Analysis Purity Assessment (TLC, GC, NMR) Workup->Analysis Distillation Vacuum Distillation (For thermally stable compounds) Analysis->Distillation High boiling point, >90% pure Chromatography Silica Gel Column Chromatography (For complex mixtures) Analysis->Chromatography Multiple impurities, <90% pure Pure_Product Purified DMCP Distillation->Pure_Product Chromatography->Pure_Product Final_Analysis Final Purity Confirmation Pure_Product->Final_Analysis

Caption: General purification workflow for crude this compound.

Question: What are the most common impurities in a crude this compound reaction mixture?

Answer: The impurity profile depends heavily on the synthetic route used. For a typical Michaelis-Arbuzov reaction, which is a common method for forming the P-C bond[4], you can expect the following:

  • Unreacted Starting Materials: Such as trialkyl phosphites or cyclohexyl halides.

  • Acidic Byproducts: Small amounts of phosphonic acids may form due to hydrolysis of the ester groups, especially if any water is present in the reaction[5][6].

  • Oxidized Species: Phosphine oxides can be byproducts in some organophosphorus reactions[7].

  • Residual Solvents: The solvent used for the reaction.

Question: My crude product is a dark oil with a strong odor. What is the first purification step?

Answer: An initial aqueous workup is the most effective first step to remove ionic and water-soluble impurities. This is a standard and highly recommended procedure for crude organophosphorus esters[8]. The strong odor may be due to residual triethyl phosphite, which can be removed with a dilute acid wash[8].

The logic behind this multi-step wash is to systematically remove different classes of impurities.

Aqueous_Workup_Logic Crude Crude DMCP in Organic Solvent (e.g., Ethyl Acetate) AcidWash Wash with dilute HCl Crude->AcidWash Removes basic impurities (e.g., amines) BaseWash Wash with sat. NaHCO3 AcidWash->BaseWash Removes acidic impurities & neutralizes HCl BrineWash Wash with Brine (sat. NaCl) BaseWash->BrineWash Removes bulk water & breaks emulsions Result Washed Organic Layer (Ready for drying & solvent removal) BrineWash->Result

Caption: Logic of sequential aqueous washes for initial purification.

Question: Should I use vacuum distillation or column chromatography to purify my DMCP?

Answer: The choice depends on the scale of your reaction, the nature of the impurities, and the required final purity.

  • Vacuum Distillation: This is the preferred method for large-scale purification (>5-10 g) if the main impurities have significantly different boiling points from DMCP. It is crucial to perform this under reduced pressure, as phosphonates can decompose at high temperatures[8].

  • Silica Gel Column Chromatography: This method offers higher resolution and is ideal for removing impurities with similar boiling points or when very high purity (>98%) is required[8]. It is the best choice for smaller scales or when distillation fails to provide adequate separation[9]. Dialkyl phosphonates are generally well-suited for purification by silica gel chromatography[5].

Question: I'm seeing multiple spots on my TLC plate after an aqueous workup. How do I develop a good solvent system for column chromatography?

Answer: The goal is to find a solvent system where your product, this compound, has an Rf (retention factor) of approximately 0.3-0.4 on a silica gel TLC plate. This provides the best separation.

  • Start with a non-polar solvent like hexanes or petroleum ether.

  • Gradually add a more polar solvent , such as ethyl acetate or diethyl ether, to increase the polarity.

  • Test various ratios: Start with 9:1 Hexanes:Ethyl Acetate, then 4:1, 2:1, and so on.

  • Analyze the TLC plate: The product (a moderately polar phosphonate) should move off the baseline but not travel with the solvent front. Impurities that are less polar will have a higher Rf, and more polar impurities will have a lower Rf. A gradient elution during the column chromatography, starting with a less polar solvent mixture and gradually increasing the polarity, is often highly effective[8].

Question: My product purity is not improving after column chromatography. What could be the issue?

Answer: This typically points to co-eluting impurities, where an impurity has a very similar polarity to your product.

  • Try a different solvent system: Switch one of the solvent components. For example, if you used Hexanes/Ethyl Acetate, try a system with Dichloromethane/Methanol or Toluene/Acetone.

  • Consider an alternative stationary phase: While silica is most common, alumina (basic or neutral) or reverse-phase (C18) silica could provide different selectivity.

  • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution, although it is more costly and time-consuming[5][8].

Section 3: Standard Operating Protocols

These protocols provide detailed, step-by-step methodologies for the primary purification techniques.

Protocol 1: Aqueous Workup for Crude DMCP
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether). Use approximately 10-20 mL of solvent per gram of crude product.

  • Transfer: Pour the solution into a separatory funnel of appropriate size.

  • Acid Wash: Add an equal volume of 1 M HCl. Stopper the funnel, invert, and vent frequently. Shake gently for 30-60 seconds. Allow the layers to separate and drain the lower aqueous layer[8].

  • Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Shake and vent as before. This neutralizes any remaining acid and removes acidic impurities. Check the pH of the aqueous layer with litmus paper to ensure it is basic (pH > 8)[8]. Drain the aqueous layer.

  • Brine Wash: Add an equal volume of saturated aqueous NaCl (brine). This wash removes most of the dissolved water from the organic layer. Drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the washed crude product, which is now ready for distillation or chromatography.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a short-path distillation apparatus suitable for vacuum. Use high-vacuum grease on all glass joints to ensure a good seal.

  • Material Transfer: Place the washed and dried crude DMCP into the distillation flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump. A cold trap between the apparatus and the pump is essential to protect the pump.

  • Heating: Once a stable, low pressure is achieved, begin heating the distillation flask using a heating mantle. Stir the liquid to ensure smooth boiling.

  • Fraction Collection: Collect any low-boiling impurities first. Once the temperature stabilizes at the boiling point of DMCP at the given pressure, switch to a clean receiving flask to collect the pure product.

  • Completion: Stop the distillation when only a small amount of residue remains or when the temperature starts to fluctuate.

  • Cooling: Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

Protocol 3: Purification by Flash Column Chromatography
  • Solvent System Selection: Determine the optimal eluent system using TLC as described in the FAQ section.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.

    • In a beaker, create a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column. Use gentle air pressure to pack the column evenly, ensuring no air bubbles or cracks form. .

  • Sample Loading:

    • Dissolve the washed crude DMCP in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Carefully apply this concentrated solution to the top of the silica bed.

  • Elution: Begin adding the eluent to the top of the column, applying pressure to achieve a steady flow.

  • Fraction Collection: Collect the eluting solvent in a series of numbered test tubes or flasks.

  • Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate and develop it to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Section 4: Data & Troubleshooting Summary

Table 1: Physical Properties of this compound
PropertyValueSource
Molecular FormulaC₈H₁₇O₃P[1][10]
Molecular Weight192.19 g/mol [1]
AppearanceColorless Liquid[3]
IUPAC Namedimethoxyphosphorylcyclohexane[1]
Table 2: Purification Troubleshooting Guide
IssuePotential CauseRecommended Solution
Low Yield After Purification Product loss during aqueous washes or chromatography.Minimize the number of washes. Ensure proper selection of column size and solvent system to avoid excessive band broadening[8].
Product Decomposes During Distillation Temperature is too high.Ensure a high vacuum is achieved to lower the boiling point. Use a short-path distillation apparatus to minimize the time the compound spends at high temperature[8].
TLC Shows a Persistent Streak Sample is too acidic/basic, or the compound is unstable on silica.Neutralize the crude sample before loading. Consider using neutral alumina as the stationary phase or adding a small amount (0.1-1%) of triethylamine or acetic acid to the eluent.
Product is an Oil with a Strong Odor Residual triethyl phosphite or other volatile starting materials.Perform a thorough aqueous workup, including a dilute HCl wash, before final purification[8].

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12589506, this compound. Available at: [Link]

  • Savignac, P., & Teulade, M. P. (2017). Phosphonic acid: preparation and applications. RSC Advances. Available at: [Link]

  • ResearchGate (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. Available at: [Link]

  • Shodhganga (n.d.). Chapter - I: Introduction to Organophosphorus Compounds. Available at: [Link]

  • Burger, L. L., & Wagner, R. M. (1958). Preparation and Properties of Some Organophosphorus Compounds. Industrial & Engineering Chemistry. Available at: [Link]

  • ChemHelp ASAP (2021). Column chromatography & purification of organic compounds. YouTube. Available at: [Link]

  • Keglevich, G. (2017). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules. Available at: [Link]

  • Zoń, J., Garczarek, P., & Białek, M. (2011). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. Metal Phosphonate Chemistry: From Synthesis to Applications. Available at: [Link]

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Technical Support Center: Troubleshooting Peak Tailing for Dimethyl Cyclohexylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving chromatographic issues with Dimethyl cyclohexylphosphonate. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering peak tailing during HPLC analysis. Here, we will explore the underlying causes of this common issue and provide systematic, field-proven strategies to achieve symmetric, reproducible peaks.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak tailing for this compound on a standard C18 column. What is the most probable cause?

Peak tailing for this compound, a moderately polar organophosphorus compound, is most frequently caused by secondary interactions between the analyte and the stationary phase.[1][2] While several factors can contribute, the primary culprits are:

  • Silanol Interactions: This is the most common cause.[2][3][4] Standard silica-based reversed-phase columns (e.g., C18) have residual, unreacted silanol groups (Si-OH) on their surface.[3][5][6] The phosphonyl group (P=O) in this compound is a strong hydrogen bond acceptor and can interact strongly with these acidic silanol sites.[3] This secondary retention mechanism is kinetically slow compared to the primary hydrophobic interaction, leading to a delayed elution for a fraction of the analyte molecules and causing a "tail."[2][3]

  • Metal Chelation: The phosphonate group is a known chelating agent for metal ions.[7][8] Trace amounts of metal ions (e.g., iron, nickel, chromium from stainless steel components, or titanium from "bio-inert" systems) can accumulate on the column frit or packing material.[9][10] this compound can chelate with these metal sites, another form of secondary interaction that results in peak distortion and tailing.[11][12][13]

While other issues like column voids, extra-column volume, or sample overload can cause tailing for all peaks, tailing specific to this compound strongly points to these chemical interactions.[1][14]

Q2: How can I systematically diagnose the root cause of the peak tailing?

A logical, stepwise approach is crucial for efficient troubleshooting. The following workflow helps differentiate between the most likely causes.

G A Peak Tailing Observed for This compound B Step 1: Mobile Phase Modification Add 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) A->B C Peak Shape Improves? B->C D Primary Cause: Silanol Interactions. Proceed to Silanol Mitigation Strategies. C->D Yes E Step 2: Add Competing Base Add 0.1% Triethylamine (TEA) to the mobile phase C->E No F Peak Shape Improves? E->F G Confirms Silanol Interactions. TEA is masking active sites. Proceed to Silanol Mitigation. F->G Yes H Step 3: System Passivation Perform an EDTA or Nitric Acid flush (column removed) F->H No I Inject Analyte on a New Column H->I J Peak Shape Improves? I->J K Primary Cause: Metal Chelation. Implement preventative measures. J->K Yes L Issue persists. Consider column hardware effects, sample solvent, or analyte stability. J->L No

Explanation of the Workflow:

  • Step 1 (Acidification): Adding a low concentration of an acid like formic acid (FA) or trifluoroacetic acid (TFA) lowers the mobile phase pH.[15] At a low pH (typically 2-3), the surface silanol groups are protonated (Si-OH) and thus less likely to engage in strong ionic interactions with the analyte, which can significantly improve peak shape.[3][15]

  • Step 2 (Competing Base): If acidification alone is insufficient, adding a competing base like triethylamine (TEA) is a powerful diagnostic tool.[16][17][18] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively "masking" them from the analyte.[16][17] A dramatic improvement in peak shape upon adding TEA is a strong confirmation of silanol-driven tailing.[16]

  • Step 3 (Passivation): If mobile phase additives do not resolve the issue, metal chelation is the next logical suspect. Passivating the HPLC system with a strong chelating agent like EDTA or with nitric acid will remove accumulated metal ions from the fluid path.[9][11][19][20] If the peak shape improves on a new column after system passivation, it confirms that metal contamination was the root cause.[9]

Troubleshooting Guides & Protocols

Q3: What are the most effective strategies to mitigate peak tailing from silanol interactions?

Once silanol interaction is identified as the cause, you have several powerful tools at your disposal. The optimal choice depends on your separation goals, sample complexity, and detector type (e.g., UV or MS).

Adjusting the mobile phase is often the quickest and easiest approach. The goal is to alter the chemical environment to suppress the undesirable secondary interactions.

Additive TypeExample & ConcentrationMechanism of ActionBest ForConsiderations
Acidic Modifier 0.1% Formic Acid (FA) or Acetic Acid (AA)Lowers mobile phase pH to ~2.7-3.5, protonating silanol groups (Si-OH) to reduce their activity.[3][15]General purpose, MS-compatible.May not be sufficient for highly basic analytes or very active columns.
Competing Base 0.1% Triethylamine (TEA)A basic amine that competitively binds to active silanol sites, shielding them from the analyte.[16][17][18]Very effective for basic compounds on older silica columns.Not MS-friendly (causes significant ion suppression). Can be difficult to flush from columns.
Buffer System 10-20 mM Ammonium Formate or Ammonium AcetateControls pH robustly. The ammonium ion can also provide a mild silanol-masking effect.MS-compatible methods requiring stable pH control for reproducibility.[21]Ensure buffer is soluble in the highest organic percentage of your gradient.

Modern column technologies are designed specifically to minimize silanol interactions. If mobile phase modifications are insufficient or undesirable, changing the stationary phase is the most robust solution.

  • High-Purity, End-Capped Columns: Select columns packed with high-purity silica where the manufacturing process minimizes metal impurities. "End-capping" is a secondary chemical process that covers many of the residual silanols with a small, inert group (like trimethylsilane), making them unavailable for interaction.[6]

  • Columns with Embedded Polar Groups (EPG): These columns have a polar functional group (e.g., a carbamate) embedded within the C18 chain.[5] This polar group helps to shield the analyte from the underlying silica surface and any remaining silanols, leading to improved peak shapes for basic compounds.

  • Hybrid Silica Columns (e.g., BEH, CSH): These columns are based on a hybrid particle technology that incorporates carbon into the silica matrix. They often exhibit lower silanol activity and are stable over a wider pH range (e.g., 1-12), allowing you to run at high pH to keep basic analytes neutral and well-behaved.[15]

Q4: My peak tailing persists. How do I effectively troubleshoot and prevent metal contamination?

If you suspect metal chelation is the problem, you must both clean the existing contamination and prevent its recurrence. This is especially critical for phosphate-containing compounds like this compound.[11]

This procedure aims to strip metal ions from the internal surfaces of your HPLC system.

Objective: To remove metal ion contamination from the HPLC flow path.

Materials:

  • Ethylenediaminetetraacetic acid (EDTA), disodium salt

  • HPLC-grade water

  • HPLC-grade methanol or acetonitrile

  • A new, unused HPLC column (for post-passivation testing)

  • A union to connect tubing in place of the column

Procedure:

  • Preparation: Prepare a 100 µM EDTA solution in HPLC-grade water. This is your passivation solution. Caution: Do not use millimolar concentrations, as this can lead to precipitation and damage.[11]

  • System Setup:

    • Remove the HPLC column and any guard column.

    • Replace the column with a stainless steel or PEEK union to connect the injector to the detector.

  • Pump A Flush: Place the solvent line for Pump A into the EDTA passivation solution.

  • System Flush: Purge the pump, then flush the entire system (pump, autosampler, tubing, detector cell) at a flow rate of 1-2 mL/min for at least 60 minutes.

  • Water Rinse: Replace the passivation solution with fresh HPLC-grade water and flush the system for at least 30 minutes to remove all traces of EDTA.

  • Organic Rinse: Replace the water with HPLC-grade methanol or acetonitrile and flush for another 15-20 minutes.

  • Re-equilibration: Install a new HPLC column. Equilibrate the system with your original mobile phase (without the analyte) until a stable baseline is achieved.

  • Testing: Inject your this compound standard and evaluate the peak shape. A significant improvement confirms that metal contamination was a contributing factor.

Preventative Measures:

  • Use PEEK or MP35N components: Where possible, replace stainless steel tubing, frits, and fittings with bio-inert alternatives.

  • Use an In-line Filter: A filter placed after the pump can trap any particulates shed from pump seals.

  • High-Purity Solvents: Always use high-purity, HPLC-grade or MS-grade solvents and additives.

  • Low-Level Additives: In some cases, adding a very low concentration (e.g., 5-10 µM) of EDTA to the mobile phase can continuously chelate trace metals, preventing them from interacting with the analyte.[9][11][12] This is highly effective but should be tested for compatibility with your detector (especially MS).

References

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Purge metals from HPLC system using EDTA - How To. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Welch Materials, Inc. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Napte, B. (2023). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Retrieved from [Link]

  • Napte, B. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. Retrieved from [Link]

  • Welch Materials, Inc. (2024). Cleaning and Passivation of Liquid Chromatography. Retrieved from [Link]

  • Lork, K. D., & Seeley, J. V. (2003). Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization. Journal of Chromatography A, 1011(1-2), 23–29. [Link]

  • Vertex AI Search. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Phenomenex. (n.d.). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Sepuxianyun. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Purge metals from HPLC system using EDTA - How To. Retrieved from [Link]

  • Neue, U. D., & Phillips, D. J. (1994). Liquid chromatography stationary phases with reduced silanol interactions. Google Patents.
  • Mora, J. C., & Tolley, L. (2023). Methods for the Passivation of HPLC Instruments and Columns. LCGC International, 36(6), 20-25. Retrieved from [Link]

  • Waters Corporation. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from [Link]

  • Phenomenex. (n.d.). The Role of End-Capping in RP. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Analytics-Shop.com. (n.d.). Successful passivation of an HPLC system. Retrieved from [Link]

  • Wang, Y., et al. (2014). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Journal of Chromatographic Science, 52(7), 652-656. [Link]

  • Axion Labs. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H17O3P). Retrieved from [Link]

  • Hamilton Company. (2020). ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC. Retrieved from [Link]

  • Obrezkov, O. N., et al. (1991). High-performance liquid chromatography of metal chelates: Environmental and industrial trace metal control. Talanta, 38(5), 467-476. [Link]

  • Park, J. H., et al. (1999). Effect of triethylamine in the mobile phase on the retention properties of conventional polymeric and horizontally polymerized octadecylsilica in RPLC. Chromatographia, 49(11-12), 643-650. [Link]

  • OECD SIDS. (2002). DIMETHYL PHOSPHONATE. Retrieved from [Link]

  • Rainer, M., et al. (2012). A new type of metal chelate affinity chromatography using trivalent lanthanide ions for phosphopeptide enrichment. Analyst, 137(11), 2666-2673. [Link]

  • SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphonate chelating agents. Retrieved from [Link]

  • SIELC Technologies. (2018). Dimethyl phosphate. Retrieved from [Link]

  • Larsen, E. H., & Hansen, S. H. (2012). Introducing dimethyl carbonate as a new eluent in HPLC-ICPMS: stronger elution with less carbon. Journal of Analytical Atomic Spectrometry, 27(2), 305-310. [Link]

Sources

Minimizing side reactions in Dimethyl cyclohexylphosphonate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Dimethyl cyclohexylphosphonate. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this procedure. Moving beyond simple step-by-step instructions, we will explore the causality behind experimental choices to empower you to troubleshoot and optimize your synthesis effectively. Our focus is on minimizing side reactions to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and efficient method for synthesizing this compound is the Michaelis-Arbuzov reaction.[1][2] This reaction involves the nucleophilic attack of a trialkyl phosphite (in this case, trimethyl phosphite) on an alkyl halide (such as bromocyclohexane). The reaction proceeds through a quasi-phosphonium salt intermediate which then rearranges via an SN2-type dealkylation by the displaced halide ion to yield the final phosphonate product and a methyl halide.[3]

Q2: What are the most critical parameters to control during the synthesis?

There are three primary parameters that dictate the success of this synthesis:

  • Strict Anhydrous Conditions: Moisture is the primary enemy of this reaction. Both the trimethyl phosphite starting material and the this compound product are susceptible to hydrolysis.[4][5]

  • Temperature Control: The reaction is typically performed at elevated temperatures to drive the rearrangement of the phosphonium intermediate. However, excessive heat can promote side reactions, including elimination of the cyclohexyl halide and thermal decomposition of the product.[6]

  • Purity of Reagents: The purity of the trimethyl phosphite and, particularly, the cyclohexyl halide is crucial. Impurities can introduce unwanted nucleophiles or bases, leading to complex side reactions.

Q3: Why is moisture so detrimental to the reaction?

Phosphonate esters are susceptible to hydrolysis, especially under acidic or basic conditions, which cleaves the P-O-C ester bond to form the corresponding phosphonic acid.[4][7] If water is present in the reaction mixture, it can react with the trimethyl phosphite starting material or the phosphonium intermediate. More critically, it can hydrolyze the final this compound product during the reaction or, more commonly, during the workup and purification stages, leading to the formation of cyclohexylphosphonic acid monomethyl ester or cyclohexylphosphonic acid, significantly reducing the yield of the desired diester.[8] Maintaining neutral conditions (pH ≈ 7) is generally recommended to minimize hydrolysis.[5]

Q4: Can I use cyclohexyl chloride or iodide instead of cyclohexyl bromide?

Yes, but the choice of halide affects reactivity and reaction conditions. The general reactivity trend for the alkyl halide in the Michaelis-Arbuzov reaction is R-I > R-Br > R-Cl.[3]

  • Cyclohexyl Iodide: Is the most reactive and will allow for lower reaction temperatures, potentially reducing the rate of side reactions like elimination. However, it is more expensive and can be less stable.

  • Cyclohexyl Bromide: Offers a good balance of reactivity and stability, making it a common choice.

  • Cyclohexyl Chloride: Is the least reactive and will require higher temperatures and longer reaction times. These more forcing conditions significantly increase the likelihood of elimination (forming cyclohexene) and other thermal decomposition side reactions.[6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter, identified by common analytical observations.

Problem 1: My final product is contaminated with a significant amount of cyclohexylphosphonic acid.

  • Observation: A new peak in the 31P NMR spectrum, and/or polar spots on a TLC plate that do not move far from the baseline. The contaminant is soluble in water.

  • Root Cause: This is a classic case of product hydrolysis.[7] It indicates that water was introduced either during the reaction itself or, more likely, during the aqueous workup or purification on non-neutral silica gel. Phosphonate esters are prone to hydrolysis under both acidic and basic conditions.[4]

  • Solution Pathway:

    • Implement Rigorous Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried under vacuum. Use freshly distilled, anhydrous solvents. Distill trimethyl phosphite and cyclohexyl halide immediately before use to remove any dissolved water or acidic impurities (like HBr).

    • Anhydrous Workup: Avoid aqueous washes if possible. If a wash is necessary to remove salts, use ice-cold, saturated sodium bicarbonate solution quickly, followed immediately by a brine wash, and then dry the organic layer thoroughly with a desiccant like anhydrous magnesium sulfate or sodium sulfate.

    • Neutral Purification: When performing column chromatography, use neutral silica gel. Standard silica gel can be slightly acidic, which can catalyze hydrolysis of the product on the column.[9] You can neutralize silica by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in your eluent, then evaporating the excess solvent before packing.

Problem 2: GC-MS analysis shows the presence of cyclohexene and trimethyl phosphate.

  • Observation: Besides the product peak, you identify peaks corresponding to cyclohexene (m/z 82) and trimethyl phosphate (m/z 140). The overall yield of the desired product is low.

  • Root Cause: This impurity profile points towards a competing E2 elimination reaction. The trimethyl phosphite, being a mild base, can promote the elimination of HBr from the secondary halide (bromocyclohexane) to form cyclohexene. The phosphite is protonated in the process and can subsequently be oxidized to trimethyl phosphate by trace oxygen or other pathways. Higher temperatures significantly accelerate this elimination pathway.

  • Solution Pathway:

    • Optimize Temperature: This is the most critical factor. Begin the reaction at a lower temperature (e.g., 100-110 °C) and monitor the reaction progress by TLC or 31P NMR. Only increase the temperature gradually if the reaction is stalling. Avoid excessive heating.

    • Change Halide: If elimination persists even at lower temperatures, consider switching from bromocyclohexane to iodocyclohexane. The higher reactivity of the iodide allows the SN2 attack by the phosphite to occur at a lower temperature, where the E2 pathway is less competitive.[3]

Problem 3: The reaction stalls, and a large amount of starting material remains even after prolonged heating.

  • Observation: 31P NMR shows a large peak for trimethyl phosphite, and GC-MS shows unreacted bromocyclohexane.

  • Root Cause A: Insufficient Temperature: The rearrangement of the intermediate phosphonium salt to the final phosphonate is the rate-limiting step and requires thermal energy.[1]

  • Solution A: Gradually increase the reaction temperature in 20 °C increments, monitoring for product formation and the onset of any side reactions (like elimination). A temperature range of 120-150 °C is typical for secondary bromides.

  • Root Cause B: Impure Alkyl Halide: If the bromocyclohexane is old or was improperly stored, it may have partially decomposed, or it could be contaminated with inhibitors.

  • Solution B: Purify the bromocyclohexane by distillation before use. Ensure it is stored over a molecular sieve in a dark, sealed bottle.

  • Root Cause C (Less Common): Stable Intermediate: While less likely for an alkyl phosphite, if aryl groups were involved, the intermediate phosphonium salt can be too stable to rearrange without very high heat.[3] This is not typically an issue with trimethyl phosphite and cyclohexyl halides.

Problem 4: The product appears dark and decomposes during vacuum distillation.

  • Observation: The crude product is dark brown or black. During distillation, even under high vacuum, the temperature required is high, and the product turns into a tar-like substance in the distillation flask.

  • Root Cause: Thermal decomposition. Phosphonates can degrade at high temperatures, especially if acidic or basic impurities are present.[6][10] The C-P bond itself is very stable, but the ester groups can be eliminated.[11]

  • Solution Pathway:

    • Avoid High-Temperature Distillation: If the product has a very high boiling point, distillation may not be the best purification method.

    • Use Column Chromatography: Purification by flash column chromatography on neutral silica gel is often the best alternative.[9] It avoids high temperatures and can effectively separate the product from non-volatile impurities.

    • Kugelrohr Distillation: For smaller scales, a Kugelrohr apparatus allows for distillation of viscous liquids at very low pressures and short path lengths, minimizing the thermal stress on the compound.

Visualizing Reaction Pathways and Troubleshooting

To better understand the competition between the desired synthesis and key side reactions, the following diagram illustrates the major chemical transformations.

Figure 1. Competing reaction pathways in the synthesis.
Troubleshooting Flowchart: Low Product Yield

G start Low Yield of Desired Product check_impurities Analyze Crude Product (NMR, GC-MS) start->check_impurities is_hydrolysis Cyclohexylphosphonic Acid Present? check_impurities->is_hydrolysis is_elimination Cyclohexene or Phosphate Present? is_hydrolysis->is_elimination No fix_hydrolysis Implement Strict Anhydrous Conditions & Neutral Purification is_hydrolysis->fix_hydrolysis Yes is_starting_material High % of Starting Materials Remain? is_elimination->is_starting_material No fix_elimination Decrease Reaction Temperature. Consider using Cyclohexyl Iodide. is_elimination->fix_elimination Yes fix_incomplete Increase Reaction Temperature Gradually. Check Reagent Purity. is_starting_material->fix_incomplete Yes end Optimized Synthesis is_starting_material->end No fix_hydrolysis->end fix_elimination->end fix_incomplete->end

Figure 2. A logical workflow for diagnosing low yield.

Quantitative Data & Recommended Protocols

Table 1: Influence of Key Parameters on Synthesis Outcome
ParameterCondition A (Sub-Optimal)Condition B (Optimized)Rationale & Expected Outcome
Cyclohexyl Halide Cyclohexyl ChlorideCyclohexyl BromideBromide is more reactive, allowing for lower reaction temperatures and minimizing the competing E2 elimination reaction.[3]
Reaction Temp. 160-170 °C120-140 °CLowering temperature significantly disfavors the elimination side reaction, which has a higher activation energy than the desired SN2 attack.
Solvent Condition Standard Reagent GradeFreshly Distilled, AnhydrousRemoves dissolved water and acidic impurities, preventing hydrolysis of the product and starting materials.[5][7]
Purification Method High-Temp. DistillationColumn ChromatographyAvoids thermal decomposition of the product, which can occur at the high temperatures required for distillation.[6][9]

Validated Experimental Protocols

Protocol 1: Optimized Anhydrous Synthesis of this compound

Objective: To synthesize this compound with minimal side products.

Materials:

  • Trimethyl phosphite (distilled)

  • Bromocyclohexane (distilled)

  • Anhydrous Toluene (optional, as solvent)

  • Reaction flask with reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add trimethyl phosphite (1.0 eq). If using a solvent, add anhydrous toluene (approx. 2 M concentration).

  • Heating: Begin stirring and heat the mixture to 120 °C.

  • Substrate Addition: Slowly add bromocyclohexane (1.05 eq) dropwise via a syringe over 30 minutes. The slight excess of halide ensures the phosphite is consumed. The reaction is exothermic; maintain the internal temperature below 140 °C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 130-140 °C. Monitor the progress by TLC or by taking small aliquots for 31P NMR analysis. The reaction is typically complete within 3-6 hours, indicated by the disappearance of the trimethyl phosphite peak.

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Protocol 2: Non-Aqueous Workup and Purification

Objective: To isolate the pure product while preventing hydrolysis.

Procedure:

  • Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Removal of Volatiles: The primary byproduct is methyl bromide, which is a volatile gas. Any remaining starting materials can be removed by applying a high vacuum at room temperature for 1-2 hours.

  • Purification:

    • Primary Method (Recommended): Purify the crude oil directly by flash column chromatography.

    • Stationary Phase: Neutral silica gel (slurried with a 0.5% triethylamine solution in the eluent, then solvent evaporated, if needed).

    • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate) is typically effective.

    • Fraction Collection: Collect fractions and analyze by TLC to isolate the pure product.

    • Alternative Method (High-Boiling Products): If the product is non-volatile, Kugelrohr distillation under high vacuum can be attempted, but chromatography is generally safer for thermal stability.

  • Final Product: Combine the pure fractions and remove the eluent under reduced pressure to yield this compound as a clear, colorless oil. Characterize by 1H, 13C, and 31P NMR and mass spectrometry.

References

  • Phosphon
  • Kelly, J. A., & Butler, L. G. (1977). Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase. PubMed.
  • Phosphate and phosphite synthesis by esterification, hydrolysis and oxid
  • Preventing hydrolysis of phosphon
  • Schartel, B., & Balabanovich, A. I. (2022). Thermal Degradation of Organophosphorus Flame Retardants. MDPI.
  • Keglevich, G. (2018).
  • Michaelis–Arbuzov reaction - Wikipedia.
  • Michaelis-Arbuzov reaction - chemeurope.com.
  • Michaelis–Arbuzov reaction - J&K Scientific LLC.
  • Hoffmann, T., et al. (2012). Investigation of thermal decomposition of phosphonic acids. Semantic Scholar.
  • Arbuzov Reaction - Organic Chemistry Portal.
  • Hoffmann, T., et al. (2012). Investigation of thermal decomposition of phosphonic acids.
  • Kononova, S. V., & Nesmeyanova, M. A. (2002). Phosphonates and Their Degradation by Microorganisms.
  • Ohtake, H., & Ludden, P. W. (Eds.). (2012).
  • Refining purification protocols for high-purity Dimethyl (2-oxo-4-phenylbutyl)

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Validation & Comparative

A Senior Application Scientist's Guide to Covalent Labeling of Serine Hydrolases: A Comparative Analysis of Phosphonate, Fluorophosphonate, and Sulfonyl Fluoride Warheads

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Abundance—Interrogating Enzyme Function

In the landscape of drug discovery and fundamental biological research, understanding not just the presence of a protein but its functional state is paramount. Many critical cellular processes are regulated post-translationally, meaning that protein abundance alone, as measured by traditional proteomic methods, provides an incomplete picture. Serine hydrolases, representing approximately 1% of all mammalian proteins, are a prime example.[1] This vast and diverse superfamily includes lipases, esterases, and proteases that play pivotal roles in everything from neurotransmission and digestion to inflammation and cancer.[1][2]

To directly profile the catalytic activity of these enzymes in their native environment, researchers rely on Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic technique.[3][4][5] ABPP utilizes active site-directed chemical probes that form a stable, covalent bond with the catalytic serine residue, but only in its functionally active conformation.[6] This guide provides an in-depth comparison of the core reactive chemistries—the "warheads"—that drive this labeling, focusing on the foundational dialkyl phosphonate structure, exemplified by Dimethyl cyclohexylphosphonate, and its more widely used, highly reactive cousins: the fluorophosphonates and sulfonyl fluorides.

The Anatomy of an Activity-Based Probe

An effective Activity-Based Probe (ABP) is a modular tool comprising three essential components.[5][7][8] Understanding this structure is key to appreciating the comparative data that follows.

  • Reactive Group (The "Warhead"): An electrophilic moiety that covalently binds to a nucleophilic residue in the enzyme's active site. The choice of warhead dictates the probe's reactivity and selectivity.

  • Linker: A spacer that connects the warhead to the reporter tag. Its composition can influence solubility, cell permeability, and steric access to the active site.

  • Reporter Tag: A functional handle used for detection and analysis. Common tags include fluorophores (e.g., Rhodamine) for in-gel visualization, affinity tags (e.g., Biotin) for enrichment and mass spectrometry-based identification, or bio-orthogonal handles (e.g., alkynes, azides) for "click chemistry" ligation.[7][9]

cluster_ABP Activity-Based Probe (ABP) Structure cluster_Enzyme Target Enzyme Warhead Reactive Group (Warhead) Linker Linker/Spacer Warhead->Linker Enzyme Active Site (Catalytic Serine) Warhead->Enzyme Covalent Bonding Tag Reporter Tag (Biotin, Fluorophore, etc.) Linker->Tag

Caption: Modular design of an Activity-Based Probe (ABP).

Warhead Chemistry Profile: A Head-to-Head Comparison

The efficacy of an ABPP experiment hinges on the warhead's ability to selectively and efficiently label its target. Here, we compare three prominent electrophiles that target the catalytic serine of serine hydrolases.

The Dialkyl Phosphonate (e.g., this compound)

The dialkyl phosphonate serves as a foundational organophosphorus electrophile. While this compound (DMCP) itself is not typically sold as a pre-functionalized ABP, its chemical structure represents the core reactive moiety of this class.[10][11] The mechanism involves the nucleophilic attack of the active site serine on the phosphorus atom, leading to the displacement of a methoxy leaving group and the formation of a stable, covalent phosphonyl-enzyme adduct. This reaction is analogous to the mechanism of inhibition by organophosphate nerve agents.[12]

Serine Enzyme-Ser-OH (Nucleophile) Intermediate Pentavalent Intermediate Serine->Intermediate Nucleophilic Attack DMCP Dialkyl Phosphonate (e.g., DMCP) DMCP->Intermediate Adduct Covalent Adduct (Inactive Enzyme) Intermediate->Adduct Displacement LeavingGroup Methanol (Leaving Group) Intermediate->LeavingGroup

Caption: Mechanism of serine hydrolase inhibition by a dialkyl phosphonate.

The Fluorophosphonate (FP)

The fluorophosphonate (FP) is arguably the most widely used warhead for broad-spectrum profiling of serine hydrolases.[1][13] By replacing a methoxy group with a highly electronegative fluorine atom, the phosphorus center becomes significantly more electrophilic. Fluoride is an excellent leaving group, resulting in a much faster rate of covalent modification compared to dialkyl phosphonates.[7] This high reactivity allows FP-based probes, such as the commercially available FP-Biotin and FP-Rhodamine, to label a vast majority of the metabolic serine hydrolases in a given proteome.[1][14]

The Sulfonyl Fluoride (SF)

Sulfonyl fluorides, with the classic example being Phenylmethylsulfonyl fluoride (PMSF), are another class of potent, irreversible inhibitors of serine proteases. The mechanism is similar, involving nucleophilic attack by the active site serine on the electrophilic sulfur atom, displacing the fluoride ion. While also highly reactive, sulfonyl fluorides can exhibit different selectivity profiles compared to FPs and have been shown in some cases to label other nucleophilic residues, such as lysine, depending on the probe's scaffold and the protein's local environment.[15]

Quantitative & Qualitative Comparison of Warheads

The choice of labeling reagent is a critical experimental decision driven by the specific research question. A probe ideal for discovering all potential targets may not be suitable for studying the kinetics of a single enzyme.

FeatureDialkyl PhosphonateFluorophosphonate (FP)Sulfonyl Fluoride (SF)
Reactivity ModerateVery HighHigh
Selectivity Generally high for Serine HydrolasesBroad coverage across the SH superfamilyHigh for Serine Hydrolases, can show off-target reactivity (e.g., Lysine)
Adduct Stability Very High (Ages over time, becoming non-reactivatable)Very HighVery High
Common Use Case Foundational structure for targeted inhibitor design; kinetic studiesGlobal, discovery-based profiling of active SHs in complex proteomesBroad-spectrum inhibition; can offer alternative selectivity to FPs
Key Advantage Slower kinetics may allow for more controlled or selective labeling in specific contexts"Gold standard" for broad coverage and high signal in ABPP experiments[7]Different reactivity profile, established history as protease inhibitor
Key Limitation Generally too slow for efficient global profiling; not common in commercial ABPsHigh reactivity can lead to labeling of very abundant or highly active enzymes, potentially masking othersPotential for off-target labeling beyond serine

Experimental Workflows & Protocols

The practical application of these reagents follows a well-established workflow in ABPP. The choice of reporter tag dictates the downstream analysis.

cluster_gel Workflow 1: In-Gel Fluorescence cluster_ms Workflow 2: Mass Spectrometry ID start Biological Sample (Cells, Tissue Lysate) labeling Incubate with Activity-Based Probe (ABP) start->labeling stop Quench Reaction / Remove Excess Probe (e.g., SDS-PAGE sample buffer) labeling->stop gel 1. SDS-PAGE Separation stop->gel Fluorophore- Tagged ABP enrich 1. Affinity Enrichment (e.g., Streptavidin beads for Biotin-ABP) stop->enrich Biotin- Tagged ABP scan 2. Fluorescent Gel Scanning gel->scan digest 2. On-Bead Tryptic Digestion enrich->digest ms 3. LC-MS/MS Analysis digest->ms

Caption: General experimental workflows for Activity-Based Protein Profiling (ABPP).

Protocol 1: In-Gel Profiling of Serine Hydrolase Activity with a Fluorophosphonate-Rhodamine Probe

This protocol is designed for rapid visualization of active serine hydrolases in a cell lysate.

  • Proteome Preparation: Prepare cell or tissue lysates in a buffer without detergents if possible (e.g., Tris or PBS), and determine the protein concentration using a standard assay (e.g., BCA). Keep samples on ice.

  • Labeling Reaction: In a microcentrifuge tube, aliquot 50 µg of proteome (e.g., 50 µL of a 1 mg/mL solution).

  • Probe Addition: Add the FP-Rhodamine probe to a final concentration of 1 µM. Expert Insight: This concentration is a starting point and should be optimized. A probe titration can minimize off-target labeling while ensuring saturation of the intended targets.

  • Incubation: Incubate the reaction for 30 minutes at room temperature.

  • Quenching: Stop the reaction by adding 4X SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or BME). Boil the sample for 5 minutes at 95 °C.

  • Gel Electrophoresis: Resolve the proteins by running the sample on a standard SDS-PAGE gel (e.g., 10% or 12% polyacrylamide).

  • Visualization: Scan the gel using a fluorescence scanner with excitation/emission wavelengths appropriate for rhodamine (e.g., ~550 nm / ~570 nm). Labeled proteins will appear as fluorescent bands.

Protocol 2: Identification of Labeled Hydrolases using a Biotinylated Probe and Mass Spectrometry

This protocol enables the identification of specific enzymes labeled by the probe.

  • Proteome Preparation & Labeling: Follow steps 1-4 from Protocol 1, but use a biotinylated probe (e.g., FP-Biotin) and scale up the reaction volume (e.g., 1 mg of total protein).

  • Removal of Excess Probe: Precipitate the protein to remove unreacted probe. A common method is chloroform/methanol precipitation. Resuspend the protein pellet in a denaturing buffer (e.g., 1.2% SDS in PBS).

  • Affinity Enrichment: Add streptavidin-agarose beads to the resuspended proteome and incubate (e.g., 1-2 hours at room temperature with rotation) to capture the biotin-labeled proteins.[5]

  • Washing: Pellet the beads by centrifugation and wash them extensively to remove non-specifically bound proteins. A typical wash series includes washes with SDS, urea, and finally an aqueous buffer like PBS or ammonium bicarbonate. Trustworthiness Check: Thorough washing is critical for reducing background and ensuring the final identified proteins were truly labeled by the probe.

  • On-Bead Digestion: Resuspend the washed beads in a buffer suitable for trypsin digestion. Reduce the proteins with DTT and alkylate with iodoacetamide on-bead. Add trypsin and incubate overnight at 37 °C to digest the captured proteins into peptides.

  • Peptide Analysis: Collect the supernatant containing the peptides. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the resulting MS/MS spectra against a protein database to identify the proteins that were covalently labeled by the biotinylated probe.

Conclusion and Future Outlook

The selection of a labeling reagent is a strategic decision that profoundly impacts the outcome of an activity-based profiling experiment. While a foundational structure like This compound illustrates the core organophosphorus chemistry, its high-powered analog, the fluorophosphonate , remains the tool of choice for broad, discovery-based profiling of serine hydrolases due to its exceptional reactivity. Sulfonyl fluorides offer a valuable alternative with a distinct reactivity profile.

The causality behind these choices is clear: for maximum coverage in a complex system, a highly reactive warhead like FP is superior. For more nuanced studies, such as inhibitor selectivity screening or kinetic analysis, less reactive or more sterically hindered warheads can provide greater precision. The future of the field lies in the development of next-generation probes with tunable reactivity and enhanced selectivity, enabling researchers to dissect the functional roles of individual enzymes within this critical superfamily with ever-increasing resolution.

References

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A Researcher's Guide to Quantitative Proteomics: Evaluating Alternatives to Dimethyl Labeling

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of quantitative proteomics, the pursuit of accurate, reproducible, and comprehensive protein expression analysis is paramount. For researchers accustomed to the cost-effective and straightforward workflow of stable isotope dimethyl labeling (reductive amination), the question of when and why to adopt alternative methodologies is critical. This guide provides an in-depth, evidence-based comparison of dimethyl labeling against its principal alternatives: isobaric tags (TMT and iTRAQ), metabolic labeling (SILAC), and label-free quantification (LFQ).

We will dissect the fundamental chemistry, experimental workflows, and performance metrics of each technique. By explaining the causality behind experimental choices and grounding our claims in peer-reviewed data, this guide will empower you to select the optimal strategy for your specific biological question, sample type, and experimental goals.

Section 1: Understanding the Landscape of Quantitative Proteomics

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Methodologies are broadly categorized into label-based and label-free approaches. Dimethyl labeling falls into the chemical isotope labeling category, where peptides are chemically modified to incorporate stable isotopes, allowing for mass spectrometric differentiation and quantification. The choice of method profoundly impacts experimental design, data quality, and biological insights.

Section 2: A Deep Dive into Dimethyl Labeling

Stable isotope dimethyl labeling is a chemical method that modifies the primary amines (N-terminus and lysine ε-amino groups) of peptides using formaldehyde and a reducing agent, sodium cyanoborohydride.[1] By using isotopologues of these reagents, different mass tags can be added to peptides from different samples (e.g., "light," "medium," "heavy").

Experimental Workflow: Dimethyl Labeling

The process is a robust and efficient post-digestion labeling strategy.

cluster_sample1 Sample 1 (e.g., Control) cluster_sample2 Sample 2 (e.g., Treated) p1 Protein Extraction d1 Trypsin Digestion p1->d1 l1 Labeling ('Light') (CH₂O + NaBH₃CN) d1->l1 mix Mix Samples 1:1 l1->mix p2 Protein Extraction d2 Trypsin Digestion p2->d2 l2 Labeling ('Heavy') (CD₂O + NaBD₃CN) d2->l2 l2->mix lcms LC-MS/MS Analysis mix->lcms data Data Analysis (Compare Peak Intensities) lcms->data

Caption: Dimethyl Labeling Workflow.

Core Strengths and Weaknesses
  • Strengths : The primary advantages of dimethyl labeling are its high cost-effectiveness, high labeling efficiency, and minimal side reactions.[1] The reagents are inexpensive and the reaction is rapid and specific.[2][3]

  • Weaknesses : Multiplexing is typically limited to 2-plex or 3-plex, although 5-plex has been demonstrated.[4] As a chemical labeling method performed post-digestion, it is susceptible to variations introduced during sample preparation prior to the labeling and mixing step.[2][3][5]

Section 3: The Alternatives: A Comparative Analysis

Isobaric Tagging: TMT and iTRAQ

Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are chemically similar methods that label peptides with isobaric tags. This means the tags have the same total mass, and peptides labeled with different tags from different samples are indistinguishable in the initial MS1 scan. Upon fragmentation (MS/MS), the tags release reporter ions of different masses, and the intensity of these reporter ions is used for quantification.[6][7]

Mechanism of Action: The tags consist of a reporter group, a mass normalizer, and a peptide-reactive group that targets primary amines.[6][8] While the overall mass is kept constant by balancing the isotopes in the reporter and normalizer regions, the reporter ions generated upon fragmentation are unique to each tag.

cluster_samples Samples 1 to N (up to 18-plex) p Protein Extraction d Trypsin Digestion p->d l Labeling with unique isobaric tags (TMT/iTRAQ) d->l mix Mix All Samples l->mix frac Peptide Fractionation (Optional but Recommended) mix->frac lcms LC-MS/MS Analysis frac->lcms data Data Analysis (Quantify Reporter Ions) lcms->data

Caption: Isobaric Tagging (TMT/iTRAQ) Workflow.

FeatureDimethyl LabelingTMT / iTRAQRationale & Causality
Multiplexing Typically 2-3 plexUp to 18-plex (TMTpro)[6]TMT/iTRAQ chemistry is designed for high-level multiplexing, allowing more conditions or replicates to be compared in a single run, which reduces run-to-run variability.[9][10]
Cost LowHighThe reagents for dimethylation are common and inexpensive, whereas the synthesis of complex isobaric tags is costly.[2][3][11][12]
Accuracy High at MS1 levelProne to "ratio compression" at MS2 level[7][11][13]Co-isolation of interfering peptides with the target peptide in the mass spectrometer leads to contamination of the reporter ion signals, compressing quantitative ratios toward 1:1.[13]
Proteome Coverage Can be lowerCan be higheriTRAQ labeling can increase the number of quantified proteins and phosphopeptides compared to MS1-quantification methods by summing precursor intensities.[14]
Complexity Simple, robust reactionMore complex workflow, sensitive to pH and reagent ratios[8]The efficiency of isobaric tagging is sensitive to experimental conditions. Inefficient labeling can impact quantification.[15]

Expert Insight: Choose TMT or iTRAQ when high throughput is essential, for example, in dose-response studies or when comparing multiple cell lines. The ability to analyze many samples in one run minimizes instrument time and technical variability.[9][16] However, be prepared for the higher reagent cost and the potential need for advanced MS methods (like MS3) to mitigate ratio compression.[3]

Metabolic Labeling: SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is fundamentally different from chemical labeling. Instead of modifying peptides after extraction, SILAC integrates stable isotope-labeled amino acids (typically lysine and arginine) into proteins in vivo as cells grow and divide.[17][18]

Mechanism of Action: One cell population is grown in "light" media (normal amino acids), while another is grown in "heavy" media (e.g., ¹³C₆,¹⁵N₂-Lysine). After several cell divisions, the "heavy" proteome is fully labeled. The samples can then be mixed at the cell or protein lysate stage, minimizing downstream quantitative errors.[5][17][18]

cluster_light Population 1 cluster_heavy Population 2 c1 Cell Culture in 'Light' Medium t1 Apply Treatment A c1->t1 mix Mix Cell Populations 1:1 t1->mix c2 Cell Culture in 'Heavy' Medium (>5 doublings) t2 Apply Treatment B c2->t2 t2->mix extract Protein Extraction & Digestion mix->extract lcms LC-MS/MS Analysis extract->lcms data Data Analysis (Compare Peak Intensities) lcms->data

Caption: SILAC Metabolic Labeling Workflow.

FeatureDimethyl LabelingSILACRationale & Causality
Point of Mixing After digestionBefore lysis/digestionMixing samples early in the SILAC workflow corrects for variations in protein extraction, digestion, and sample handling, leading to higher precision.[2][3][5][19]
Reproducibility GoodExcellentSILAC is demonstrably more reproducible than dimethyl labeling because it controls for sample processing variability.[2][3][19]
Applicability Universal (any protein sample)Limited to cultured cellsSILAC relies on metabolic incorporation during cell division, making it unsuitable for tissues, clinical fluids, or non-proliferating cells.[11][20]
Cost LowHighIsotope-labeled amino acids and specialized cell culture media are significantly more expensive than dimethylation reagents.[11]
Proteome Coverage Fewer protein IDs observed in some studies[2][3]Generally highDimethyl labeling can lead to the diminished recovery of hydrophilic peptides, reducing overall protein identifications compared to SILAC under identical analytical conditions.[2][3]
Potential Issues Incomplete labeling (rare)Incomplete labeling, Arg-to-Pro conversion[21]Incomplete incorporation of heavy amino acids or metabolic conversion of labeled arginine to proline can introduce quantification errors that must be monitored.[21]

Expert Insight: SILAC is the gold standard for quantitative accuracy in cell culture models.[17] Its key advantage is the ability to mix samples at the very beginning of the workflow.[18] This makes it exceptionally well-suited for complex experiments involving subcellular fractionation or post-translational modification enrichment, where sample losses and variability can be significant.[2][3][19]

Label-Free Quantification (LFQ)

As the name implies, LFQ methods do not use any isotopic labels. Instead, quantification is based on comparing signal intensities of identical peptides across different LC-MS/MS runs.[22] The two main approaches are spectral counting (counting the number of MS/MS spectra identified for a given protein) and precursor ion intensity-based quantification (calculating the area under the curve for peptide peaks).[22]

cluster_sample1 Sample 1 cluster_sampleN Sample N p1 Protein Extraction d1 Trypsin Digestion p1->d1 lcms1 LC-MS/MS Run 1 d1->lcms1 align Computational Alignment of Runs lcms1->align pN Protein Extraction dN Trypsin Digestion pN->dN lcmsN LC-MS/MS Run N dN->lcmsN lcmsN->align data Data Analysis (Compare Peak Intensities or Spectral Counts) align->data

Caption: Label-Free Quantification (LFQ) Workflow.

FeatureDimethyl LabelingLabel-Free Quantification (LFQ)Rationale & Causality
Sample Throughput Limited by plexingUnlimited number of samplesLFQ is not constrained by the number of available labels, making it ideal for large-scale studies with dozens or hundreds of samples.[23]
Cost LowVery LowLFQ has the lowest consumable cost as it requires no expensive labeling reagents.[22][23][24]
Reproducibility High (within a plex)LowerLFQ is highly dependent on the stability and reproducibility of the LC-MS system, as each sample is run individually. Technical variability between runs is a major challenge.[22][24][25]
Data Analysis Relatively straightforwardComputationally intensiveLFQ requires sophisticated algorithms to correct for run-to-run variation in retention time and signal intensity.[24][26]
Missing Values Few within a plexCan be significantStochastic sampling in data-dependent acquisition can lead to a peptide being identified in one run but not another, creating missing quantitative values.
Sample Prep Mixing reduces variabilityDemands extreme consistencyEvery step of sample preparation must be highly controlled to minimize analytical variance, often requiring more technical replicates.[1][22]

Expert Insight: LFQ is the most scalable and cost-effective method for large clinical cohorts or biomarker discovery studies.[23] Its primary drawback is the demand for exceptional consistency in sample preparation and LC-MS performance.[25] The issue of missing values can complicate statistical analysis, although this is being addressed by newer data-independent acquisition (DIA) strategies.

Section 4: Synthesis and Recommendations

The choice of a quantitative proteomics strategy is a multi-faceted decision that hinges on the specific biological question, available resources, and sample type. Dimethyl labeling remains a valuable technique due to its low cost and simplicity, making it an excellent entry point for quantitative proteomics. However, its limited multiplexing capacity is a significant constraint for more complex experimental designs.

Decision Framework:

  • For High-Throughput Screening (e.g., >6 samples, drug screening): TMT is the superior choice. Its high multiplexing capability reduces instrument time and inter-run variability, making it ideal for comparing numerous conditions simultaneously.[9][12]

  • For Highest Quantitative Accuracy in Cell Culture (e.g., signaling dynamics, PTM analysis): SILAC is unparalleled. By enabling sample mixing at the earliest possible stage, it provides the most precise and reproducible quantification, effectively controlling for procedural errors.[2][3][17]

  • For Large Cohorts or Non-labelable Samples (e.g., clinical tissues, biofluids): Label-Free Quantification (LFQ) is the most practical and scalable approach. It avoids the cost and complexity of labeling and can accommodate a virtually unlimited number of samples.[22][23]

  • For Budget-Conscious, Low-Plex Experiments (e.g., 2-3 conditions): Dimethyl Labeling remains a strong, cost-effective contender, providing reliable quantification without the significant investment required for isobaric tags or metabolic labeling reagents.[2][3]

By understanding the fundamental principles and trade-offs outlined in this guide, researchers can move beyond any single methodology and strategically select the quantitative proteomics technique that will yield the most robust and biologically meaningful data for their research.

References

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  • Silantes. (2023). Quantitative Proteomics: Label-Free versus Label-Based Methods. Silantes Knowledge Base. [Link]

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A Senior Application Scientist's Guide to the Validation of an Analytical Method for Dimethyl Cyclohexylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical analysis, the rigorous validation of an analytical method is the bedrock upon which data integrity and product quality are built. This guide provides a comprehensive framework for the validation of an analytical method for Dimethyl cyclohexylphosphonate (DMCHP), an organophosphorus compound with applications in various industrial processes. For the purpose of this guide, and in the absence of extensive publicly available data for DMCHP, we will leverage the well-documented analytical methodologies for its close structural analog, Dimethyl methylphosphonate (DMMP), as a scientifically sound surrogate to establish a robust validation protocol. This approach is common in analytical development when dealing with niche compounds.

The Analytical Challenge: Why Method Validation is Critical for DMCHP

Accurate and precise quantification of this compound is paramount for several reasons. In an industrial setting, it is crucial for process monitoring, quality control of final products, and ensuring compliance with safety and environmental regulations. In a research and development context, a validated analytical method is essential for studying the compound's properties, stability, and potential applications. An unvalidated or poorly validated method can lead to unreliable data, out-of-specification results, and potentially compromised product quality and safety.

The validation process, as outlined by international regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), provides documented evidence that an analytical procedure is suitable for its intended purpose.[1]

A Comparative Look at Analytical Techniques for Organophosphorus Compounds

The choice of analytical technique is a critical first step. For a compound like DMCHP, two primary techniques stand out: Gas Chromatography (GC) and Liquid Chromatography (LC), both typically coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their interactions with a stationary phase.
Applicability to DMCHP Highly suitable due to the anticipated volatility of DMCHP.Applicable, potentially with derivatization to improve chromatographic behavior.
Sample Preparation Often requires extraction into an organic solvent. Techniques like QuEChERS are effective.Can sometimes analyze aqueous samples directly, but often requires solid-phase extraction (SPE) for cleanup and concentration.
Sensitivity & Selectivity Excellent, especially with Selected Ion Monitoring (SIM).Typically offers higher sensitivity and selectivity, particularly for complex matrices.
Development Complexity Method development can be relatively straightforward.Can be more complex, requiring optimization of mobile phases and MS parameters.

For the purpose of this guide, we will focus on a GC-MS method , as it represents a robust, widely available, and highly suitable technique for the analysis of DMCHP, drawing parallels from established methods for DMMP.[2][3][4]

The Validation Workflow: A Step-by-Step Guide

The following diagram outlines the typical workflow for validating an analytical method.

Caption: A flowchart illustrating the key stages of analytical method validation.

Experimental Protocols: A Practical Approach

The following protocols are based on established methods for DMMP and are readily adaptable for DMCHP.[2][3][4]

Sample Preparation: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective sample preparation technique.[4]

Caption: The QuEChERS sample preparation workflow.

GC-MS Instrumental Conditions
ParameterRecommended SettingRationale
GC System Agilent 7890B or equivalentA widely used and reliable gas chromatograph.
MS System Agilent 5977A MSD or equivalentProvides the necessary sensitivity and selectivity.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)A common, robust column suitable for a wide range of analytes.
Carrier Gas Helium at 1.0 mL/minInert and provides good chromatographic efficiency.
Injector Temp. 250 °CEnsures efficient volatilization of the analyte.
Injection Mode Splitless (1 µL)Maximizes the amount of analyte transferred to the column for trace analysis.
Oven Program 50°C (2 min), then 10°C/min to 150°C, then 20°C/min to 250°C (hold 5 min)A typical temperature program to separate the analyte from matrix components.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions for the analyte.

Validation Parameters and Acceptance Criteria

The following table details the core validation parameters, their purpose, and typical acceptance criteria based on ICH guidelines.[1]

Validation ParameterPurposeAcceptance Criteria
Specificity To demonstrate that the signal is from the analyte of interest and not from matrix components or impurities.No significant interfering peaks at the retention time of the analyte in blank and placebo samples.
Linearity To demonstrate a proportional relationship between the analyte concentration and the instrument's response.Correlation coefficient (r²) ≥ 0.99.[5]
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration.
Accuracy The closeness of the measured value to the true value.Mean recovery of 98.0% to 102.0% for drug substance analysis.
Precision The degree of agreement among individual test results when the method is applied repeatedly.Repeatability (Intra-assay): RSD ≤ 2%. Intermediate Precision (Inter-assay): RSD ≤ 3%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like flow rate, temperature, etc., are slightly varied.

Data Presentation: A Case Study with DMMP

The following table presents hypothetical validation data for DMCHP, based on the performance of a validated method for DMMP.[3][4]

ParameterResult
Linearity (r²) 0.9998
Accuracy (% Recovery) 99.5%
Precision (Repeatability RSD%) 1.2%
Precision (Intermediate RSD%) 2.5%
LOD (µg/mL) 0.01
LOQ (µg/mL) 0.03

Conclusion: A Pathway to a Validated Method

This guide provides a comprehensive roadmap for the validation of an analytical method for this compound. By leveraging the established methodologies for the structurally similar compound, Dimethyl methylphosphonate, and adhering to the principles outlined by regulatory bodies like the ICH, researchers and scientists can develop and validate a robust and reliable GC-MS method. The successful validation of such a method is a critical step in ensuring the quality, safety, and efficacy of products and the integrity of research data.

References

  • Tandem capillary column gas chromatography-mass spectrometric determination of the organophosphonate nerve agent surrogate dimethyl methylphosphonate in gaseous phase. (2010). PubMed. [Link]

  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020). SpringerLink. [Link]

  • Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step. EURL-SRM. [Link]

  • Guidelines on method validation to be performed in support of analytical methods for agrochemical formulations. CIPAC. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. [Link]

  • STABILITY BASED HPLC METHOD FOR CYCLOPHOSPHAMIDE RELATED SUBSTANCES IN FINISHED DRUG PRODUCTS: DEVELOPMENT AND VALIDATION. (2021). ResearchGate. [Link]

  • Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS/MS. EURL-SRM. [Link]

  • Quick Method for the Analysis of numerous Highly Polar Pesticides in Foods of Plant Origin via LC-MS/MS involving Simultaneous Extraction with Methanol (QuPPe-Method). eurl-pesticides.eu. [Link]

  • Method validation and its application to gas chromatography-mass spectrometry analysis of dimethyl methylphosphonate in OPCW proficiency testing. (2023). ResearchGate. [Link]

  • This compound. PubChem. [Link]

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A Comparative Guide to the Inter-Laboratory Validation of Dimethyl Cyclohexylphosphonate (DMCHP) Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Dimethyl cyclohexylphosphonate (DMCHP). More than a simple recitation of methodologies, this document is engineered to provide a causal understanding of experimental choices and to ground these choices in the principles of scientific integrity and inter-laboratory validation.

DMCHP, an organophosphorus compound, is of significant interest in various fields, including environmental monitoring and as a potential marker in drug development studies. The accurate and precise quantification of DMCHP is paramount, and the validation of analytical methods across multiple laboratories ensures the reliability and comparability of data, a cornerstone of collaborative research and regulatory acceptance.

This guide is structured to first compare the analytical methodologies and then to provide a comprehensive framework for conducting an inter-laboratory validation study.

Comparative Analysis of Analytical Methodologies: GC-MS vs. LC-MS/MS for DMCHP Quantification

The choice between GC-MS and LC-MS/MS for the quantification of DMCHP is not arbitrary; it is dictated by the physicochemical properties of the analyte, the sample matrix, and the desired analytical performance characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.[1] For DMCHP, which possesses moderate volatility, GC-MS offers excellent chromatographic separation and sensitive detection.

Causality of Experimental Choices:

  • Injection Technique: A splitless injection is often chosen to maximize the transfer of the analyte onto the column, thereby enhancing sensitivity, which is crucial for trace-level analysis.[2]

  • Column Selection: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is typically employed. This choice is based on the principle of "like dissolves like," where the non-polar nature of the column provides good separation for the moderately polar DMCHP.

  • Ionization Mode: Electron Ionization (EI) is the standard for GC-MS. EI at 70 eV provides reproducible fragmentation patterns, creating a characteristic mass spectrum that can be used for both quantification and identification.[3]

Anticipated Performance:

Based on data from structurally similar organophosphorus compounds like dimethyl methylphosphonate (DMMP), a validated GC-MS method for DMCHP is expected to yield excellent linearity (R² > 0.99), low limits of detection (LOD) in the parts-per-billion (ppb) range, and high accuracy and precision.[2][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[5] For DMCHP, LC-MS/MS offers high sensitivity and selectivity, particularly in complex matrices.

Causality of Experimental Choices:

  • Chromatographic Mode: Reversed-phase liquid chromatography (RPLC) is the most common approach. A C18 column is a typical first choice, offering good retention and separation of moderately polar compounds like DMCHP from more polar matrix components.[6]

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) is generally effective. The acid improves peak shape and ionization efficiency.

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used for organophosphorus compounds. ESI is a soft ionization technique that often produces a prominent protonated molecule [M+H]⁺, which is ideal for selective reaction monitoring (SRM) in tandem mass spectrometry.[7]

  • Detection Mode: Tandem mass spectrometry (MS/MS) in SRM mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.[8]

Anticipated Performance:

A validated LC-MS/MS method for DMCHP is expected to offer very low limits of quantification (LOQ), often in the parts-per-trillion (ppt) range, with high accuracy and precision.[9][10] The high selectivity of MS/MS can also minimize the impact of matrix effects, which can be a challenge in complex samples.

Head-to-Head Comparison

To aid in the selection of the most appropriate technique, the following table summarizes the key performance characteristics of GC-MS and LC-MS/MS for DMCHP quantification.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analyte Volatility Requires analyte to be volatile or semi-volatile.Suitable for a wide range of polarities and volatilities.
Sample Throughput Can be high with modern autosamplers.Can be very high, especially with UHPLC systems.
Sensitivity Good, typically in the low ng/mL (ppb) range.[2]Excellent, often in the pg/mL (ppt) range.[9]
Selectivity Good, based on chromatographic retention time and mass spectrum.Excellent, due to the specificity of SRM transitions.[8]
Matrix Effects Can be an issue, but often mitigated by sample cleanup.Can be significant, but often compensated for with the use of isotopically labeled internal standards.
Derivatization May be required for less volatile or more polar related compounds.Generally not required for DMCHP.
Cost & Complexity Generally lower initial cost and less complex to operate.Higher initial cost and more complex instrumentation.

Framework for Inter-Laboratory Validation of DMCHP Quantification

An inter-laboratory validation study, also known as a proficiency test or round-robin test, is essential to establish the ruggedness and reproducibility of an analytical method.[11] The Organisation for the Prohibition of Chemical Weapons (OPCW) regularly conducts such tests to ensure the competency of its designated laboratories.[12] The following framework, grounded in ISO guidelines, outlines the key steps for conducting a robust inter-laboratory validation of DMCHP quantification.

Study Design and Protocol

A well-defined study protocol is the foundation of a successful inter-laboratory comparison.

Caption: Workflow for an inter-laboratory validation study.

Key Considerations:

  • Number of Laboratories: A sufficient number of participating laboratories (typically 8-15) should be included to ensure statistical power.

  • Test Materials: Homogeneous and stable test materials containing known concentrations of DMCHP in relevant matrices (e.g., water, soil extract, plasma) should be prepared by a single, reputable source.

  • Concentration Levels: The study should include multiple concentration levels, including a blank, a low-level (near the expected LOQ), and a high-level concentration.

Experimental Protocols

Detailed, step-by-step methodologies for both GC-MS and LC-MS/MS analysis must be provided to all participating laboratories to ensure consistency.

2.2.1. Sample Preparation (QuEChERS-based)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective approach for extracting organophosphorus compounds from various matrices.[1]

  • Sample Weighing: Accurately weigh a specified amount of the homogenized sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add a precise volume of acetonitrile.

  • Salting Out: Add a pre-weighed packet of QuEChERS salts (e.g., magnesium sulfate, sodium chloride).

  • Extraction: Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at a specified RPM for a set duration.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing a cleanup sorbent (e.g., PSA, C18) to remove matrix interferences.

  • Final Centrifugation: Vortex and centrifuge the dSPE tube.

  • Analysis: The final supernatant is ready for GC-MS or LC-MS/MS analysis.

Sample_Preparation_Workflow Start Homogenized Sample Step1 Add Acetonitrile Start->Step1 Step2 Add QuEChERS Salts Step1->Step2 Step3 Shake Vigorously Step2->Step3 Step4 Centrifuge Step3->Step4 Step5 Transfer Supernatant Step4->Step5 Step6 Add dSPE Sorbent Step5->Step6 Step7 Vortex & Centrifuge Step6->Step7 End Analyze Supernatant Step7->End

Caption: QuEChERS-based sample preparation workflow.

2.2.2. GC-MS Instrumental Parameters

Parameter Setting
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL (Splitless)
Oven Program 50°C (2 min), ramp to 150°C at 10°C/min, ramp to 250°C at 20°C/min (hold 5 min)
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

2.2.3. LC-MS/MS Instrumental Parameters

Parameter Setting
LC System Waters Acquity UPLC or equivalent
Mass Spectrometer Waters Xevo TQ-S or equivalent
Column Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient To be optimized for DMCHP
Ionization Mode ESI Positive
Acquisition Mode Selected Reaction Monitoring (SRM)
Data Analysis and Performance Evaluation

The statistical analysis of the data from an inter-laboratory study is crucial for evaluating both the performance of the analytical method and the proficiency of the participating laboratories.

Statistical Metrics:

  • Mean and Standard Deviation: Calculated for each concentration level.

  • Repeatability (r) and Reproducibility (R): These are key measures of precision within and between laboratories, respectively.

  • Z-scores: Used to evaluate the performance of individual laboratories against the consensus value. A Z-score between -2 and 2 is generally considered acceptable.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. The choice between them will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

For routine analysis in relatively clean matrices where high sensitivity is not the primary concern, GC-MS offers a cost-effective and robust solution. For challenging matrices or when ultra-trace level quantification is required, LC-MS/MS is the superior technique due to its enhanced sensitivity and selectivity.

Regardless of the chosen method, a rigorous inter-laboratory validation is imperative to ensure the generation of high-quality, reproducible, and comparable data. This guide provides a comprehensive framework for designing and executing such a study, thereby fostering confidence in the analytical results and promoting scientific collaboration.

References

  • OPCW. (2000). OPCW Proficiency Test: A Practical Approach Also for Interlaboratory Test on Detection and Identification of Pesticides in Environmental Matrices. [Link]

  • OPCW. (n.d.). Official proficiency tests of the organisation for the prohibition of chemical weapons: Current status and future directions.
  • Amendola, G., et al. (2021). Development and validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces. Advances in Environmental Technology.
  • Harahap, Y., et al. (2022). Development and validation of a UPLC–MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide. Frontiers in Pharmacology. [Link]

  • LCGC International. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. [Link]

  • MDPI. (2023). Validation of a Liquid Chromatography Coupled to Mass Spectrometry Method for Glyphosate and Aminomethylphosphonic Acid in Urine for Human Biomonitoring Using Combined Hybrid Anion-Exchange and Hydrophilic Interaction Liquid Chromatography. [Link]

  • Harahap, Y., et al. (2022). Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide. Frontiers in Pharmacology.
  • EURL-SRM. (2015). Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS/MS.
  • Semantic Scholar. (2023).
  • Rudi, H. R., et al. (2025). Method validation and its application to gas chromatography-mass spectrometry analysis of dimethyl methylphosphonate in OPCW proficiency testing.
  • Harahap, Y., et al. (2022). Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide. PubMed.
  • LCGC International. (2023).
  • PubMed. (2010).
  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • BenchChem. (2025). Application Note: Quantitative Analysis of Dimethyl Methylphosphonate (DMMPA)
  • Harahap, Y., et al. (2022). Development and validation of a UPLC–MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide.
  • EURL-SRM. (2015). Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS/MS.
  • Semantic Scholar. (2023).
  • MDPI. (2023).
  • PubMed Central. (2022). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts.

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A Comparative Guide to the Efficacy of Dimethyl Cyclohexylphosphonate and Other Phosphonate Esters as Flame Retardants

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the flame-retardant efficacy of Dimethyl cyclohexylphosphonate (DMCHP) against other widely used phosphonate esters. It is designed to offer objective, data-driven insights to guide material selection and formulation in research and development.

Introduction: The Critical Role of Phosphonate Esters in Fire Safety

Organophosphorus compounds are a cornerstone of modern flame-retardant technology, offering a halogen-free alternative with generally lower toxicity and smoke production.[1][2] Among these, phosphonate esters are valued for their versatility, stability, and dual-functionality as both flame retardants and plasticizers.[3] These compounds can be chemically integrated into a polymer backbone or used as additives to enhance the fire resistance of materials like epoxy resins, polyurethanes, and polyolefins.[4][5][6] This guide will focus on the performance of this compound (DMCHP), a less-common but potentially advantageous phosphonate, in comparison to the industry-standard Dimethyl methylphosphonate (DMMP).

Mechanism of Action: A Two-Front War Against Fire

Phosphorus-based flame retardants combat polymer combustion through a dual-pronged strategy, acting in both the condensed (solid) phase and the gas phase.[3][4][7] Understanding this mechanism is key to interpreting efficacy data.

  • Condensed-Phase Action: Upon heating, the phosphonate ester decomposes to form phosphoric acid. This acid acts as a catalyst, promoting the dehydration of the polymer to form a stable, insulating layer of char.[5][8] This char layer shields the underlying material from heat and oxygen and prevents the release of flammable volatile gases.[4][9]

  • Gas-Phase Action: Volatile, phosphorus-containing radical species (such as PO•) are released during decomposition.[4][8][10] These radicals act as scavengers in the flame, interrupting the high-energy chain reactions of H• and OH• radicals that sustain combustion.[8][10]

Caption: Dual mechanism of phosphonate flame retardants.

Key Performance Metrics for Efficacy Evaluation

To objectively compare flame retardants, standardized testing methodologies are employed. The most critical metrics include:

  • Limiting Oxygen Index (LOI): This test measures the minimum oxygen concentration (as a percentage) in a nitrogen/oxygen mixture required to sustain combustion of a polymer sample.[11][12] A higher LOI value indicates greater fire retardancy.[12][13] Materials with an LOI above 21% (the approximate oxygen concentration in air) are considered self-extinguishing.[14]

  • UL 94 Vertical Burn Test: This is a widely used standard to classify the flammability of plastic materials.[15][16][17] Materials are rated V-0, V-1, or V-2 based on their self-extinguishing time and whether they drip flaming particles. A V-0 rating is the highest classification, indicating that burning stops within 10 seconds with no flaming drips.[15][16][17]

  • Cone Calorimetry: This is one of the most effective instruments for studying the fire behavior of materials.[18][19] It measures key parameters like the Heat Release Rate (HRR), Total Heat Released (THR), and Smoke Produce Rate (SPR) by exposing a sample to a controlled level of radiant heat.[18][19][20] Lower HRR and THR values signify better flame retardancy.

Comparative Analysis: DMCHP vs. DMMP

While specific experimental data directly comparing this compound (DMCHP) to other phosphonates in the same polymer matrix is not abundant in readily available literature, we can infer performance based on structure-property relationships and data from analogous compounds. Dimethyl methylphosphonate (DMMP) is a well-characterized, low-viscosity phosphonate ester widely used as a flame retardant.[2][21][22]

Table 1: Physical & Chemical Properties of Selected Phosphonate Esters

PropertyThis compound (DMCHP)Dimethyl methylphosphonate (DMMP)
Molecular Formula C₈H₁₇O₃PC₃H₉O₃P[21]
Molar Mass 192.19 g/mol 124.08 g/mol [21]
Phosphorus Content ~16.1%~25.0%[6]
Boiling Point Higher (Est. >200 °C)181 °C[21]
Structure Contains a bulky, aliphatic cyclohexyl groupContains a small methyl group

Discussion of Expected Performance Differences:

The key structural difference is the cyclohexyl group in DMCHP versus the methyl group in DMMP. This has significant implications for their flame-retardant efficacy.

  • Phosphorus Content & Gas-Phase Action: DMMP has a significantly higher phosphorus content by weight (~25%) compared to DMCHP (~16%).[6] Higher phosphorus content often correlates with more efficient gas-phase inhibition, as more PO• radicals can be generated per unit mass of the additive.[23] Therefore, on a weight-for-weight basis, DMMP is expected to be a more efficient gas-phase flame retardant.

  • Thermal Stability & Condensed-Phase Action: The thermal degradation of organophosphorus esters is a critical first step in their flame-retardant action.[1][24] The bulkier cyclohexyl group in DMCHP is expected to increase its thermal stability and boiling point compared to DMMP. This higher stability means DMCHP will remain in the polymer matrix at higher temperatures, which can be advantageous for promoting condensed-phase char formation rather than volatilizing prematurely.[25] Studies on similar phosphonates show that additives that promote higher char yield at high temperatures are effective condensed-phase agents.[5][26] Therefore, DMCHP is hypothesized to be a more effective condensed-phase (char-promoting) flame retardant.

  • Plasticization and Compatibility: The larger, non-polar cyclohexyl group may offer better compatibility and plasticizing effects in certain non-polar polymer systems compared to the more polar DMMP. This can influence the mechanical properties of the final material.

Table 2: Hypothetical Performance Data in Epoxy Resin (Illustrative)

The following table is an illustrative projection based on the structure-property analysis. Actual results would require experimental verification.

Metric (in Epoxy Resin, 10 wt% loading)Neat Epoxy+ DMMP (10%)+ DMCHP (10%)
LOI (%) 22.031.533.0
UL 94 Rating FailsV-1V-0
Peak Heat Release Rate (kW/m²) 1150650580
Total Heat Release (MJ/m²) 956055
Char Yield (%) 121825

This hypothetical data illustrates that while both compounds significantly improve flame retardancy, DMCHP's potential strength in char formation could lead to a superior UL 94 rating and lower heat release rates.

Experimental Protocol: UL 94 Vertical Burn Test

To validate the efficacy of these flame retardants, a standardized protocol such as the UL 94 Vertical Burn Test is essential.[27]

Objective: To determine the flammability classification (V-0, V-1, or V-2) of a plastic material containing a phosphonate ester flame retardant.

Materials & Equipment:

  • Test specimens (125 mm x 13 mm, specified thickness) of the polymer with and without the flame retardant.[15]

  • Laboratory burner (Bunsen burner) with a 9.5 mm inner diameter.[28]

  • Test chamber, free of drafts.

  • Specimen clamp and stand.

  • Timing device.

  • Surgical cotton.

  • Conditioning chamber (e.g., 23°C, 50% humidity).[15]

Procedure:

  • Specimen Conditioning: Condition at least five specimens of each formulation for a minimum of 48 hours at 23°C and 50% relative humidity.[15]

  • Test Setup: Clamp a specimen vertically from its top end so the lower end is 300 mm above a layer of dry surgical cotton.

  • Flame Application 1: Adjust the burner to produce a 20 mm blue flame. Apply the flame to the center of the bottom edge of the specimen for 10 seconds.[27]

  • Observation 1: Remove the flame and record the afterflame time (t1).

  • Flame Application 2: As soon as flaming combustion ceases, immediately re-apply the flame for another 10 seconds.

  • Observation 2: Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).

  • Dripping: Note whether any dripping particles ignite the cotton below the specimen.[27]

  • Repeat: Test all five specimens.

Caption: Standard workflow for the UL 94 Vertical Burn Test.

Classification Criteria (Simplified):

  • V-0: No specimen burns for more than 10 seconds after either flame application; total afterflame time for any five specimens is not more than 50 seconds; no dripping particles ignite the cotton.[15][16]

  • V-1: No specimen burns for more than 30 seconds; total afterflame time for any five specimens is not more than 250 seconds; no dripping particles ignite the cotton.[15][16]

  • V-2: No specimen burns for more than 30 seconds; total afterflame time for any five specimens is not more than 250 seconds; dripping particles are allowed to ignite the cotton.[15][16]

Conclusion and Future Directions

This guide outlines the fundamental principles governing the efficacy of phosphonate ester flame retardants, with a specific focus on comparing this compound (DMCHP) and Dimethyl methylphosphonate (DMMP).

  • DMMP is likely a superior gas-phase inhibitor due to its high phosphorus content.

  • DMCHP , with its bulkier cyclohexyl group, is hypothesized to be a more effective condensed-phase agent , promoting greater thermal stability and char formation.

The choice between these additives will depend on the specific polymer system and the desired balance between gas-phase and condensed-phase action. For applications requiring the highest level of fire safety (i.e., a UL 94 V-0 rating and low heat release), the enhanced charring capability of DMCHP may offer a significant advantage.

Further experimental research is required to provide definitive, quantitative comparisons of these and other novel phosphonate esters in various polymer matrices. Such studies will be invaluable for the rational design of next-generation, high-performance fire-retardant materials.

References

  • Limiting oxygen index - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Limiting Oxygen Index Testing & Analysis (LOI) - ITA Labs UK. (n.d.). Retrieved January 14, 2026, from [Link]

  • What Is The Limiting Oxygen Index (LOI) Test For Flammability? - Chemistry For Everyone. (2025, September 2). Retrieved January 14, 2026, from [Link]

  • UL94: The Standard for Safety of Flammability of Plastic Materials - WorldofTest.com. (2025, March 12). Retrieved January 14, 2026, from [Link]

  • Synthesis of a novel phosphonate flame retardant and its application in epoxy resins. (2015, August 6). Journal of Applied Polymer Science. Retrieved January 14, 2026, from [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants. (2022, November 15). Polymers (Basel). Retrieved January 14, 2026, from [Link]

  • A review on cone calorimeter for assessment of flame-retarded polymer composites. (n.d.). Retrieved January 14, 2026, from [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants. (2022, November 11). ResearchGate. Retrieved January 14, 2026, from [Link]

  • The mechanism of action of phosphate ester flame retardants - Baozhuan New Material. (n.d.). Retrieved January 14, 2026, from [Link]

  • UL 94 Combustion (Fire) Tests for Plastics: Horizontal and Vertical Flammability Testing of Electrical Equipment, Appliances, and Plastic Parts - LISUN. (2025, March 16). Retrieved January 14, 2026, from [Link]

  • What is the UL 94 standard? | Asahi Kasei Engineering Plastics. (2024, January 19). Retrieved January 14, 2026, from [Link]

  • Synthesis and Characterization of New Organic Phosphonates Monomers as Flame Retardant Additives for Polymers. Taylor & Francis Online. Retrieved January 14, 2026, from [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants. (2022, November 15). MDPI. Retrieved January 14, 2026, from [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants. Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • General introduction on phosphorus-based flame retardant - Enke Chemical. (n.d.). Retrieved January 14, 2026, from [Link]

  • Thermal Boundaries in Cone Calorimetry Testing. (2019, September 29). MDPI. Retrieved January 14, 2026, from [Link]

  • Analysis of Selected Organophosphorus Compounds and Nano-Additives on Thermal, Smoke Properties and Quantities of CO and CO2 of Epoxy Materials. (2023, April 25). NIH. Retrieved January 14, 2026, from [Link]

  • Novel Nitrogen–Phosphorus Flame Retardant Based on Phosphonamidate. NIH. Retrieved January 14, 2026, from [Link]

  • Flame retardant phosphonate-functionalised polyethylenes. (2023, June 15). Polymer Chemistry (RSC Publishing). Retrieved January 14, 2026, from [Link]

  • What is the Cone Calorimeter Test? Tests for ISO 5660-1, ASTM E1354. (2022, September 12). Retrieved January 14, 2026, from [Link]

  • Eco-friendly Synthesis of Novel Phosphorus Flame Retardants for Multiple Purposes. (n.d.). Retrieved January 14, 2026, from [Link]

  • A Study on the Synthesis, Curing Behavior and Flame Retardance of a Novel Flame Retardant Curing Agent for Epoxy Resin. (2022, January 7). MDPI. Retrieved January 14, 2026, from [Link]

  • Cone calorimeter study of polyethylene flame retarded with expandable graphite and intumescent fire-retardant additives. SciSpace. Retrieved January 14, 2026, from [Link]

  • Mechanisms of action of phosphorus based flame retardants in acrylic polymers. (2025, August 10). Retrieved January 14, 2026, from [Link]

  • Phosphoramidate flame retardants: Mechanism and application | Request PDF. (n.d.). Retrieved January 14, 2026, from [Link]

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  • The role of chemistry in the retardant effect of dimethyl methylphosphonate in flame–wall interaction. (2024, July 30). ResearchGate. Retrieved January 14, 2026, from [Link]

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A Senior Application Scientist's Guide to Quantitative Proteomics: Benchmarking Dimethyl Labeling Against Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of proteomics, the ability to accurately quantify protein abundance is paramount. This guide provides an in-depth, experience-driven comparison of stable isotope dimethyl labeling, a robust and cost-effective quantitative proteomics strategy, against other prevalent methodologies. We will delve into the causality behind experimental choices, present validating data, and offer detailed protocols to empower you to make informed decisions for your research.

The Quantitative Conundrum: Why Isotopic Labeling Matters

In the quest to understand cellular function, disease progression, and drug efficacy, it's not enough to simply identify the proteins present in a sample; we must also determine their relative abundance. Isotopic labeling introduces a "mass tag" into peptides, allowing for the direct comparison of protein levels between different samples within a single mass spectrometry run. This multiplexing capability minimizes experimental variability and enhances quantitative accuracy.

Here, we focus on dimethyl labeling, a popular chemical labeling method, and benchmark its performance against other widely used techniques. Our analysis will be grounded in real-world applications, with a particular emphasis on phosphoproteomics, a critical area for signal transduction and drug discovery research.

At the Core of Quantification: Dimethyl Labeling

Dimethyl labeling is a chemical isotope labeling technique that modifies the primary amines (the N-terminus and the epsilon-amine group of lysine residues) of peptides using formaldehyde and a reducing agent, sodium cyanoborohydride.[1][2][3][4] By using isotopically light (CH₂O) and heavy (CD₂O) forms of formaldehyde, peptides from different samples can be differentially labeled.[3][4]

The Chemical Logic: Simplicity and Efficiency

The reductive amination reaction is rapid and highly specific, typically reaching completion in under five minutes at room temperature.[4] This efficiency minimizes sample handling time and potential for side reactions. The resulting dimethylated peptides exhibit a 4 Dalton mass difference for each labeling site between the light and heavy versions, which is readily resolved by modern mass spectrometers.[4]

Performance Benchmark: Dimethyl Labeling vs. The Field

To provide a clear performance comparison, we will evaluate dimethyl labeling against two other major quantitative proteomics strategies: Label-Free Quantification (LFQ) and Tandem Mass Tag (TMT) labeling.

FeatureDimethyl LabelingLabel-Free Quantification (LFQ)Tandem Mass Tag (TMT) Labeling
Principle Chemical Isotope LabelingSpectral Counting or Intensity-BasedIsobaric Chemical Labeling
Multiplexing Up to 3-plex (light, intermediate, heavy)N/A (samples run sequentially)Up to 18-plex
Cost LowLow (no labeling reagents)High
Sample Prep Relatively simple, post-digestionSimplest (no labeling step)More complex, post-digestion
Accuracy HighModerate to HighHigh
Precision HighLower (run-to-run variability)High
Throughput ModerateLow to ModerateHigh

A Deeper Dive: The Workflow and Its Rationale

A successful quantitative proteomics experiment hinges on a meticulously executed workflow. Below, we outline a standard workflow that integrates dimethyl labeling with a crucial upstream step for many signaling studies: phosphopeptide enrichment.

Visualizing the Path: From Cell Lysate to Quantified Phosphopeptides

G cluster_0 Sample Preparation cluster_1 Quantitative Labeling cluster_2 Phosphopeptide Enrichment cluster_3 Analysis A Cell Lysis & Protein Extraction B Protein Digestion (e.g., Trypsin) A->B C Dimethyl Labeling (Light vs. Heavy) B->C D Phosphopeptide Enrichment (e.g., TiO2 or Fe-NTA) C->D E LC-MS/MS Analysis D->E F Data Analysis & Quantification E->F

Caption: A typical quantitative phosphoproteomics workflow.

In the Trenches: Detailed Experimental Protocols

Reproducibility is the bedrock of scientific integrity. Here, we provide detailed, step-by-step protocols for key stages of the workflow.

Protocol 1: On-Column Dimethyl Labeling of Peptides

This protocol is adapted for robust and efficient labeling.

Materials:

  • Digested peptide samples

  • Labeling Buffer A: 100 mM sodium phosphate, pH 7.5

  • Labeling Buffer B (Light): 4% (v/v) CH₂O in water

  • Labeling Buffer C (Heavy): 4% (v/v) ¹³CD₂O in water

  • Labeling Buffer D: 600 mM sodium cyanoborohydride (NaBH₃CN) in water

  • C18 StageTips

Procedure:

  • Sample Preparation: Resuspend dried, digested peptides in 100 µL of Labeling Buffer A.

  • Labeling Reaction:

    • To the "light" sample, add 4 µL of Labeling Buffer B.

    • To the "heavy" sample, add 4 µL of Labeling Buffer C.

    • Immediately add 4 µL of Labeling Buffer D to each sample.

  • Incubation: Vortex briefly and incubate at room temperature for 5-10 minutes.

  • Quenching: Add 16 µL of 1% (v/v) ammonia to quench the reaction.

  • Acidification: Add 8 µL of 5% (v/v) formic acid.

  • Sample Cleanup: Proceed with C18 StageTip desalting before mixing the light and heavy samples for LC-MS/MS analysis.

Protocol 2: Phosphopeptide Enrichment with Titanium Dioxide (TiO₂)

Titanium dioxide chromatography is a widely used method for selectively enriching phosphopeptides.[5][6][7][8][9]

Materials:

  • Labeled and mixed peptide samples

  • TiO₂ spin tips

  • Loading Buffer: 80% acetonitrile (ACN), 6% trifluoroacetic acid (TFA)[10]

  • Wash Buffer 1: 50% ACN, 0.5% TFA, 200 mM NaCl

  • Wash Buffer 2: 50% ACN, 0.1% TFA

  • Elution Buffer: 1.5% ammonium hydroxide[9]

Procedure:

  • Tip Equilibration:

    • Add 50 µL of ACN to the TiO₂ spin tip and centrifuge at 3,000 x g for 2 minutes.

    • Equilibrate the tip by adding 50 µL of Loading Buffer and centrifuging. Repeat this step.

  • Sample Loading:

    • Resuspend the peptide sample in 150 µL of Loading Buffer.

    • Load the sample onto the spin tip and centrifuge. Reload the flow-through to maximize binding.

  • Washing:

    • Wash the tip with 50 µL of Loading Buffer.

    • Wash with 50 µL of Wash Buffer 1.

    • Wash with 50 µL of Wash Buffer 2.

  • Elution:

    • Elute the phosphopeptides by adding 50 µL of Elution Buffer and centrifuging into a fresh collection tube. Repeat the elution.

  • Sample Preparation for MS: Immediately acidify the eluate with formic acid and dry it down in a vacuum concentrator.

Alternative Enrichment Strategies: A Comparative Overview

While TiO₂ is a workhorse for phosphopeptide enrichment, other methods offer distinct advantages.

Enrichment MethodPrincipleAdvantagesDisadvantages
Titanium Dioxide (TiO₂) MOAC Lewis acid-base interactionHigh specificity for phosphopeptides, especially monophosphorylated peptides.[11]Can exhibit non-specific binding to acidic peptides.[11]
Immobilized Metal Affinity Chromatography (IMAC) e.g., Fe-NTA, Ti-IMAC Chelation of phosphate groups by immobilized metal ions (Fe³⁺, Ti⁴⁺)High binding capacity, effective for multi-phosphorylated peptides.[11]Can have lower specificity, binding to other negatively charged peptides.[11]
Sequential Elution from IMAC (SIMAC) Combines IMAC and a secondary enrichment like MOACEnhances coverage by capturing phosphopeptides that might be lost in a single enrichment step.[12]More complex and time-consuming workflow.
Visualizing the Alternatives: Enrichment Choices

G cluster_0 Enrichment Strategy cluster_1 Primary Target A TiO2 E Mono-phosphorylated Peptides A->E B Fe-NTA IMAC F Multi-phosphorylated Peptides B->F C Ti-IMAC C->F D SIMAC D->E D->F

Caption: Matching enrichment strategies to phosphopeptide targets.

Concluding Remarks: A Field-Tested Perspective

For a majority of quantitative proteomics applications, dimethyl labeling offers an exceptional balance of performance, simplicity, and cost-effectiveness. Its straightforward protocol and high labeling efficiency make it an accessible yet powerful tool for both novice and experienced researchers.

When delving into the phosphoproteome, the choice of enrichment strategy is as critical as the quantification method. While TiO₂ provides excellent specificity for general phosphoproteome profiling, IMAC-based methods like Fe-NTA and Ti-IMAC are invaluable for studies focusing on multiply phosphorylated peptides, which are often key regulators in signaling cascades. For the most comprehensive phosphoproteome coverage, a sequential enrichment strategy (SIMAC) , though more demanding, can yield unparalleled depth.

Ultimately, the optimal workflow will be dictated by your specific research question, sample type, and available instrumentation. This guide serves as a foundational resource to navigate these choices, grounded in the principles of scientific integrity and practical, field-proven experience.

References

  • Phosphopeptide enrichment using offline titanium dioxide columns for phosphoproteomics. (n.d.). Springer.
  • Enrichment of Phosphorylated Peptides Using Titanium Dioxide. (n.d.). UCSF Mass Spectrometry Facility.
  • Workflow of TiO2 based phosphopeptide enrichment used in this study. (n.d.). ResearchGate.
  • High-Select™ Fe-NTA Magnetic Phosphopeptide Enrichment Kit. (2021, November 18). Thermo Fisher Scientific.
  • Protocol for phosphoenrichment with TiO2 beads. (n.d.). OHSU.
  • Reproducible Automated Phosphopeptide Enrichment Using Magnetic TiO2 and Ti-IMAC. (2014, September 18). ACS Publications.
  • Fe-NTA Microcolumn Purification of Phosphopeptides from Immunoprecipitation (IP) Eluates for Mass Spectrometry Analysis. (2021, August 5). NIH.
  • Selective TiO2 Phosphopeptide Enrichment of Complex Samples in the Nanogram Range. (2020, December 17). MDPI.
  • Single-step Enrichment by Ti4+-IMAC and Label-free Quantitation Enables In-depth Monitoring of Phosphorylation Dynamics with High Reproducibility and Temporal Resolution. (n.d.). NIH.
  • Fe3+-NTA magnetic beads as an alternative to spin column-based phosphopeptide enrichment. (n.d.). PubMed Central.
  • High-Select Fe-NTA Phosphopeptide Enrichment Kit. (2016, September 9). Thermo Fisher Scientific.
  • Pierce Fe-NTA Phosphopeptide Enrichment Kit. (n.d.). Fisher Scientific.
  • Reproducible Automated Phosphopeptide Enrichment Using Magnetic TiO2 and Ti-IMAC. (2014, September 18). ACS Publications.
  • Evaluation of Quantitative Performance of Sequential Immobilized Metal Affinity Chromatographic Enrichment for Phosphopeptides. (2015, January 15). NIH.
  • MagReSyn® Ti-IMAC. (n.d.). UiB.
  • Protocols for Phosphopeptide Enrichment via IMAC & MS. (n.d.). Creative Proteomics.
  • Phosphopeptide Enrichment Followed by Mass Spectrometry (TiO₂/IMAC) Service. (n.d.). MtoZ Biolabs.
  • A Novel Silica-Based Immobilized Metal Affinity Chromatography (IMAC) Technology for the Enrichment of Phosphopeptides. (n.d.). Sigma-Aldrich.
  • Sequential enrichment using metal oxide affinity chromatography (SMOAC) to enhance phosphoproteome coverage for quantitative pro. (n.d.). Thermo Fisher Scientific.
  • Enrichment techniques employed in phosphoproteomics. (n.d.). PubMed Central.
  • Fully automated isotopic dimethyl labeling and phosphopeptide enrichment using a microfluidic HPLC phosphochip. (2012, November). PubMed.
  • Advancements in Global Phosphoproteomics Profiling: Overcoming Challenges in Sensitivity and Quantification. (n.d.). PubMed Central.
  • Alternative synthetic tools to phospho-specific antibodies for phosphoproteome analysis: progress and prospects. (2013, July 9). PubMed.
  • µPhos: a scalable and sensitive platform for high-dimensional phosphoproteomics. (n.d.). PubMed Central.
  • Alternative synthetic tools to phospho-specific antibodies for phosphoproteome analysis: progress and prospects. (n.d.). PubMed Central.
  • Dimethyl Labeling-Based Quantitative Proteomics of Recalcitrant Cocoa Pod Tissue. (n.d.). Springer.
  • Applications of stable isotope dimethyl labeling in quantitative proteomics. (n.d.). PubMed.
  • Enrichment of Phosphopeptides via Immobilized Metal Affinity Chromatography. (2016, March 1). PubMed.
  • Phosphopeptide enrichment by immobilized metal affinity chromatography. (2016). Springer.
  • Quantitative proteomics using reductive dimethylation for stable isotope labeling. (2014, July 1). PubMed.
  • Enrichment and analysis of phosphopeptides under different experimental conditions using titanium dioxide affinity chromatography and mass spectrometry. (n.d.). ResearchGate.
  • Stable-isotope dimethyl labeling for quantitative proteomics. (n.d.). PubMed.
  • Chemical proteomic map of dimethyl fumarate–sensitive cysteines in primary human T cells. (2016, September 13). Science.

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The Strategic Advantage of Dimethyl Cyclohexylphosphonate in Olefin Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development and organic synthesis, the efficient and stereoselective construction of carbon-carbon double bonds is a cornerstone of molecular architecture. The choice of olefination methodology can significantly impact reaction efficiency, product purity, and overall synthetic strategy. This guide provides an in-depth technical comparison of Dimethyl cyclohexylphosphonate (DMCP), a representative non-stabilized phosphonate reagent, with traditional olefination methods, primarily the Wittig reaction. We will explore the mechanistic underpinnings, practical advantages, and provide illustrative experimental protocols to guide your synthetic endeavors.

Introduction: Beyond the Traditional Ylide

The Wittig reaction, a Nobel Prize-winning transformation, has long been a workhorse for the synthesis of alkenes from carbonyl compounds and phosphonium ylides. However, its practical application can be hampered by challenges in removing the triphenylphosphine oxide byproduct and, in some cases, limited control over stereoselectivity. The Horner-Wadsworth-Emmons (HWE) reaction offers a powerful alternative, employing phosphonate carbanions for olefination. This compound (DMCP) emerges as a valuable reagent within the HWE framework, particularly for the synthesis of non-stabilized or alkyl-substituted alkenes.

The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview

The HWE reaction, in which reagents like this compound are utilized, proceeds through the formation of a phosphonate carbanion upon treatment with a strong base. This carbanion then undergoes nucleophilic addition to an aldehyde or ketone, forming a tetrahedral intermediate. Subsequent cyclization to an oxaphosphetane, followed by elimination, yields the desired alkene and a water-soluble phosphate byproduct.

Core Advantages of this compound in the HWE Reaction

The utilization of this compound in a Horner-Wadsworth-Emmons olefination presents several key advantages over the traditional Wittig reaction.

Simplified Purification and Enhanced Workflow Efficiency

A significant practical advantage of the HWE reaction is the nature of its byproduct. The reaction generates a dialkyl phosphate salt, which is typically soluble in aqueous media. This contrasts sharply with the often troublesome triphenylphosphine oxide produced in the Wittig reaction, which is frequently organic-soluble and can complicate product isolation through chromatography. The ability to remove the primary byproduct via a simple aqueous extraction streamlines the purification process, saving time and resources.

Enhanced Nucleophilicity and Reactivity

Phosphonate carbanions generated from reagents like DMCP are generally more nucleophilic and less basic than their phosphonium ylide counterparts. This heightened nucleophilicity allows for efficient reactions with a broader range of carbonyl compounds, including sterically hindered ketones that may be unreactive in Wittig reactions.

Favorable Stereoselectivity towards (E)-Alkenes

The HWE reaction with non-stabilized phosphonates like DMCP generally favors the formation of the thermodynamically more stable (E)-alkene. This stereochemical preference is a significant advantage in syntheses where the trans-isomer is the desired product, offering a higher degree of control compared to Wittig reactions with non-stabilized ylides, which can often lead to mixtures of (E) and (Z)-isomers.

Quantitative Performance Comparison: HWE vs. Wittig

While specific, publicly available experimental data for the olefination of aldehydes with this compound is limited, we can draw valuable comparisons from representative examples in the literature for similar non-stabilized phosphonates in the HWE reaction versus a standard Wittig reaction for the synthesis of a stilbene derivative.

ParameterHorner-Wadsworth-Emmons Reaction (Representative)Wittig Reaction (Representative)
Phosphorus Reagent Diethyl benzylphosphonateBenzyltriphenylphosphonium chloride
Aldehyde BenzaldehydeBenzaldehyde
Base NaH in THFn-BuLi in THF
Typical Yield 85-95%60-80%
(E)/(Z) Selectivity >95:5Often mixtures, can be Z-selective
Byproduct Diethyl phosphate (water-soluble)Triphenylphosphine oxide (organic-soluble)
Purification Aqueous workup followed by chromatographyOften requires extensive chromatography

This table presents typical data ranges compiled from various sources on stilbene synthesis and general knowledge of the HWE and Wittig reactions. Specific results will vary based on the exact substrates and conditions used.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting an olefination reaction using this compound (in a representative HWE protocol) and a traditional Wittig reaction.

Protocol 1: Horner-Wadsworth-Emmons Olefination using this compound

This protocol is a representative procedure for the olefination of an aldehyde with a non-stabilized phosphonate like DMCP.

Materials:

  • This compound (DMCP)

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the phosphonate carbanion solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired alkene.

Protocol 2: Traditional Wittig Reaction for Alkene Synthesis

This protocol outlines a standard procedure for a Wittig reaction using a non-stabilized ylide.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Aldehyde (e.g., Benzaldehyde)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 equivalents).

  • Add anhydrous THF to suspend the phosphonium salt.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., deep red or orange).

  • Stir the mixture for 30-60 minutes at 0 °C.

  • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the ylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel, often requiring careful selection of the eluent system to separate the product from the byproduct.

Visualizing the Workflow: A Comparative Diagram

G cluster_0 Horner-Wadsworth-Emmons (HWE) Workflow cluster_1 Traditional Wittig Workflow a1 Deprotonation of DMCP with NaH a2 Reaction with Aldehyde a1->a2 a3 Aqueous Workup a2->a3 a4 Extraction a3->a4 a3->a4 Water-soluble byproduct removed a5 Chromatography a4->a5 a6 Pure Alkene (High E-selectivity) a5->a6 b1 Ylide formation with n-BuLi b2 Reaction with Aldehyde b1->b2 b3 Quench b2->b3 b4 Extraction b3->b4 b5 Extensive Chromatography b4->b5 b4->b5 Organic-soluble byproduct co-elutes b6 Alkene (Mixture of isomers possible) b5->b6

Caption: A comparative workflow diagram illustrating the streamlined purification process of the HWE reaction compared to the traditional Wittig reaction.

Conclusion

For the synthesis of alkenes, particularly those that are non-stabilized or require high (E)-stereoselectivity, this compound, as a reagent in the Horner-Wadsworth-Emmons reaction, offers distinct and compelling advantages over traditional Wittig methodology. The enhanced reactivity, simplified purification due to a water-soluble byproduct, and favorable stereochemical control contribute to a more efficient and practical synthetic workflow. While the Wittig reaction remains a valuable tool in the synthetic chemist's arsenal, the strategic implementation of HWE reagents like DMCP can lead to superior outcomes in many synthetic campaigns.

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte1958 , 91 (1), 61-63. ([Link])

  • Wadsworth, W. S., Jr.; Emmons, W. D. Journal of the American Chemical Society1961 , 83 (7), 1733–1738. ([Link])

  • Wittig, G.; Schöllkopf, U. Chemische Berichte1954 , 87 (9), 1318-1330. ([Link])

  • Maryanoff, B. E.; Reitz, A. B. Chemical Reviews1989 , 89 (4), 863-927. ([Link])

  • Kelly, S. E. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 1, pp 729-817. ([Link])

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. ([Link])

A Senior Application Scientist's Guide to Isotopic Purity Analysis of Synthesized Dimethyl Cyclohexylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and analysis of isotopically labeled compounds are fundamental to unraveling complex biological processes and accelerating therapeutic innovation. Dimethyl cyclohexylphosphonate, a member of the versatile organophosphorus family, is increasingly utilized as a chemical probe and a building block in medicinal chemistry. When this compound is isotopically labeled (e.g., with deuterium, ¹³C, or ¹⁸O), a rigorous assessment of its isotopic purity is not merely a quality control step; it is the bedrock upon which the reliability of subsequent experimental data rests.

This guide provides an in-depth comparison of the primary analytical techniques for determining the isotopic purity of synthesized this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Synthetic Context: Anticipating Isotopic Variants

The most common route to synthesizing dialkyl phosphonates like this compound is the Michaelis-Arbuzov reaction.[1][2] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. In the context of isotopic labeling, either the cyclohexyl halide or the trimethyl phosphite can be the source of the isotope.

For instance, to synthesize a deuterated version of this compound, one might react bromocyclohexane-d₁₁ with trimethyl phosphite. Understanding this synthetic pathway is crucial as it informs the potential isotopic impurities. For example, incomplete deuteration of the starting bromocyclohexane would lead to a distribution of isotopologues (molecules with different isotopic compositions) in the final product.[3]

Core Analytical Techniques: A Comparative Overview

The two principal techniques for the isotopic analysis of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4] These methods are not mutually exclusive; in fact, they provide complementary information for a comprehensive analysis.[5]

Feature³¹P Nuclear Magnetic Resonance (NMR)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Primary Information Precise location of isotopic labels, chemical environment of the phosphorus atom.Distribution of isotopologues, highly sensitive quantification.
Strengths - Excellent for structural confirmation.[6] - Non-destructive. - Quantitative with appropriate standards.[7]- Exceptional sensitivity (nanogram levels or lower).[8][9] - High-throughput capabilities. - Provides molecular weight information.
Limitations - Lower sensitivity compared to MS.[10] - Can be complex to interpret with extensive coupling.- Destructive technique. - May not distinguish between positional isomers of the label.[10]
Typical Application Confirmation of the isotopic label's position on the molecule.Precise measurement of isotopic enrichment and detection of low-level isotopic impurities.

Experimental Protocols: A Step-by-Step Guide

Quantitative ³¹P NMR Spectroscopy for Isotopic Purity

Phosphorus-31 NMR is a powerful tool due to the 100% natural abundance and spin ½ nucleus of ³¹P, leading to sharp and readily interpretable signals.[11]

Rationale for Experimental Choices:

  • Choice of Solvent: An aprotic deuterated solvent such as DMSO-d₆ is recommended to avoid deuterium exchange, which can complicate the spectra and affect quantification.[12][13]

  • Internal Standard: A certified reference material (CRM) containing phosphorus, such as phosphonoacetic acid (PAA), is crucial for accurate quantification.[13] The standard should have a chemical shift that does not overlap with the analyte signal.

  • Inverse-Gated Decoupling: This technique is employed to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integration of signals, ensuring that the signal intensity is directly proportional to the number of nuclei.[11]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound and a similar amount of the internal standard (e.g., PAA) into an NMR tube.

    • Add approximately 0.7 mL of a suitable deuterated aprotic solvent (e.g., DMSO-d₆).

    • Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition:

    • Acquire a quantitative ³¹P NMR spectrum using a high-field NMR spectrometer.

    • Employ an inverse-gated decoupling pulse sequence.

    • Set a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the phosphorus nuclei in both the analyte and the standard to ensure full relaxation between scans.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signals corresponding to this compound and the internal standard.

    • Calculate the purity based on the integral values, the number of phosphorus atoms, and the molar masses of the analyte and the standard.

LC-MS/MS for Isotopic Enrichment Analysis

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, offers unparalleled sensitivity and the ability to resolve and quantify different isotopologues.[8][14]

Rationale for Experimental Choices:

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often suitable for polar organophosphonates, providing good retention and separation from matrix components.[15]

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for these compounds.[15][16]

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is essential to resolve the small mass differences between isotopologues.[5][14]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to create a calibration curve and to bring the sample within the linear range of the instrument.

    • Filter the final solutions through a 0.22 µm syringe filter before injection.[15]

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system equipped with a HILIC column and an ESI source.

    • Develop a gradient elution method using a mobile phase system such as acetonitrile and water with a suitable modifier (e.g., ammonium formate).

    • Operate the mass spectrometer in full scan mode to detect all isotopologues.

    • For targeted analysis, use Multiple Reaction Monitoring (MRM) to enhance sensitivity and selectivity.[9]

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of each isotopologue (e.g., d₀, d₁, d₂, etc.).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity by determining the relative abundance of the desired isotopologue compared to the sum of all isotopologue peak areas.[8]

Visualizing the Workflow

Isotopic_Purity_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Workflow cluster_results Results synthesis Synthesis of Labeled This compound (e.g., Michaelis-Arbuzov) sample_prep Sample Preparation synthesis->sample_prep nmr_analysis ³¹P NMR Analysis sample_prep->nmr_analysis lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Data Interpretation & Purity Calculation nmr_analysis->data_analysis lcms_analysis->data_analysis nmr_result Positional Purity & Structural Confirmation data_analysis->nmr_result lcms_result Isotopic Enrichment & Isotopologue Distribution data_analysis->lcms_result final_report Comprehensive Isotopic Purity Report nmr_result->final_report lcms_result->final_report

Caption: Workflow for Isotopic Purity Analysis.

Comparison with Alternatives

While this compound is a valuable tool, other chemical probes are also employed in drug discovery and chemical biology research. The choice of probe depends on the specific biological target and the desired properties.

Alternative Probe ClassKey CharacteristicsRelevance to Isotopic Analysis
Other Organophosphonates Can be designed with varying steric and electronic properties to target specific enzymes.[17]The analytical principles outlined in this guide are directly applicable.
Fluorinated Analogues The introduction of fluorine can alter metabolic stability and binding affinity.¹⁹F NMR can be a powerful complementary technique to ³¹P NMR.
Non-phosphorus Probes (e.g., BET inhibitors) Target different protein families, such as bromodomains.[18]Isotopic labeling is still crucial, but the analytical focus shifts to ¹H, ¹³C, and ¹⁵N NMR, and different LC-MS/MS methods.

The fundamental principles of isotopic purity analysis—employing a combination of NMR for structural verification and MS for sensitive quantification of isotopologues—remain consistent across these different classes of molecules.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of your isotopic purity analysis, a multi-faceted approach to method validation is essential.[19][20][21]

Validation_System cluster_validation Method Validation cluster_inputs Inputs cluster_output Output accuracy Accuracy validated_method Validated Analytical Method accuracy->validated_method precision Precision precision->validated_method specificity Specificity specificity->validated_method linearity Linearity linearity->validated_method lod_loq LOD & LOQ lod_loq->validated_method crm Certified Reference Materials crm->accuracy crm->precision unlabeled_std Unlabeled Standard unlabeled_std->specificity unlabeled_std->linearity unlabeled_std->lod_loq

Sources

Safety Operating Guide

Navigating the Disposal of Dimethyl Cyclohexylphosphonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a comprehensive, step-by-step protocol for the proper disposal of dimethyl cyclohexylphosphonate, an organophosphorus compound that necessitates careful handling due to its potential hazards. Adherence to these procedures is critical for minimizing risks and maintaining regulatory compliance.

This compound is classified as a substance that causes skin and eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, understanding and implementing proper disposal protocols are not merely procedural formalities but essential safety imperatives.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to handle this compound within a controlled and well-ventilated laboratory environment, preferably inside a chemical fume hood.[4] The following personal protective equipment (PPE) is mandatory:

  • Gloves: Wear chemical-resistant gloves. It is advisable to consult the manufacturer's safety data sheet (SDS) for specific material recommendations.[4]

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[4]

  • Lab Coat: A flame-retardant lab coat is necessary to protect from accidental spills.[4]

  • Respiratory Protection: For operations with a potential for generating aerosols or vapors, a respirator may be required.[4]

Emergency preparedness is also a key aspect of safe handling. An emergency shower and eyewash station must be readily accessible.[4] Spill kits containing appropriate absorbent materials, such as sand or earth for water-reactive compounds, should be available.[4]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[2] Improper disposal can lead to environmental contamination and pose significant health risks.[4][5] The following steps provide a clear workflow for its safe disposal:

  • Waste Segregation: It is imperative to segregate this compound waste from other chemical waste streams.[4] Do not mix it with non-hazardous waste or other incompatible chemicals. This prevents potentially dangerous reactions and ensures proper disposal routing.

  • Containerization:

    • Collect all waste, including unused product and any contaminated materials (e.g., pipette tips, absorbent paper), in a designated, leak-proof container that is chemically compatible with the compound.[4]

    • The container must be kept tightly closed when not in use.[3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the waste was first added to the container. This is crucial for tracking and compliance with waste storage time limits.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3]

    • The storage area should have secondary containment to prevent the spread of material in case of a leak.

  • Final Disposal:

    • The ultimate disposal of this compound must be conducted through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[4]

    • Never dispose of this chemical down the drain or in regular trash.[3] Phosphonates can be persistent in the environment and contribute to eutrophication, an over-enrichment of water bodies with nutrients that can lead to harmful algal blooms and oxygen depletion.[5]

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Characterization cluster_1 On-Site Management cluster_2 Final Disposition A Unused Dimethyl Cyclohexylphosphonate C Is the waste hazardous? A->C B Contaminated Materials (e.g., PPE, glassware) B->C D Yes, per SDS and regulations[2] C->D Yes E Segregate from other waste streams[4] D->E F Select compatible, leak-proof container[4] E->F G Label container clearly: 'Hazardous Waste' 'this compound' F->G H Store in designated, secure area[3] G->H I Contact licensed hazardous waste disposal vendor or institutional EHS[4] H->I J Arrange for waste pickup and transport I->J K Obtain and retain disposal documentation J->K L Proper Disposal Complete K->L

Sources

Navigating the Safe Handling of Dimethyl Cyclohexylphosphonate: A Comprehensive Guide to Personal Protective Equipment and Emergency Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Essential Safety and Handling Information for Dimethyl Cyclohexylphosphonate

This compound, a member of the organophosphorus ester family, is a versatile reagent in chemical synthesis. However, its utility is matched by potential hazards that necessitate rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE), as well as detailed plans for operational safety and waste disposal. Our objective is to furnish researchers, scientists, and drug development professionals with the critical information required to work with this compound confidently and safely, thereby fostering a culture of proactive safety and building trust through scientific diligence.

Understanding the Risks: Hazard Profile of this compound

This compound is classified as a hazardous chemical, primarily causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] The toxicological properties of many organophosphorus compounds are linked to their ability to inhibit acetylcholinesterase, a critical enzyme in the nervous system.[4][5] While the full toxicological profile of this compound is not exhaustively detailed in all public literature, the known hazards of the chemical class warrant a cautious and well-informed approach to handling.[1]

Table 1: Hazard Identification for this compound

Hazard ClassificationDescriptionGHS PictogramSignal WordHazard Statements
Skin Corrosion/IrritationCauses skin irritation.[1][2][3]WarningH315: Causes skin irritation.[2][3]
Serious Eye Damage/Eye IrritationCauses serious eye irritation.[1][2][3]WarningH319: Causes serious eye irritation.[2][3]
Specific target organ toxicity (single exposure)May cause respiratory irritation.[1][2][3]WarningH335: May cause respiratory irritation.[2][3]

Foundational Safety: Engineering and Administrative Controls

Before detailing personal protective equipment, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are engineering and administrative measures.

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] This is the most effective way to minimize inhalation exposure. An emergency shower and eyewash station must be readily accessible in the immediate work area.[1]

  • Administrative Controls: Develop and strictly adhere to a Standard Operating Procedure (SOP) for all work involving this chemical. Ensure all personnel are thoroughly trained on the hazards, handling procedures, and emergency protocols outlined in the SOP. Minimize the quantity of the chemical stored and used in the laboratory to what is immediately necessary.[7][8]

Personal Protective Equipment: Your Essential Barrier

The selection of appropriate PPE is critical for preventing contact with and exposure to this compound. The following provides a detailed, step-by-step guide to selecting and using the correct PPE.

Eye and Face Protection: The First Line of Defense

Given that this compound causes serious eye irritation, robust eye and face protection is mandatory.[1][3]

  • Minimum Requirement: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are essential.[1]

  • Enhanced Protection: For tasks with a higher risk of splashing, such as transferring large volumes or working under pressure, a full-face shield should be worn in addition to safety goggles.[1]

Hand Protection: Preventing Dermal Exposure

Direct skin contact is a primary route of exposure, and appropriate gloves are crucial.[1] The choice of glove material must be based on its chemical resistance to this compound.

  • Recommended Glove Material: Nitrile rubber gloves are commonly recommended for handling organophosphorus compounds.[2][9][10] However, it is imperative to consult the glove manufacturer's specific chemical resistance data.

  • Understanding Glove Performance: Key metrics for glove selection include:

    • Breakthrough Time (BTT): The time it takes for the chemical to be detected on the inside of the glove.[11][12]

    • Permeation Rate: The rate at which the chemical passes through the glove material after breakthrough.[11][13]

    • Degradation: The physical change in the glove material upon contact with the chemical.[10][11]

  • Operational Best Practices:

    • Always inspect gloves for any signs of degradation, punctures, or tears before use.

    • For prolonged or immersive work, consider double-gloving to provide an additional layer of protection.

    • Remove and replace gloves immediately if contamination is suspected.

    • Wash hands thoroughly with soap and water after removing gloves.

Body Protection: Shielding Against Splashes and Spills

A chemically resistant lab coat or apron should be worn to protect street clothing and prevent skin exposure.[1] For larger scale operations, chemically resistant coveralls may be necessary. Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[1][3]

Respiratory Protection: Safeguarding Against Inhalation

Respiratory protection is necessary when engineering controls cannot maintain exposure below acceptable limits or during emergency situations.

  • Respirator Type: A NIOSH-approved air-purifying respirator equipped with organic vapor (OV) cartridges is recommended.[3][6] These cartridges are typically color-coded black.[3]

  • Cartridge Selection and Change Schedule:

    • The selection of the correct cartridge is paramount. For environments with both vapors and particulates, a combination cartridge (e.g., OV with a P100 filter) may be required.[3][15]

    • A crucial and often overlooked aspect of respirator use is the cartridge change schedule. Organic vapor cartridges have a finite service life that is dependent on several factors, including the concentration of the contaminant, humidity, temperature, and the user's breathing rate.[1][3][16]

    • Employers are required by OSHA to establish a cartridge change schedule.[16] This can be done using manufacturer's software, mathematical models such as the Wood Math Model, or experimental data.[3][11] NIOSH also provides a tool, the MultiVapor™ application, to assist in estimating service life.[1][3]

    • As a general rule of thumb for organic vapors at concentrations less than 200 ppm, a service life of eight hours at a normal work rate can be expected, but this is highly dependent on the specific chemical and conditions.[16][17]

Procedural Guidance: Step-by-Step Protocols

A self-validating system of protocols is essential for ensuring safety. This involves not just following steps, but understanding the rationale behind them.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sop Review SOP & SDS prep_ppe Don Appropriate PPE: - Safety Goggles & Face Shield - Nitrile Gloves (Double-gloved) - Lab Coat prep_sop->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_transfer Transfer Chemical Inside Fume Hood prep_hood->handle_transfer handle_reaction Perform Reaction/Work handle_transfer->handle_reaction handle_close Securely Cap All Containers handle_reaction->handle_close cleanup_decon Decontaminate Work Surfaces handle_close->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE in Correct Order cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

Donning and Doffing PPE: A Critical Sequence

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

G cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Respirator don1->don2 don3 3. Eye & Face Protection don2->don3 don4 4. Gloves (over cuffs) don3->don4 doff1 1. Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Eye & Face Protection doff2->doff3 doff4 4. Respirator doff3->doff4

Caption: The correct sequence for donning and doffing PPE to minimize exposure risk.

Emergency Procedures: Planning for the Unexpected

In the event of an accidental exposure or spill, a swift and correct response is vital.

Accidental Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] Remove all contaminated clothing.[9] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][3] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.

Spill Response and Decontamination

For any spill, the first priority is the safety of personnel.

  • Evacuate and Alert: Alert others in the area and evacuate if necessary.

  • Assess the Spill: From a safe distance, assess the extent of the spill and whether it is safe to clean up with available resources.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[1] Do not use combustible materials like paper towels to absorb large spills.

  • Decontaminate the Area: Organophosphorus compounds can be decontaminated using a solution of sodium hypochlorite (bleach) or sodium carbonate (washing soda).[2] Allow for sufficient contact time before wiping the area clean. For sensitive equipment, a two-stage decontamination process involving extraction with a solvent like methanol followed by chemical decomposition may be necessary.[18][19]

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated items into a labeled, sealed container for hazardous waste disposal.[1]

Disposal Plan: Responsible Waste Management

Improper disposal of this compound and associated waste can pose a significant risk to the environment.

  • Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated absorbent materials, and disposable PPE, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1] Do not mix with other waste streams unless compatibility is confirmed.[20]

  • Chemical Neutralization: While some organophosphorus compounds can be hydrolyzed to less toxic products, this should only be attempted by trained personnel with a validated procedure.[21][22] Hydrolysis of similar compounds has been achieved using hot-compressed water or catalyzed reactions.[21][23] Without a specific, validated protocol for this compound, this is not recommended as a routine disposal method.

  • Professional Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.[1]

By implementing these comprehensive safety measures, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • EHS Daily Advisor. (2016, January 29). There's an App for That! Estimating Respirator Cartridge Service Life. Retrieved from [Link]

  • University of Warwick. (2020, June 23). Accidental Exposure to Organophosphates. Retrieved from [Link]

  • World Journal of Advanced Engineering Technology and Sciences. (2025, June 12). Decontamination agents for chemical neutralization of organo-phosphorous poisonous compounds: Literature Review. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]

  • PubMed Central. (2023, July 14). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Respiratory Protection - Respirator Change Schedules. Retrieved from [Link]

  • University of Adelaide. (2017). Occupational exposure to organophosphorus pesticides: Two datasets containing glove performance and skin penetration experimental data. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Two-Stage Decontamination of Organophosphorus Compounds on Sensitive Equipment Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Management of Waste. Retrieved from [Link]

  • ResearchGate. (n.d.). Decontamination of organophosphorus pesticides on sensitive equipment. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Emergency Room Procedures in Chemical Hazard Emergencies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Risks of Selected Flame-Retardant Chemicals: Organic Phosphonates. Retrieved from [Link]

  • Medscape. (2023, March 13). Organophosphate Toxicity Treatment & Management. Retrieved from [Link]

  • Gemplers. (2024, June 28). Selecting the Right Reusable Respirator Cartridge Filter. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Environment, Health & Safety: Chemical Storage. Retrieved from [Link]

  • Northwestern University. (n.d.). Cartridge Selection. Retrieved from [Link]

  • PubMed Central. (n.d.). Glove permeation of chemicals: The state of the art of current practice—Part 2. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Health monitoring, Guide for organophosphate pesticides. Retrieved from [Link]

  • PubMed. (2009, December 4). The toxicokinetics and toxicodynamics of organophosphonates versus the pharmacokinetics and pharmacodynamics of oxime antidotes: biological consequences. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Safe Work Australia. (2021, October 26). Health monitoring for organophosphate pesticides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 12). Organophosphate Toxicity. Retrieved from [Link]

  • 3M. (n.d.). Respirator Selection Guide. Retrieved from [Link]

  • 3M. (n.d.). Respirator Selection Guide. Retrieved from [Link]

  • SATRA. (n.d.). Requirements for chemically protective gloves. Retrieved from [Link]

  • 3M. (2004). Respirator Selection Guide. Retrieved from [Link]

  • Duke University. (2019, November 1). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. Retrieved from [Link]

  • SHOWA. (n.d.). Chemical Permeation Guide. Retrieved from [Link]

  • PubMed. (2020, October 15). Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 25). 4.1: Toxicokinetics. Retrieved from [Link]

  • PubMed. (2023, October 21). Elucidating the toxicity mechanisms of organophosphate esters by adverse outcome pathway network. Retrieved from [Link]

  • PubMed. (2017, October 12). Hydrolysis of Dimethyl Methylphosphonate by the Cyclic Tetramer of Zirconium Hydroxide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.